Product packaging for (4-Methoxy-3-Methylphenyl)Methanol(Cat. No.:CAS No. 114787-91-6)

(4-Methoxy-3-Methylphenyl)Methanol

Cat. No.: B049793
CAS No.: 114787-91-6
M. Wt: 152.19 g/mol
InChI Key: UVIIQYUUEVQCOR-UHFFFAOYSA-N
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Description

(4-Methoxy-3-Methylphenyl)Methanol is a versatile benzyl alcohol derivative and a highly valuable chiral building block in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a methoxy and a methyl group on the phenyl ring, confers specific electronic and steric properties that make it a critical intermediate in the construction of more complex molecules. A primary research application is its use in the synthesis of pharmaceutical candidates, particularly those targeting the central nervous system, where it can serve as a key subunit in ligands for various receptor types. The hydroxymethyl group is a common synthetic handle, readily undergoing transformations such as oxidation to the corresponding aldehyde, esterification, etherification, or nucleophilic substitution, thereby enabling rapid diversification of chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B049793 (4-Methoxy-3-Methylphenyl)Methanol CAS No. 114787-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIQYUUEVQCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560573
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114787-91-6
Record name (4-Methoxy-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (4-Methoxy-3-Methylphenyl)methanol, also known as 4-Methoxy-3-methylbenzyl alcohol. The document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, discusses its reactivity and potential applications, and provides critical safety and handling information. This molecule serves as a functionalized aromatic building block in organic synthesis, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and materials science.

Core Compound Identification and Properties

This compound is a substituted aromatic alcohol. Its structure consists of a benzene ring functionalized with a hydroxymethyl (-CH₂OH) group, a methoxy (-OCH₃) group, and a methyl (-CH₃) group.

  • CAS Number : 114787-91-6[1]

  • Molecular Formula : C₉H₁₂O₂[2]

  • IUPAC Name : this compound[2]

  • Common Synonyms : 4-Methoxy-3-methylbenzyl alcohol[2]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 152.19 g/mol [2]
Appearance Solid
Topological Polar Surface Area 29.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approach: Reduction of 4-Methoxy-3-methylbenzaldehyde

A prevalent and reliable method for synthesizing primary benzyl alcohols is the reduction of the corresponding benzaldehyde derivative. In this case, this compound is efficiently prepared by the chemical reduction of 4-Methoxy-3-methylbenzaldehyde.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation in a laboratory setting. Its selection is based on several key factors:

  • Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present on the aromatic ring or in more complex substrates.

  • Operational Simplicity: The reaction can be conducted under ambient conditions in protic solvents like methanol or ethanol, which are effective at both dissolving the aldehyde and quenching the reaction.

  • Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, as it does not react violently with moisture or protic solvents.

The overall reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and workup process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A Dissolve 4-Methoxy-3-methylbenzaldehyde in Methanol (Solvent) B Cool solution in ice bath (Controls reaction exotherm) A->B C Add Sodium Borohydride (NaBH₄) portion-wise (Controls H₂ evolution) B->C D Stir at room temperature (Reaction completion) C->D E Quench with dilute HCl (Neutralizes excess NaBH₄ & borate salts) D->E Proceed to Workup F Extract with Ethyl Acetate E->F G Wash organic layer with brine (Removes water & impurities) F->G H Dry over anhydrous Na₂SO₄ G->H I Concentrate in vacuo (Removes solvent) H->I J Purify via column chromatography (Isolates pure product) I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its primary alcohol and electron-rich aromatic ring functionalities.

  • Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.

  • Aromatic Ring: The electron-donating effects of the methoxy and methyl groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic synthesis. While specific drug development pipelines involving this compound are not extensively published, its utility can be inferred from the common applications of its structural class.

  • Synthetic Intermediate: This compound is primarily a versatile intermediate. The hydroxyl group provides a reactive handle for introducing the substituted benzyl moiety into larger, more complex molecules. This is a common strategy in the synthesis of natural products and pharmaceutical agents.[3]

  • Fragment-Based Drug Discovery: As a well-defined molecular fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD). The methoxy and methyl substitutions provide specific steric and electronic properties that can be explored for binding interactions with biological targets.

  • Applications of the Benzyl Alcohol Motif: The broader class of benzyl alcohols is found in various applications, including use as preservatives in pharmaceutical formulations, solvents in coatings, and precursors in the synthesis of fragrances and flavors.[4]

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.

  • Signal Word : Warning

  • GHS Hazard Statements :

    • H315 : Causes skin irritation.[2]

    • H317 : May cause an allergic skin reaction.[2]

    • H319 : Causes serious eye irritation.[2]

    • H335 : May cause respiratory irritation.[2]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory when handling this compound.

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should not be allowed out of the workplace.

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 (Combustible Solids).

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.

Objective: To synthesize this compound from 4-Methoxy-3-methylbenzaldehyde with high purity.

Materials:

  • 4-Methoxy-3-methylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

    • Causality: Methanol is an excellent solvent for both the starting material and the borohydride reagent.

  • Reduction:

    • Cool the flask in an ice-water bath to 0 °C.

    • Causality: Cooling the reaction controls the initial exotherm and moderates the rate of hydrogen gas evolution that occurs from the reaction of NaBH₄ with the solvent.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.

    • Causality: Portion-wise addition is a critical safety measure to prevent a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring & Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

    • Self-Validation: TLC provides an in-process check to ensure the starting material has been fully consumed before proceeding to the workup, preventing contamination of the final product.

  • Workup and Quenching:

    • Cool the flask again in an ice bath and slowly add 1 M HCl dropwise until the effervescence ceases and the solution is slightly acidic (pH ~5-6).

    • Causality: The acid quenches any unreacted NaBH₄ and neutralizes the borate ester intermediates, making the product extractable.

    • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Isolation:

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Causality: The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction.

    • Wash the combined organic layers with brine (1x).

    • Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

References

An In-Depth Technical Guide to the Structural Elucidation of (4-Methoxy-3-Methylphenyl)Methanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural elucidation of (4-Methoxy-3-Methylphenyl)Methanol, a substituted benzyl alcohol derivative. It is intended for researchers, scientists, and professionals in drug development who are familiar with the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR spectra of this molecule and outline a systematic approach for their interpretation, leveraging one-dimensional and two-dimensional NMR techniques to achieve unambiguous structural confirmation.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical and chemical research, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This compound, with its substituted aromatic ring, presents a valuable case study for the application of modern NMR techniques. While seemingly simple, a rigorous structural confirmation is essential to preclude any possibility of isomeric confusion, which could have profound implications in a drug development pipeline.[1][2][3] NMR spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution, providing a wealth of information about the atomic connectivity and chemical environment within a molecule.[1][4]

This guide will first present the predicted ¹H and ¹³C NMR data for this compound. Subsequently, we will embark on a detailed, step-by-step interpretation of this data, explaining the rationale behind the chemical shift assignments and coupling patterns. Finally, we will explore how a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, can be synergistically employed to build a self-validating network of correlations that unequivocally confirms the molecular architecture.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in a standard deuterated solvent such as CDCl₃. These predictions are based on established principles of substituent effects on aromatic systems and data from analogous compounds.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2~7.15d1H~2.0
H-5~6.80d1H~8.0
H-6~7.10dd1H~8.0, 2.0
-CH ₂OH~4.65s2H-
-OCH~3.85s3H-
Ar-CH~2.20s3H-
-OHVariablebr s1H-

Table 2: Predicted ¹³C NMR Data

Carbon LabelChemical Shift (δ, ppm)
C-1~133
C-2~129
C-3~126
C-4~158
C-5~110
C-6~130
C H₂OH~65
-OC H₃~55
Ar-C H₃~16

Structural Elucidation: A Step-by-Step Interpretation

The process of structural elucidation is akin to solving a puzzle, where each piece of NMR data provides a clue to the final molecular picture.

¹H NMR Spectrum Analysis

The proton NMR spectrum offers the initial and most detailed insights into the molecular structure.

  • Aromatic Region (δ 6.5-7.5 ppm): The presence of three signals in this region, integrating to one proton each, is consistent with a trisubstituted benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group, which shields the ortho and para positions, shifting them upfield.[8][9] Conversely, the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are weakly electron-donating.

    • The signal at approximately 6.80 ppm (H-5) is the most upfield due to the strong shielding effect of the para methoxy group. It appears as a doublet with a coupling constant of around 8.0 Hz, indicative of ortho coupling to H-6.

    • The signal around 7.10 ppm (H-6) exhibits a doublet of doublets pattern. The larger coupling constant (~8.0 Hz) arises from the ortho coupling with H-5, while the smaller coupling (~2.0 Hz) is due to meta coupling with H-2.

    • The signal at approximately 7.15 ppm (H-2) is a doublet with a small coupling constant of about 2.0 Hz, which is characteristic of meta coupling to H-6.

  • Benzylic Protons (δ ~4.65 ppm): The singlet integrating to two protons is characteristic of the benzylic protons of the -CH₂OH group. The absence of splitting indicates no adjacent protons.

  • Methoxy Protons (δ ~3.85 ppm): The sharp singlet integrating to three protons is a classic signature of a methoxy group attached to an aromatic ring.

  • Aromatic Methyl Protons (δ ~2.20 ppm): The singlet integrating to three protons corresponds to the methyl group directly attached to the benzene ring.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and will appear as a broad singlet.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

    • The most downfield signal at ~158 ppm (C-4) is assigned to the carbon bearing the strongly electron-donating methoxy group.

    • The most upfield aromatic signal at ~110 ppm (C-5) is attributed to the carbon ortho to the methoxy group, which experiences significant shielding.

    • The remaining four signals for the other aromatic carbons can be assigned based on substituent effects and will be definitively confirmed by 2D NMR.

  • Aliphatic Carbons (δ < 100 ppm):

    • The signal at ~65 ppm corresponds to the benzylic carbon of the -CH₂OH group.

    • The signal at ~55 ppm is assigned to the carbon of the methoxy group.

    • The most upfield signal at ~16 ppm is characteristic of the methyl group attached to the aromatic ring.

Confirmation through 2D NMR Spectroscopy

To move from a predicted structure to an unequivocally confirmed one, a series of 2D NMR experiments are indispensable.[1][4][10]

Experimental Protocols

A standard suite of 2D NMR experiments would be performed on a sample of this compound dissolved in a suitable deuterated solvent (e.g., CDCl₃). This would include:

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for integrating the data from these 2D NMR experiments to confirm the structure of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Confirmation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY ¹H-¹H COSY H1_NMR->COSY Identifies ¹H-¹H couplings HSQC ¹H-¹³C HSQC H1_NMR->HSQC Provides ¹H assignments C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC Provides ¹³C assignments HMBC ¹H-¹³C HMBC COSY->HMBC Cross-references ¹H network HSQC->HMBC Confirms direct attachments Structure Confirmed Structure of This compound HMBC->Structure Establishes long-range connectivity

Caption: Workflow for structural elucidation using 1D and 2D NMR.

Interpreting the 2D NMR Correlations
  • COSY: The COSY spectrum would show a cross-peak between the signals for H-5 and H-6 , confirming their ortho relationship. Another cross-peak would be observed between H-6 and H-2 , confirming their meta relationship. The absence of other correlations in the aromatic region validates the substitution pattern.

  • HSQC: The HSQC spectrum directly links each proton to the carbon it is attached to. We would expect to see correlations between:

    • H-2 and C-2

    • H-5 and C-5

    • H-6 and C-6

    • -CH ₂OH protons and the C H₂OH carbon

    • -OCH ₃ protons and the -OC H₃ carbon

    • Ar-CH ₃ protons and the Ar-C H₃ carbon

  • HMBC: The HMBC spectrum is the final piece of the puzzle, revealing the connectivity across multiple bonds and confirming the placement of the substituents. Key expected correlations are visualized in the diagram below:

Caption: Key HMBC correlations for structural confirmation.

By systematically analyzing these through-bond correlations, the complete connectivity of the molecule can be established, leaving no ambiguity in the structural assignment.

Conclusion

The structural elucidation of this compound serves as an excellent example of the power and necessity of a multi-faceted NMR approach in modern chemical and pharmaceutical research. While 1D NMR provides the initial framework, it is the synergistic application of 2D correlation experiments like COSY, HSQC, and HMBC that provides the robust, self-validating data required for absolute structural confirmation. This rigorous approach ensures the integrity of the molecular identity, a critical foundation for all subsequent research and development activities.

References

Spectroscopic Characterization of 4-methoxy-3-methylbenzyl alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Expected Spectroscopic Behavior

4-methoxy-3-methylbenzyl alcohol is an aromatic alcohol with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . The molecule features a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a methoxy group (-OCH₃), and a methyl group (-CH₃). The interplay of these functional groups dictates the molecule's interaction with infrared radiation and its fragmentation behavior under electron ionization in mass spectrometry.

The presence of the hydroxyl group is expected to be a dominant feature in the IR spectrum, exhibiting a characteristic broad O-H stretching vibration. The aromatic ring will present a series of sharp absorptions in the fingerprint region, with the substitution pattern influencing the precise wavenumbers of the C-H bending vibrations. The methoxy and methyl groups will contribute to the C-H stretching region and also have characteristic bending vibrations.

In mass spectrometry, the molecule is expected to undergo fragmentation pathways typical of benzyl alcohols, including the loss of the hydroxyl group, loss of the hydroxymethyl group, and rearrangements leading to stable carbocations. The methoxy and methyl substituents will influence the stability of the resulting fragment ions, thereby affecting their relative abundance in the mass spectrum.

Predicted Infrared (IR) Spectrum Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-methoxy-3-methylbenzyl alcohol is based on the known absorptions of analogous compounds, such as 4-methoxybenzyl alcohol and various isomers.[1][2][3][4]

Experimental Protocol: Acquiring an IR Spectrum

A standard and effective method for obtaining an IR spectrum of a solid or liquid sample like 4-methoxy-3-methylbenzyl alcohol is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is pure. If it is a solid, a small amount is placed directly on the ATR crystal. If it is a liquid, a single drop is sufficient.

  • Instrument Setup: The FTIR spectrometer, equipped with an ATR accessory (commonly a diamond or germanium crystal), is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).

  • Background Scan: A background spectrum of the empty ATR crystal is recorded. This is crucial for correcting for instrumental and environmental absorptions.

  • Sample Scan: The sample is brought into firm contact with the ATR crystal. The spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, resulting in the final IR spectrum of the compound.

Predicted IR Absorption Bands

The following table summarizes the predicted key absorption bands in the IR spectrum of 4-methoxy-3-methylbenzyl alcohol, with interpretations based on the analysis of related molecules.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale and Comparative Insights
~3350Broad, StrongO-H StretchAlcohol (-OH)The broadness is due to hydrogen bonding. This is a characteristic feature of alcohols, as seen in the spectra of benzyl alcohol and its derivatives.[5][6]
3000-2850MediumC-H StretchAlkyl (CH₃, CH₂)Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the methyl and hydroxymethyl groups are expected in this region.
~2830MediumC-H StretchMethoxy (-OCH₃)A characteristic C-H stretching vibration for the methyl group of an aryl methoxy ether.
~1610, ~1585, ~1500Medium-StrongC=C StretchAromatic RingThese absorptions are characteristic of the benzene ring and are consistently observed in substituted benzenes.
~1460MediumC-H BendAlkyl (CH₃, CH₂)Asymmetric and symmetric bending vibrations of the methyl and methylene groups.
~1250StrongC-O StretchAryl EtherThis strong absorption is due to the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring.
~1030StrongC-O StretchPrimary AlcoholThe C-O stretching vibration of the primary alcohol group is expected in this region.
~880-800StrongC-H BendAromatic RingThe out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, one or two strong bands are expected in this region.

Visualization of Key Molecular Vibrations

IR_Vibrations Key IR Vibrations for 4-methoxy-3-methylbenzyl alcohol cluster_OH Hydroxyl Group cluster_Aromatic Aromatic System cluster_Alkyl Alkyl & Methoxy Groups OH_stretch O-H Stretch (~3350 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic_CC C=C Ring Stretch (~1610-1500 cm⁻¹) Aromatic_CH_bend C-H Out-of-plane Bend (~880-800 cm⁻¹) Alkyl_CH Aliphatic C-H Stretch (3000-2850 cm⁻¹) Methoxy_CO Aryl Ether C-O Stretch (~1250 cm⁻¹) Alcohol_CO Primary Alcohol C-O Stretch (~1030 cm⁻¹) Molecule 4-methoxy-3-methylbenzyl alcohol Molecule->OH_stretch Vibration Molecule->Aromatic_CH Vibration Molecule->Aromatic_CC Vibration Molecule->Aromatic_CH_bend Vibration Molecule->Alkyl_CH Vibration Molecule->Methoxy_CO Vibration Molecule->Alcohol_CO Vibration

Caption: Predicted key IR vibrational modes for 4-methoxy-3-methylbenzyl alcohol.

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure. The following analysis is for a standard electron ionization (EI) mass spectrum.

Experimental Protocol: Acquiring a Mass Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for obtaining the mass spectrum of a volatile and thermally stable compound like 4-methoxy-3-methylbenzyl alcohol.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the solution (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI-MS, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Fragmentation Pathway and Key Ions

The molecular ion (M⁺˙) of 4-methoxy-3-methylbenzyl alcohol is expected at an m/z of 152. The fragmentation of benzyl alcohols is often driven by the formation of the stable tropylium ion or related structures.[7][8][9]

m/zPredicted IonFormulaPredicted Relative AbundanceFragmentation Pathway
152[M]⁺˙[C₉H₁₂O₂]⁺˙ModerateMolecular Ion
151[M-H]⁺[C₉H₁₁O₂]⁺ModerateLoss of a hydrogen radical from the benzylic position.
137[M-CH₃]⁺[C₈H₉O₂]⁺ModerateLoss of a methyl radical, likely from the methoxy group or the ring.
134[M-H₂O]⁺˙[C₉H₁₀O]⁺˙LowLoss of a water molecule.
121[M-CH₂OH]⁺[C₈H₉O]⁺Highα-cleavage with loss of the hydroxymethyl radical. This is a common fragmentation for benzyl alcohols.[9]
106[C₇H₆O]⁺˙[C₇H₆O]⁺˙ModerateFurther fragmentation of the m/z 121 ion.
91[C₇H₇]⁺[C₇H₇]⁺HighFormation of the tropylium ion, a very stable carbocation. This is a hallmark of many benzyl compounds.[7]
77[C₆H₅]⁺[C₆H₅]⁺ModerateLoss of a neutral molecule from the tropylium ion, leading to the phenyl cation.[9]

Visualization of the Predicted Fragmentation Pathway

Fragmentation_Pathway Predicted EI-MS Fragmentation of 4-methoxy-3-methylbenzyl alcohol M [C₉H₁₂O₂]⁺˙ m/z = 152 (Molecular Ion) M_H [C₉H₁₁O₂]⁺ m/z = 151 M->M_H - •H M_CH3 [C₈H₉O₂]⁺ m/z = 137 M->M_CH3 - •CH₃ M_CH2OH [C₈H₉O]⁺ m/z = 121 M->M_CH2OH - •CH₂OH (α-cleavage) Tropylium [C₇H₇]⁺ m/z = 91 M_CH2OH->Tropylium - CO Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂

Caption: Proposed major fragmentation pathways for 4-methoxy-3-methylbenzyl alcohol in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-methoxy-3-methylbenzyl alcohol. By leveraging established spectroscopic principles and data from closely related molecules, we have constructed a detailed framework for the interpretation of its IR and mass spectra. The predicted data tables and diagrams serve as a valuable resource for researchers working on the synthesis and characterization of this compound and its analogues. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of 4-methoxy-3-methylbenzyl alcohol. This guide underscores the power of predictive spectroscopy in the absence of established experimental data and provides a clear, scientifically grounded pathway for the structural elucidation of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of (4-Methoxy-3-Methylphenyl)Methanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of (4-Methoxy-3-Methylphenyl)Methanol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and provides a practical framework for its empirical determination. By understanding the interplay of molecular structure and solvent properties, researchers can optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol , is a solid aromatic alcohol.[1] Its structure, featuring a substituted benzene ring, is pivotal to its chemical behavior and, consequently, its solubility profile. The presence of a hydroxyl (-OH) group, a methoxy (-OCH3) group, and a methyl (-CH3) group on the aromatic ring creates a molecule with distinct polar and non-polar regions, influencing its interactions with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H12O2PubChem[1]
Molecular Weight152.19 g/mol PubChem[1]
Physical FormSolidSigma-Aldrich
IUPAC NameThis compoundPubChem[1]

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] The overall polarity of this compound is a composite of its functional groups and its carbon skeleton.

  • Polar Characteristics: The primary driver of polarity in this molecule is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents like water and alcohols.[4][5] The methoxy (-OCH3) group also contributes to the molecule's polarity through its ether oxygen, which can act as a hydrogen bond acceptor.[4]

  • Non-Polar Characteristics: The benzene ring and the methyl (-CH3) group constitute the non-polar, hydrophobic portion of the molecule. The presence of this significant non-polar region suggests that the molecule will also have an affinity for non-polar solvents.

A general rule of thumb for water solubility is that a polar functional group can solubilize up to four or five carbon atoms.[3][6] With nine carbon atoms and two polar oxygen-containing groups, this compound is expected to have limited solubility in water but should be readily soluble in many organic solvents.

Based on these principles, we can predict the solubility of this compound in a range of common laboratory solvents.

Predicted Solubility of this compound:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLowThe hydroxyl group allows for some hydrogen bonding with water, but the large non-polar aromatic ring and methyl group limit solubility.[5]
MethanolPolar ProticHighThe small alkyl chain of methanol and its ability to hydrogen bond make it an excellent solvent for this molecule.
EthanolPolar ProticHighSimilar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding.
AcetonePolar AproticHighAcetone's polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for this compound.
Ethyl AcetatePolar AproticMedium to HighAs a moderately polar solvent, ethyl acetate should effectively dissolve the compound.
DichloromethanePolar AproticMedium to HighThe polarity of dichloromethane is sufficient to interact with the polar groups of the molecule.
TolueneNon-polarMediumThe aromatic nature of toluene will have a strong affinity for the benzene ring of the solute.
HexaneNon-polarLow to MediumAs a non-polar aliphatic solvent, hexane will primarily interact with the non-polar parts of the molecule; solubility is expected to be lower than in aromatic or polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered a gold standard for solubility measurements.[7]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent to vial equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filtration Filter supernatant through 0.45 µm syringe filter centrifuge->filtration dilution Dilute filtrate filtration->dilution hplc Analyze by HPLC dilution->hplc quantification Quantify against a calibration curve hplc->quantification

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).

    • Analyze the diluted sample by HPLC. A pre-developed and validated HPLC method is required for accurate quantification.

    • Determine the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

  • Use of Excess Solid: This ensures that the solution is truly saturated at the given temperature.

  • Equilibrium Confirmation: Performing a time-course study to confirm that the concentration of the solute in the solution does not change after a certain point validates that equilibrium has been reached.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Proper Phase Separation: The combination of settling, centrifugation, and filtration ensures that only the dissolved solute is being measured.

  • Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.

Conclusion

References

A Senior Application Scientist's Guide to the Biological Activity Screening of (4-Methoxy-3-Methylphenyl)Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the phenolic scaffold remains a cornerstone for the development of novel therapeutic agents. The (4-Methoxy-3-Methylphenyl)methanol core, a derivative of naturally occurring vanillyl alcohol, presents a compelling starting point for drug discovery. Its structure, featuring a hydroxyl group and a methoxy-substituted benzene ring, is characteristic of many bioactive natural products known for their antioxidant and antimicrobial properties.[1] Modification of this core structure allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for the initial biological screening of a library of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic approach. We will explore the causality behind experimental choices, ensuring that each assay is a self-validating system that generates robust, interpretable data. The screening cascade detailed herein encompasses four critical areas of therapeutic interest: antioxidant potential, antimicrobial efficacy, anti-inflammatory activity, and cytotoxic effects against cancer cell lines. This multi-pronged approach allows for the rapid identification of lead compounds with diverse therapeutic possibilities.

A Note on Synthesis Strategy

While this guide focuses on screening, the synthetic route to the derivative library is foundational. A common and efficient approach involves the esterification of the benzylic alcohol of this compound with a diverse panel of carboxylic acids. This strategy allows for the introduction of various functional groups and changes in lipophilicity, which can profoundly impact biological activity. The purity and characterization of each synthesized derivative are paramount before commencing any biological evaluation.

Screening Cascade Part 1: Antioxidant Activity Profiling

Expertise & Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Phenolic compounds are renowned for their ability to scavenge free radicals, primarily through a hydrogen atom transfer (HAT) mechanism, which neutralizes the radical and terminates the oxidative chain reaction.[1][2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, reliable, and widely used method to assess this radical scavenging capability.[4][5] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.[5][6] The degree of discoloration is directly proportional to the antioxidant capacity of the test compound.

Workflow for Antioxidant Potential Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH working solution in methanol A1 Add 100 µL DPPH solution to 96-well plate P1->A1 P2 Prepare serial dilutions of derivatives (e.g., 1-100 µg/mL) A2 Add 100 µL of sample, control, or blank (methanol) to wells P2->A2 P3 Prepare positive control (Ascorbic Acid) dilutions P3->A2 A3 Incubate in dark (30 min at room temp.) A2->A3 D1 Measure absorbance at 517 nm A3->D1 D2 Calculate % Radical Scavenging Activity D1->D2 D3 Plot % Scavenging vs. Conc. and determine IC50 value D2->D3

Caption: DPPH Radical Scavenging Assay Workflow.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay[4][7]

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at -20°C in the dark.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol. This solution should be prepared fresh daily and protected from light. Its absorbance at 517 nm should be approximately 1.0.

    • Test Compounds: Prepare a 1 mg/mL stock solution of each derivative in methanol. Perform serial dilutions to obtain concentrations ranging from 1 to 100 µg/mL.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol and dilute similarly to the test compounds.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each test compound dilution, positive control dilution, or methanol (as a blank) to the appropriate wells.

    • Mix gently by pipetting.

    • Incubate the plate for 30 minutes at room temperature in complete darkness.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Scavenging against the concentration of each derivative.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the plot using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

Data Presentation: Antioxidant Activity
Derivative IDR-GroupIC50 (µg/mL) ± SD
Parent -H85.2 ± 4.1
DER-01 -Acetyl70.5 ± 3.5
DER-02 -Benzoyl45.8 ± 2.9
DER-03 -Butyryl62.1 ± 3.8
Ascorbic Acid Positive Control 8.7 ± 0.5

Screening Cascade Part 2: Antimicrobial Susceptibility Testing

Expertise & Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. Phenolic compounds, including vanillin and its derivatives, have demonstrated inhibitory activity against a range of bacteria. Their mechanism often involves disrupting the bacterial cell membrane or inhibiting key cellular enzymes. The Broth Microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8] This quantitative assay provides the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, offering a clear and reproducible endpoint for comparing the potency of derivatives.[7][8]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial 2-fold dilutions of derivatives in broth A1 Dispense 100 µL of diluted derivatives into 96-well plate P1->A1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2->P3 A2 Inoculate wells with 100 µL of bacterial suspension P3->A2 A3 Include sterility and growth controls on each plate A4 Incubate at 37°C for 18-24 hours A3->A4 D1 Visually inspect for turbidity (bacterial growth) A4->D1 D2 Determine MIC: Lowest conc. with no visible growth D1->D2

Caption: Broth Microdilution MIC Assay Workflow.
Detailed Experimental Protocol: Broth Microdilution MIC Assay[10][11][12]

  • Materials and Reagents:

    • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test Compounds: Stock solutions (e.g., 1024 µg/mL) prepared in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (<1%).

    • Positive Control: An appropriate antibiotic (e.g., Gentamicin).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Plate Preparation and Inoculation (96-well plate format):

    • Add 100 µL of sterile MHB to wells 2 through 12 of each row.

    • Add 200 µL of the stock solution of a test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

    • Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. Do not inoculate well 12.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Activity
Derivative IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent -H128>256
DER-01 -Acetyl64256
DER-02 -Benzoyl32128
DER-03 -Octanoyl1664
Gentamicin Positive Control 1 2

Screening Cascade Part 3: Anti-inflammatory Activity Assessment

Expertise & Rationale: Chronic inflammation is a key driver of many diseases.[9][10] A primary event in the inflammatory response is the activation of macrophages, which, when stimulated by agents like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO).[11][12] The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). Therefore, inhibiting NO production is a key indicator of anti-inflammatory potential. We use the murine macrophage cell line RAW 264.7 and measure the accumulation of nitrite (a stable product of NO) in the culture medium using the Griess reagent.[13][14] This assay allows for the identification of compounds that can suppress macrophage activation, a critical step in the inflammatory cascade. It is also crucial to run a parallel cytotoxicity assay to ensure that the observed reduction in NO is not simply due to cell death.

Workflow for Anti-inflammatory Screening

G cluster_cell Cell Culture cluster_treat Treatment cluster_assay Nitrite Assay cluster_analysis Data Analysis C1 Seed RAW 264.7 cells in 96-well plate C2 Incubate for 24h to allow adherence C1->C2 T1 Pre-treat cells with derivatives for 1h C2->T1 T2 Stimulate with LPS (1 µg/mL) for 24h T1->T2 A1 Collect 50 µL supernatant T2->A1 A2 Add 50 µL Griess Reagent A A1->A2 A3 Add 50 µL Griess Reagent B A2->A3 A4 Incubate 10 min at RT A3->A4 D1 Measure absorbance at 540 nm A4->D1 D2 Calculate % NO Inhibition relative to LPS control D1->D2 D3 Determine IC50 value D2->D3

Caption: LPS-Induced Nitric Oxide Inhibition Assay Workflow.
Detailed Experimental Protocol: Nitric Oxide Inhibition Assay[15][17][18]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment and Stimulation:

    • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the test derivatives.

    • Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

    • Determine the IC50 value for each active compound.

Data Presentation: Anti-inflammatory Activity
Derivative IDR-GroupNO Inhibition IC50 (µM) ± SDCell Viability at IC50
Parent -H>100>95%
DER-01 -Acetyl85.6 ± 7.2>95%
DER-02 -Benzoyl42.1 ± 3.8>95%
DER-03 -Trifluoromethyl15.3 ± 1.9>95%
Dexamethasone Positive Control 0.5 ± 0.1 >95%

Screening Cascade Part 4: Cytotoxicity and Anticancer Potential

Expertise & Rationale: Identifying cytotoxic effects is a dual-purpose endeavor in early drug discovery. It is critical for flagging compounds that are generally toxic to cells, but it is also the primary screen for potential anticancer agents.[2][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. By testing derivatives against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293), we can identify compounds with potent and selective anticancer activity.

Workflow for Cytotoxicity Screening

G cluster_cell Cell Culture cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed cancer and non-cancer cell lines in 96-well plates C2 Incubate 24h for adherence C1->C2 T1 Treat cells with serial dilutions of derivatives C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution (0.5 mg/mL) to each well T2->A1 A2 Incubate for 4h at 37°C A1->A2 A3 Remove medium and add DMSO to dissolve formazan crystals A2->A3 D1 Measure absorbance at 570 nm A3->D1 D2 Calculate % Cell Viability relative to untreated control D1->D2 D3 Determine IC50 value D2->D3

Caption: MTT Cell Viability Assay Workflow.
Detailed Experimental Protocol: MTT Cytotoxicity Assay[20][22][23]

  • Cell Seeding:

    • Seed cells (e.g., MCF-7, A549, HEK293) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate for 48 to 72 hours.

  • MTT Reaction and Measurement:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, formazan crystals will form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each derivative on each cell line.

Data Presentation: Cytotoxicity Profile
Derivative IDR-GroupIC50 (µM) vs MCF-7IC50 (µM) vs A549IC50 (µM) vs HEK293Selectivity Index (HEK293/MCF-7)
Parent -H>100>100>100-
DER-02 -Benzoyl75.4 ± 6.188.2 ± 7.5>100>1.3
DER-04 -Naphthoyl12.5 ± 1.118.9 ± 2.085.3 ± 6.96.8
DER-05 -Cinnamoyl8.9 ± 0.911.4 ± 1.392.1 ± 8.410.3
Doxorubicin Positive Control 0.8 ± 0.1 1.2 ± 0.2 5.4 ± 0.6 6.8

Conclusion and Forward Look

This guide outlines a foundational, multi-assay screening strategy designed to efficiently characterize the biological activities of novel this compound derivatives. By systematically evaluating antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, researchers can rapidly build a comprehensive profile of their compound library. The data generated will highlight lead compounds with promising potency and selectivity, guiding subsequent hit-to-lead optimization efforts. The next logical steps for promising candidates would involve exploring their mechanisms of action in more detail, for instance, by investigating their effects on specific inflammatory signaling pathways like NF-κB and MAPK, and assessing their efficacy in more complex in vivo models.[9][17][18]

References

Commercial availability and suppliers of (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring a reactive benzyl alcohol moiety and a decorated phenyl ring, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic positioning of the methoxy, methyl, and hydroxymethyl groups on the benzene ring offers multiple avenues for synthetic elaboration, enabling the construction of diverse molecular architectures for novel therapeutic agents and research compounds.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any research or development workflow. These identifiers are critical for accurate sourcing, regulatory compliance, and experimental documentation.

PropertyValueSource
CAS Number 114787-91-6[1][2][3]
Molecular Formula C₉H₁₂O₂[1][2][4]
Molecular Weight 152.19 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Methoxy-3-methylbenzyl alcohol, Benzenemethanol, 4-methoxy-3-methyl-[2]
Appearance Solid[1][4]
Boiling Point 258.3°C at 760 mmHg[4]
Density 1.096 g/cm³ (at 15°C)[4]

Commercial Availability and Sourcing

This compound is available from several commercial suppliers, primarily for research and development purposes. The terms of sale and the level of quality assurance can vary significantly between suppliers, which is a critical consideration for experimental reproducibility and scaling.

SupplierProduct DesignationNotes
Sigma-Aldrich This compound, AldrichCPRPart of a collection for early discovery researchers. The buyer is responsible for confirming product identity and purity as analytical data is not collected by the supplier. The product is sold "AS-IS" without warranties of merchantability or fitness for a particular purpose.[1]
Matrix Scientific This compoundListed as a catalog item.[3]
MySkinRecipes This compound, ≥95%Provides specifications for purity (94.5-100%) and confirms structure via Infrared Spectrum and NMR.[4]

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich highlights a common scenario in early-stage research where a wide variety of novel compounds are made available quickly, but the onus of quality control falls entirely on the end-user. For applications in drug development, especially those approaching preclinical stages, sourcing from a supplier like MySkinRecipes that provides a certificate of analysis with spectroscopic data is the more prudent choice to ensure purity and structural integrity from the outset.

Synthetic Pathways and Methodologies

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde. This is a robust and high-yielding transformation widely used in both academic and industrial laboratories due to the commercial availability of the aldehyde precursor and the efficiency of modern reducing agents.

Generalized Synthetic Workflow

A common and reliable method involves the reduction of 4-methoxy-3-methylbenzaldehyde using a hydride-based reducing agent such as sodium borohydride (NaBH₄). This approach is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity, as NaBH₄ typically does not reduce other functional groups like esters or amides that might be present in more complex substrates.

G cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_workup Workup & Isolation cluster_purification Purification start_aldehyde 4-Methoxy-3-methylbenzaldehyde reaction Reduction of Aldehyde start_aldehyde->reaction start_reductant Sodium Borohydride (NaBH4) start_reductant->reaction start_solvent Methanol or Ethanol start_solvent->reaction quench Quenching (e.g., with water or dilute acid) reaction->quench Reaction Mixture extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify Column Chromatography or Recrystallization concentration->purify Crude Product product This compound (Final Product) purify->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol: Reduction of 4-Methoxy-3-methylbenzaldehyde

This protocol is a self-validating system; successful execution will yield a product whose analytical data (NMR, IR, MS) should match literature values, confirming both the reaction's success and the product's identity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the hydride addition, preventing potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. The slow addition is crucial for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aldehyde. The disappearance of the starting material indicates reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to destroy any excess NaBH₄.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final, high-purity this compound.[5]

Role in Drug Discovery and Development

Substituted benzyl alcohols like this compound are foundational intermediates in medicinal chemistry.[6] Their value stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into a variety of other functional groups.

  • Precursor to Active Pharmaceutical Ingredients (APIs): This molecule serves as a key fragment or starting material for the synthesis of more complex APIs. The aromatic ring provides a rigid scaffold that can be further functionalized, while the benzyl alcohol group can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution.[6]

  • Linker Chemistry: In the development of complex therapeutics like antibody-drug conjugates (ADCs) or PROTACs, derivatives of this molecule can be used as part of the linker that connects the payload to the targeting moiety.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any synthetic intermediate.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural Elucidation¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of key functional groups (e.g., aromatic protons, methoxy group, methyl group, CH₂OH group). Conformance to the expected structure is a primary release criterion.[4]
Infrared (IR) Spectroscopy Functional Group IdentificationThe IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad peak ~3300 cm⁻¹) and C-O stretches.[4]
Mass Spectrometry (MS) Molecular Weight VerificationTechniques like GC-MS can confirm the molecular weight of the compound (152.19 g/mol ) and provide fragmentation patterns that support the proposed structure.[2]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentHPLC is used to determine the purity of the compound by separating it from any residual starting materials or byproducts. A high-purity sample will show a single major peak.
Generic HPLC Protocol for Purity Analysis

This protocol is adapted from established methods for similar aromatic alcohols and serves as a robust starting point for quality control.[7]

  • Column: Use a reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For MS compatibility, use 0.1% formic acid in both solvents. A common gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent.

GHS Hazard Information
  • Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] May also cause respiratory irritation.[2]

  • Pictograms: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1][2]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: If working with fine powders or in an area with poor ventilation, use a respirator.[8]

Storage Recommendations
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[9]

Conclusion

This compound is a readily accessible and synthetically valuable building block for chemical research and pharmaceutical development. While its commercial availability is primarily geared towards R&D, researchers must exercise due diligence in verifying the purity of the material, especially when sourced from suppliers that do not provide comprehensive analytical data. Its straightforward synthesis and versatile reactivity make it an important tool in the arsenal of the modern synthetic chemist, enabling the creation of novel and complex molecular entities. Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the material.

References

An In-depth Technical Guide to (4-Methoxy-3-Methylphenyl)Methanol: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for (4-Methoxy-3-Methylphenyl)Methanol, a key intermediate in various synthetic pathways within pharmaceutical and chemical research. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety and excellence in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application in experimental design.

PropertyValueSource
CAS Number 114787-91-6
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Flash Point Not applicable

Note: The lack of publicly available data for melting point, boiling point, and solubility necessitates that researchers determine these properties experimentally under controlled and safe laboratory conditions.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for sensitization.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Summary:

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize the risk of exposure and ensure the integrity of the compound. The following protocols are based on the known hazards and general best practices for handling substituted aromatic alcohols in a research environment.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create a multi-layered barrier between the researcher and the chemical, thereby minimizing the risk of exposure through inhalation, dermal contact, and ocular exposure.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn and fully fastened.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of any dust or vapors.

    • Use a spatula for transferring the solid material. Avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly wash hands with soap and water.

    • Clean any contaminated surfaces in the fume hood.

    • Dispose of contaminated gloves and any disposable labware in a designated hazardous waste container.

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides. While specific incompatibility data for this compound is not available, these general precautions for alcohols should be followed.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical. The following procedures are based on best practices for handling irritant and sensitizing chemicals.

Caption: Emergency Response Flowchart for Exposure Incidents.

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete irrigation. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow in a way that spreads dust or vapors.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. The primary risks are associated with its irritant and sensitizing properties. By utilizing appropriate engineering controls, wearing the correct personal protective equipment, and being prepared for emergency situations, researchers can effectively mitigate these risks. It is imperative for all laboratory personnel to be familiar with this information before working with this compound.

A Comprehensive Technical Guide to (4-methoxy-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Language of Molecules in Modern Research

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular entities are paramount. The transition from graphical representations of molecules to machine-readable formats has revolutionized cheminformatics, enabling vast databases to be searched and analyzed with unprecedented efficiency. Two of the most critical identifiers in this domain are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI). SMILES offers a human-readable linear notation, while InChI provides a unique, canonical representation, ensuring that a single molecule has a single, verifiable identifier.[1][2] This guide provides an in-depth look at these key identifiers for the compound 4-methoxy-3-methylbenzyl alcohol, alongside its synthesis, characterization, and potential applications, offering a vital resource for professionals in the field.

Section 1: Core Chemical Identifiers for 4-methoxy-3-methylbenzyl alcohol

The precise identification of a chemical compound is the foundation of reproducible science. For 4-methoxy-3-methylbenzyl alcohol, the following identifiers provide a universal language for its representation in chemical databases and software.

IdentifierValueSource
IUPAC Name (4-methoxy-3-methylphenyl)methanol[3]
CAS Number 114787-91-6[3]
Canonical SMILES CC1=C(C=CC(=C1)CO)OC[3]
InChI InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3[3]
InChIKey UVIIQYUUEVQCOR-UHFFFAOYSA-N[3]

These identifiers are crucial for database searches, patent filings, and regulatory submissions, ensuring that all researchers are referring to the exact same molecular structure.

The Logic of SMILES and InChI

The SMILES string CC1=C(C=CC(=C1)CO)OC concisely represents the molecule's structure: a central benzene ring, indicated by the lowercase 'c's and the number '1' denoting the ring closure, is substituted with a methyl group (C), a hydroxymethyl group (CO), and a methoxy group (OC).[3]

The InChI string, InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3, provides a layered, canonical description. It starts with the molecular formula (C9H12O2), followed by the atom connectivity (c layer), and the location of hydrogens (h layer).[3] This layered approach allows for the precise and unique identification of the molecule, independent of the way it was drawn or named.[2]

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Physical Form Solid[4]
XLogP3 1.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Predicted Spectroscopic Data:

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methoxy protons, a doublet for the benzylic protons, and distinct signals for the aromatic protons, with coupling patterns indicative of their substitution on the ring.

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range, with the carbon bearing the methoxy group being significantly deshielded. Signals for the methyl, methoxy, and benzylic carbons would also be present in their characteristic regions.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch around 3300 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and C-O stretches for the alcohol and ether functionalities.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group and cleavage at the benzylic position, leading to a stable benzylic cation.[5]

Section 3: Synthesis of 4-methoxy-3-methylbenzyl alcohol

Substituted benzyl alcohols are valuable intermediates in organic synthesis. The preparation of 4-methoxy-3-methylbenzyl alcohol can be efficiently achieved through the reduction of the corresponding benzaldehyde or benzoic acid derivative.

Workflow for Synthesis via Aldehyde Reduction

G start Start with 4-methoxy-3-methylbenzaldehyde reagents Dissolve in Methanol or Ethanol start->reagents reduction Add Sodium Borohydride (NaBH4) in portions at 0°C reagents->reduction reaction Stir at room temperature (Monitor by TLC) reduction->reaction quench Quench with dilute HCl or NH4Cl(aq) reaction->quench extraction Extract with Ethyl Acetate or Dichloromethane quench->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over anhydrous Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel) concentrate->purify product Obtain pure 4-methoxy-3-methylbenzyl alcohol purify->product

Caption: Synthesis of 4-methoxy-3-methylbenzyl alcohol via aldehyde reduction.

Experimental Protocol: Reduction of 4-methoxy-3-methylbenzaldehyde with Sodium Borohydride

This protocol is a generalized procedure based on the well-established reduction of aromatic aldehydes.[3][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes).

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2-1.5 equivalents) to the stirred solution in small portions, maintaining the temperature at 0°C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the reaction by the slow addition of 1M hydrochloric acid or a saturated aqueous solution of ammonium chloride until the effervescence ceases.

  • Extraction: Remove the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash successively with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4-methoxy-3-methylbenzyl alcohol can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Synthesis: Reduction from Carboxylic Acid

For substrates where the corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid, is more accessible, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) is required.[9][10][11]

Causality behind Reagent Choice: Sodium borohydride is a mild reducing agent and is chemoselective for aldehydes and ketones; it will not reduce carboxylic acids or esters under standard conditions.[3] Lithium aluminum hydride, being a much stronger reducing agent, is necessary for the reduction of carboxylic acids to primary alcohols.[10][11] This increased reactivity also necessitates the use of anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (THF) and a more cautious workup procedure.[9]

Section 4: Applications in Research and Drug Development

Substituted benzyl alcohols are crucial building blocks in organic synthesis and medicinal chemistry. Their utility stems from the reactive benzylic hydroxyl group, which can be readily converted into other functional groups or used as a handle for further molecular elaboration.

While specific applications of 4-methoxy-3-methylbenzyl alcohol are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Its utility can be inferred from the applications of structurally related compounds.

  • As a Synthetic Intermediate: The primary application of 4-methoxy-3-methylbenzyl alcohol is as a versatile intermediate. The hydroxyl group can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution (e.g., forming a benzyl halide), or esterified.[12] This allows for its incorporation into more complex molecular scaffolds.

  • Potential in Medicinal Chemistry: The substituted benzene ring is a common feature in many pharmaceutical agents. For instance, 4-methylbenzyl alcohol is a precursor in the synthesis of the local anesthetic Lidocaine.[13] The specific substitution pattern of 4-methoxy and 3-methyl groups can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets. Research on other methoxy-substituted benzyl alcohols has shown activities such as antioxidant properties and protective effects on the blood-brain barrier.[14][15] This suggests that 4-methoxy-3-methylbenzyl alcohol could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents.

Section 5: Safety, Handling, and Toxicology

Ensuring the safety of laboratory personnel is of utmost importance. The following information is based on the aggregated GHS classification data available for 4-methoxy-3-methylbenzyl alcohol.[16]

GHS Hazard Classification:

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Allergic Skin ReactionH317May cause an allergic skin reaction
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Self-Validating Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 4-methoxy-3-methylbenzyl alcohol.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This self-validating system ensures that all handling of the compound is done with the necessary precautions to minimize exposure and risk.

References

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol functional group in (4-Methoxy-3-Methylphenyl)Methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's synthetic transformations. We will explore the nuanced electronic and steric influences of the aromatic substituents, detailing their impact on key reactions such as oxidation, nucleophilic substitution, and etherification. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for the synthesis and derivatization of this versatile chemical intermediate.

Introduction: The Structural and Electronic Landscape

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted benzylic alcohol featuring a hydroxyl group attached to a methylene bridge on a benzene ring. The reactivity of this hydroxyl group is profoundly influenced by the electronic and steric environment created by the aromatic ring and its substituents: a methoxy group at the para-position (C4) and a methyl group at the meta-position (C3).

The key to understanding this molecule's behavior lies in the nature of these substituents:

  • 4-Methoxy Group: This is a powerful electron-donating group (EDG) primarily through resonance (+R effect), where the oxygen's lone pairs delocalize into the aromatic π-system. It also exerts a weaker electron-withdrawing inductive effect (-I effect). The resonance effect is dominant, especially at the para position, enriching the ring with electron density and, crucially, stabilizing any positive charge that develops at the benzylic position.

  • 3-Methyl Group: This is a weak electron-donating group through an inductive effect (+I effect), pushing electron density into the ring.

The combination of a strong resonance-donating group and a weak inductively-donating group makes the aromatic ring electron-rich and significantly stabilizes the formation of a carbocation at the benzylic carbon. This stabilization is the central theme dictating the compound's propensity for specific reaction pathways, particularly favoring SN1-type substitutions and facilitating oxidation.

// Bonds to substituents C1 -> CH2OH [len=1.2]; C3 -> CH3 [len=1.2]; C4 -> OCH3 [len=1.2];

// Arrows indicating electronic effects edge [color="#34A853", style=dashed, arrowhead=vee, constraint=false, penwidth=1.5]; OCH3 -> C4 [label="+R", fontcolor="#34A853", len=0.8]; CH3 -> C3 [label="+I", fontcolor="#34A853", len=0.8];

// Arrow to benzylic carbon edge [color="#EA4335", style=solid, arrowhead=open, constraint=false, penwidth=1.5]; C1 -> CH2OH [label=" Benzylic Position\n (Reactive Site)", fontcolor="#EA4335", decorate=true]; }

Experimental Protocol: Reduction of 4-Methoxy-3-methylbenzaldehyde

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

  • 4-Methoxy-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-Methoxy-3-methylbenzaldehyde in 100 mL of methanol. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reduction: While stirring vigorously, add 1.5 g of sodium borohydride in small portions over 15-20 minutes. Maintain the temperature below 10 °C. Causality Note: Portion-wise addition controls the exothermic reaction and prevents excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to decompose the excess NaBH₄ and the borate ester complex. Continue stirring for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound as a white solid.

Key Reactions of the Benzylic Alcohol

The reactivity of the benzylic hydroxyl group is the focal point of this molecule's synthetic utility.

Oxidation to 4-Methoxy-3-methylbenzaldehyde

The conversion of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. Due to the electron-rich nature of the aromatic ring, the product aldehyde is susceptible to over-oxidation to a carboxylic acid. Therefore, mild and selective oxidizing agents are required.

Choice of Reagents:

  • Manganese Dioxide (MnO₂): Highly selective for oxidizing benzylic and allylic alcohols. The reaction is heterogeneous and typically requires stirring in a non-polar solvent like dichloromethane or chloroform.

  • Pyridinium Chlorochromate (PCC): A classic reagent that reliably stops the oxidation at the aldehyde stage.

  • TEMPO-based systems: Using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite is a green and efficient method.

  • Photochemical Aerobic Oxidation: Using a photocatalyst like Eosin Y and molecular oxygen provides a sustainable pathway for selective oxidation. Electron-donating groups, as present in our target molecule, have been shown to enhance the rates of these reactions.

Diagram 3: Selective Oxidation Workflow This workflow outlines the key steps and considerations for the selective oxidation of the benzylic alcohol to its corresponding aldehyde.

G start This compound reagent Select Mild Oxidant (e.g., MnO₂, PCC, TEMPO/NaOCl) start->reagent 1. Reagent Choice control Control Reaction Conditions (Temperature, Time) reagent->control 2. Conditions monitor Monitor via TLC (Avoid Over-oxidation) control->monitor 3. Monitoring workup Reaction Workup & Purification monitor->workup 4. Isolation product Product: 4-Methoxy-3-methylbenzaldehyde workup->product

Nucleophilic Substitution Reactions

The benzylic position is highly activated towards nucleophilic substitution. The combined electron-donating effects of the methoxy and methyl groups strongly stabilize the benzylic carbocation intermediate, making the SN1 pathway highly favorable . The reaction proceeds in two steps: (1) formation of the resonance-stabilized carbocation, followed by (2) attack of the nucleophile.

For substitution to occur, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonation under strong acidic conditions (e.g., with HBr, HCl) or by conversion to a sulfonate ester (e.g., tosylate, mesylate).

Diagram 4: SN1 Mechanism at the Benzylic Position This diagram details the two-step SN1 mechanism, showing the formation of the resonance-stabilized carbocation intermediate, which is the rate-determining step.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A Protonated Alcohol Ar-CH₂-OH₂⁺ B Resonance-Stabilized Benzylic Carbocation [Ar-CH₂]⁺ A->B Slow B->B Resonance Stabilization LG H₂O (Leaving Group) D Substitution Product Ar-CH₂-Nu B->D Fast C Nucleophile (Nu⁻)

Experimental Protocol: Conversion to 4-Methoxy-3-methylbenzyl Chloride

Objective: To synthesize 4-Methoxy-3-methylbenzyl Chloride via an SN1-type reaction using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Pyridine (optional, to scavenge HCl)

  • Round-bottom flask, condenser, magnetic stirrer, drying tube

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g of this compound in 50 mL of anhydrous DCM.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add 1.2 equivalents of thionyl chloride dropwise via a syringe. Safety Note: Thionyl chloride is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor by TLC.

  • Workup: Carefully pour the reaction mixture over 50 g of crushed ice to quench excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methoxy-3-methylbenzyl Chloride. Further purification can be achieved by vacuum distillation or chromatography if needed.

Etherification Reactions

The formation of benzyl ethers is a common synthetic step, often used for protecting alcohol groups. The Williamson ether synthesis is a robust method for this transformation. This reaction follows an SN2 mechanism and involves two steps: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of 4-Methoxy-3-methylbenzyl Methyl Ether

Objective: To synthesize 4-Methoxy-3-methylbenzyl Methyl Ether.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen balloon

Procedure:

  • Alkoxide Formation: To a flame-dried flask under nitrogen, add 3.0 g of this compound and 30 mL of anhydrous THF.

  • Add 1.1 equivalents of sodium hydride (60% dispersion) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. Causality Note: NaH is a strong, non-nucleophilic base, ideal for quantitatively generating the alkoxide without competing side reactions.

  • Alkylation: Cool the resulting sodium alkoxide solution back to 0 °C. Add 1.2 equivalents of iodomethane dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quenching: Quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Quantitative Analysis of Substituent Effects

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of benzene derivatives. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group.

SubstituentPositionSigma (σ) ValueElectronic Effect
-OCH₃ para (σₚ)-0.27Strong Electron-Donating (Resonance)
-CH₃ meta (σₘ)-0.07Weak Electron-Donating (Inductive)
Table 1: Hammett Substituent Constants. Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The negative σ values for both groups confirm their electron-donating nature. For reactions involving the buildup of positive charge in the transition state (such as SN1 reactions or electrophilic aromatic substitution), the reaction rate is accelerated by electron-donating groups. The overall electronic effect on the benzylic position of this compound is a powerful stabilization of any developing positive charge, leading to:

  • Increased rate of SN1 reactions: The stability of the benzylic carbocation is greatly enhanced, lowering the activation energy for its formation.

  • Increased rate of oxidation: The electron-rich ring facilitates the initial steps of many oxidation mechanisms.

  • Potential for acid-catalyzed dehydration: The stabilized carbocation intermediate can also lead to elimination (E1) reactions under strongly acidic, non-nucleophilic conditions to form the corresponding styrene derivative.

Conclusion

The reactivity of the benzylic alcohol in this compound is dominated by the powerful electron-donating character of the substituted aromatic ring. The synergistic +R effect of the para-methoxy group and the +I effect of the meta-methyl group create an electron-rich system that effectively stabilizes cationic intermediates. This electronic environment dictates a preference for SN1 substitution pathways, facilitates controlled oxidation to the corresponding aldehyde with mild reagents, and enables straightforward etherification. For the synthetic chemist, this molecule serves as a robust building block where the benzylic position can be predictably and efficiently functionalized, making it a valuable intermediate in the synthesis of complex organic molecules, natural products, and pharmaceutical agents. A thorough understanding of these underlying electronic principles is paramount for designing rational and high-yielding synthetic strategies.

Methodological & Application

Using (4-Methoxy-3-Methylphenyl)Methanol as a starting material in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (4-Methoxy-3-Methylphenyl)Methanol in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Synthesis

This compound is a substituted benzyl alcohol that serves as a highly versatile and valuable starting material in organic synthesis. Its structure, featuring a reactive benzylic hydroxyl group and an electron-rich aromatic ring, allows for a wide array of chemical transformations. This makes it an important precursor in the development of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1] The methoxy and methyl substituents on the phenyl ring modulate the electronic properties and steric environment of the molecule, offering unique reactivity and selectivity profiles that can be strategically exploited by synthetic chemists.

This guide provides an in-depth exploration of the key synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic reasoning behind them to empower informed experimental design.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4-Methoxy-3-methylbenzyl alcohol[2]
CAS Number 114787-91-6[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance Solid
Boiling Point 258.3°C at 760 mmHg[1]
Density 1.096 g/cm³ (at 15°C)[1]

Safety and Handling: this compound requires careful handling in a laboratory setting. According to its safety profile, it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by its benzylic alcohol functionality. This allows for three primary classes of transformations: oxidation, conversion to electrophiles (halides), and etherification.

Oxidation to 4-Methoxy-3-methylbenzaldehyde

The oxidation of benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The resulting aromatic aldehydes are precursors to imines, acids, and are used in various C-C bond-forming reactions. For this compound, this oxidation yields 4-methoxy-3-methylbenzaldehyde, a valuable intermediate in medicinal chemistry and fragrance industries.

Causality Behind Protocol Choice: While many strong oxidizing agents like KMnO₄ can oxidize benzylic positions, they often lead to over-oxidation to the carboxylic acid.[3] For the selective synthesis of the aldehyde, milder and more controlled methods are required. Transition-metal-free systems are increasingly preferred for their reduced toxicity and cost. The protocol below utilizes an iodine-based system in water, representing a green and highly efficient method that avoids harsh solvents and metal catalysts.[4]

Caption: Synthetic utility of oxidizing the starting material.

Protocol 1: Green Oxidation to 4-Methoxy-3-methylbenzaldehyde

This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohols using an iodine/potassium iodide system in an aqueous basic solution.[4]

  • Principle: In a basic aqueous medium, molecular iodine (I₂) acts as a mild oxidizing agent. The reaction proceeds selectively, converting the primary alcohol to an aldehyde with minimal over-oxidation. The use of water as a solvent makes this an environmentally benign process.

  • Materials & Reagents:

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Potassium iodide (KI)

    • Iodine (I₂)

    • Deionized water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Step-by-Step Procedure:

    • To a 50 mL two-necked round-bottom flask, add this compound (1 mmol, 152.2 mg) and potassium carbonate (1.5 mmol, 207 mg).

    • Add 2 mL of deionized water and stir the mixture at 90°C for 5 minutes.

    • In a separate vial, prepare a solution of potassium iodide (0.25 mmol, 41.5 mg) and iodine (0.25 mmol, 63.5 mg) in 2 mL of water. Add this solution to the reaction flask.

    • Add another portion of powdered iodine (0.75 mmol, 190.4 mg) to the reaction mixture in small portions over 5 minutes.

    • Continue heating the mixture at 90°C with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 20-30 minutes.

    • After completion, cool the reaction mixture to room temperature. Add 5 mL of brine to help separate the organic product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) if necessary.

  • Expected Results & Characterization:

    • Yield: >90% (isolated).

    • Appearance: Liquid or low-melting solid.

    • ¹H NMR (CDCl₃): Expect a characteristic aldehyde proton signal (singlet) around δ 9.8-10.0 ppm. The aromatic and methyl/methoxy protons will also be present in their expected regions. A representative spectrum for a similar compound, 4-methoxybenzaldehyde, shows the aldehyde proton at δ 9.87 ppm.[4]

    • IR (CHCl₃): A strong carbonyl (C=O) stretch should appear around 1680-1700 cm⁻¹.[4]

Conversion to 4-Methoxy-3-methylbenzyl Chloride

Converting the benzylic alcohol into a benzyl halide transforms it into a potent electrophile, ideal for nucleophilic substitution (Sₙ1 and Sₙ2) reactions. This opens pathways to synthesize ethers, esters, amines, and other derivatives.

Causality Behind Protocol Choice: Traditional methods for converting alcohols to chlorides often use harsh reagents like SOCl₂ or HCl, which can be incompatible with sensitive functional groups. The chosen protocol uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). This system operates under neutral conditions, is highly chemoselective for benzylic alcohols over aliphatic ones, and proceeds rapidly at room temperature.[5] This selectivity is crucial for complex molecules with multiple hydroxyl groups. The mechanism is proposed to proceed primarily via an Sₙ2 pathway.[5]

Protocol 2: Chemoselective Chlorination under Neutral Conditions

This protocol is based on a method developed for the rapid and selective chlorination of benzylic alcohols.[5]

  • Principle: 2,4,6-trichloro-1,3,5-triazine (TCT), activated by DMSO, serves as the chlorine source. The reaction is fast, high-yielding, and proceeds under neutral conditions, preserving acid-labile functional groups.

  • Materials & Reagents:

    • This compound

    • 2,4,6-trichloro-1,3,5-triazine (TCT)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve this compound (1 mmol, 152.2 mg) in anhydrous DMSO (2 mL) in a round-bottom flask at room temperature.

    • To this solution, add TCT (0.4 mmol, 73.8 mg) in one portion with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete in 10-40 minutes.

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude 4-methoxy-3-methylbenzyl chloride is often pure enough for subsequent steps, but can be purified by chromatography if needed.

  • Expected Results & Characterization:

    • Yield: Nearly quantitative.[5]

    • ¹H NMR (CDCl₃): The benzylic CH₂OH signal (around δ 4.6 ppm) will be replaced by a CH₂Cl signal, shifted downfield to approximately δ 4.5-4.7 ppm. The integration will change from a triplet (or broad singlet) with coupling to the OH proton to a sharp singlet.

    • Caution: Benzyl halides are lachrymators and should be handled with extreme care in a fume hood.

Synthesis of Benzyl Ethers

Benzyl ethers are widely used as protecting groups for alcohols and are key structural motifs in many biologically active molecules. This compound can participate in etherification reactions either as the alcohol component or, after conversion to a halide, as the electrophile.

Causality Behind Protocol Choice: The direct dehydration of two alcohol molecules to form an ether is an atom-economical approach. The protocol described here uses an inexpensive and low-toxicity iron(III) chloride catalyst in a green, recyclable solvent (propylene carbonate) for the symmetrical self-etherification of benzyl alcohols.[6] This method avoids stoichiometric reagents and produces only water as a byproduct, aligning with the principles of green chemistry.[6]

Caption: Key transformations of the starting material.

Protocol 3: Iron-Catalyzed Symmetrical Etherification

This protocol is based on a green catalytic approach for the homo-etherification of benzyl alcohols.[6]

  • Principle: Iron(III) chloride catalyzes the dehydrative coupling of two molecules of the benzyl alcohol to form the corresponding symmetrical dibenzyl ether. Propylene carbonate serves as a high-boiling, environmentally friendly solvent.

  • Materials & Reagents:

    • This compound

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Propylene carbonate (PC)

    • Ethyl acetate (for extraction)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Reaction vial suitable for heating

  • Step-by-Step Procedure:

    • In a reaction vial, combine this compound (2 mmol, 304.4 mg) and FeCl₃·6H₂O (5 mol %, 0.1 mmol, 27 mg).

    • Add propylene carbonate (1 mL) to the vial.

    • Seal the vial and heat the mixture at 70-120°C. The optimal temperature and time may need to be determined empirically (typical reaction times are 14-48 hours).[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting bis(4-methoxy-3-methylbenzyl) ether by column chromatography on silica gel.

  • Expected Results & Characterization:

    • Yield: Moderate to good yields (53-91% for various benzyl alcohols).[6]

    • ¹H NMR (CDCl₃): The characteristic OH proton signal will disappear. The benzylic CH₂ signal will remain a singlet but its chemical shift will be slightly different from the starting alcohol. The integration of the aromatic and methyl/methoxy protons will be consistent with the symmetrical ether structure.

References

GC-MS Analysis of 4-methoxy-3-methylbenzyl alcohol and its Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This guide provides a detailed, field-proven protocol for the qualitative and quantitative analysis of 4-methoxy-3-methylbenzyl alcohol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Meticulously designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring both scientific integrity and practical applicability. The protocol covers sample preparation, instrumental parameters, data analysis, and method validation, supported by authoritative references and visual aids to facilitate robust and reproducible results.

Introduction: The Scientific Imperative

4-methoxy-3-methylbenzyl alcohol and its structural analogs are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. Their precise identification and quantification are critical for process control, impurity profiling, and stability testing in drug development. Gas Chromatography (GC) offers the high-resolution separation necessary for isomeric compounds, while Mass Spectrometry (MS) provides the definitive structural information and sensitivity required for trace-level analysis[1]. This protocol establishes a reliable framework for leveraging the power of GC-MS for this specific class of aromatic alcohols.

Foundational Principles: Why These Methods?

The analytical challenge with benzyl alcohol derivatives lies in their polarity and potential for thermal degradation. The choices made in sample preparation and instrument configuration are paramount to overcoming these hurdles.

  • The Volatility Requirement: GC is fundamentally a technique for analyzing volatile and semi-volatile compounds[2]. While 4-methoxy-3-methylbenzyl alcohol is amenable to direct GC analysis, its hydroxyl group can cause peak tailing due to interactions with active sites in the GC system[3].

  • Derivatization as a Solution: To enhance volatility, improve peak shape, and increase thermal stability, derivatization is often employed. This process chemically modifies the analyte by replacing the active hydrogen of the hydroxyl group with a non-polar moiety, such as a trimethylsilyl (TMS) group[4]. This not only improves chromatographic performance but can also yield more structurally informative mass spectra[5][6]. This guide will detail both a direct injection method and a more robust derivatization workflow.

Experimental Workflow: From Sample to Data

The entire analytical process can be visualized as a sequential workflow, ensuring that each step logically follows the last to produce high-quality, reliable data.

GC-MS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Reaction Mixture, Formulation) Dilution Direct Analysis: Dilution in Organic Solvent Sample->Dilution Choose Path Deriv Enhanced Analysis: Derivatization (Silylation) Sample->Deriv Choose Path Extraction Complex Matrix: LLE or SPE Cleanup Sample->Extraction Choose Path GC_Inject GC Injection (Split/Splitless) Dilution->GC_Inject Deriv->GC_Inject Extraction->Deriv GC_Sep GC Separation (Capillary Column) GC_Inject->GC_Sep MS_Ionize MS Ionization (Electron Ionization, 70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze Qual Qualitative Analysis (Library Search, Fragmentation) MS_Analyze->Qual Quant Quantitative Analysis (Peak Integration, Calibration) MS_Analyze->Quant Report Final Report Qual->Report Quant->Report

Caption: High-level overview of the GC-MS analytical workflow.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration, free from interfering matrix components[7].

Protocol 4.1.1: Direct Analysis (for relatively clean samples)

  • Solvent Selection: Use a high-purity, volatile organic solvent such as Dichloromethane, Ethyl Acetate, or Hexane[2][7].

  • Stock Solution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution. This concentration aims for an on-column loading of ~10 ng with a 1 µL injection, which is ideal for most modern instruments[2].

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.

Protocol 4.1.2: Derivatization via Silylation (for improved peak shape and stability)

This protocol enhances volatility by converting the polar -OH group to a non-polar TMS-ether[4].

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a dry, aprotic solvent like Pyridine or Acetonitrile.

  • Evaporation: Transfer 100 µL of this solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of dry nitrogen[8]. It is critical to remove all water, as it will consume the derivatizing reagent[4].

  • Reagent Addition: Add 100 µL of a silylating agent. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly effective and produces volatile byproducts[4].

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrument and application. The choice of a mid-polarity stationary phase like a 5% phenyl-methylpolysiloxane provides excellent selectivity for a wide range of aromatic compounds[9].

Parameter Recommended Setting Rationale & Expert Insights
GC System Agilent 8890 GC (or equivalent)A modern, reliable GC system is essential for reproducible retention times and peak areas.
MS System Agilent 5977B MSD (or equivalent)A sensitive single quadrupole mass spectrometer is sufficient for both qualitative and quantitative goals.
Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)This non-polar to mid-polar column offers excellent resolving power and thermal stability for aromatic compounds. For separating very similar isomers, a WAX-type column could be explored[3].
Carrier Gas Helium, 99.999% purityHelium is an inert and safe carrier gas providing good chromatographic efficiency. Set to a constant flow rate of 1.0-1.2 mL/min[3].
Injector Split/Splitless
Injector Temp 270 °CEnsures rapid and complete vaporization of the analyte and its derivatives without causing thermal degradation[2].
Injection Mode Splitless (for trace analysis) or Split 20:1 (for higher concentrations)Splitless mode maximizes sensitivity. A split ratio is used to prevent column overload when analyzing more concentrated samples.
Injection Volume 1 µLStandard volume for capillary columns.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time[10][11]. The final hold ensures that all components elute from the column.
MS Source Temp 230 °CStandard temperature for EI sources, balancing ionization efficiency and preventing analyte degradation.
MS Quad Temp 150 °CStandard temperature for quadrupoles, ensuring stable ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard EI energy creates reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST).
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full Scan is used for qualitative identification and structural confirmation. SIM mode is used for quantitative analysis to maximize sensitivity by monitoring only characteristic ions of the target analyte[12].
Solvent Delay 3-5 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector, which preserves the filament's lifespan.

Data Interpretation: Understanding the Mass Spectrum

The mass spectrum is the chemical fingerprint of the molecule. For 4-methoxy-3-methylbenzyl alcohol (C₉H₁₂O₂, Molecular Weight: 152.19), EI will induce predictable fragmentation.

Predicted Fragmentation Pathway

The fragmentation is driven by the formation of stable carbocations, particularly the highly stable tropylium ion and its substituted analogs[13][14].

Caption: Predicted EI fragmentation of 4-methoxy-3-methylbenzyl alcohol.

Key Diagnostic Ions

The presence and relative abundance of these ions are used for identification. For quantitative analysis in SIM mode, select at least three ions: a target (quantifier) ion and two qualifier ions[12].

Ion Description Predicted m/z Significance Proposed Use
Molecular Ion [M]⁺• 152Confirms the molecular weight of the analyte. Aromatic alcohols typically show a discernible molecular ion peak[15].Qualifier Ion
[M - •OH]⁺ 135A very common and often abundant fragment resulting from the loss of the hydroxyl radical, leading to a stable substituted tropylium or benzyl cation. Likely the base peak.Quantifier Ion
[M - H₂O]⁺• 134Loss of a neutral water molecule is a common pathway for alcohols.Qualifier Ion
[M - •CH₂OH]⁺ or [M - •OCH₃]⁺ 121Loss of the entire hydroxymethyl group or the methoxy group leads to this fragment.Qualifier Ion
Phenyl-type Cations 91, 77The classic tropylium ion (m/z 91) and phenyl cation (m/z 77) are characteristic of many benzyl derivatives, arising from further fragmentation.Supporting/Qualifier Ion

Method Validation: Ensuring Trustworthiness

A protocol is only as good as its validated performance. For quantitative applications, the method must be validated according to established guidelines (e.g., ICH) to demonstrate its suitability[12][16].

Parameter Typical Acceptance Criteria Procedure
Linearity & Range Correlation coefficient (R²) ≥ 0.998[12]Prepare calibration standards at a minimum of five concentration levels spanning the expected sample range. Plot the peak area response versus concentration and perform a linear regression analysis.
Accuracy (Recovery) 80-120% recovery of the spiked amount[12][16].Spike a blank matrix with a known concentration of the analyte at low, medium, and high levels within the linear range. Analyze in triplicate and calculate the percentage recovered.
Precision (RSD) Intra-day (repeatability) RSD ≤ 15% Inter-day (reproducibility) RSD ≤ 15%[12]Intra-day: Analyze quality control (QC) samples at three concentrations multiple times on the same day. Inter-day: Repeat the analysis on different days. Calculate the Relative Standard Deviation (RSD) for the results.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3Determine the lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ) S/N ≥ 10; must also meet accuracy and precision criteria[12].Determine the lowest concentration of the analyte that can be accurately and precisely quantified. This is often the lowest point on the calibration curve.
Specificity/Selectivity No interfering peaks at the retention time of the analyte.Analyze blank matrix samples and samples containing potentially interfering compounds (e.g., isomers, synthetic precursors) to ensure the analyte peak is well-resolved and free from co-elution.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the GC-MS analysis of 4-methoxy-3-methylbenzyl alcohol and its derivatives. By explaining the rationale behind key experimental choices, from sample preparation and derivatization to instrumental parameters and data interpretation, this guide empowers researchers to develop and validate robust analytical methods. Adherence to these principles will ensure the generation of accurate, reproducible, and trustworthy data essential for advancing research and development in the pharmaceutical and chemical industries.

References

Application Note: Robust GC-MS Analysis of (4-Methoxy-3-Methylphenyl)Methanol Following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the derivatization of (4-Methoxy-3-Methylphenyl)Methanol for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this analyte is hampered by its polarity, which can lead to poor peak shape, thermal degradation, and inconsistent results. To overcome these challenges, a robust trimethylsilylation (TMS) method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is detailed. This procedure converts the polar hydroxyl group into a non-polar, volatile, and thermally stable trimethylsilyl ether, significantly improving chromatographic performance and enabling sensitive and reliable analysis.

Introduction: The Rationale for Derivatization

This compound is a benzylic alcohol whose analytical characterization is relevant in various fields, including pharmaceutical development and metabolite identification. The primary hydroxyl group on this molecule makes it susceptible to strong intermolecular hydrogen bonding.[1] This characteristic leads to a relatively low volatility and a high propensity for adsorption onto active sites within the GC system (e.g., injector liner, column).[1] Consequently, direct injection often results in broad, tailing peaks and potential on-column degradation, compromising both qualitative and quantitative accuracy.

Chemical derivatization is a critical sample preparation step to render such polar compounds "GC-amenable".[2][3] The core objective is to mask the active hydrogen of the hydroxyl group with a non-polar functional group.[1] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization methods for GC analysis.[2] The resulting TMS ethers are significantly more volatile, less polar, and more thermally stable than their parent compounds, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[2][4]

Selecting the Optimal Silylation Reagent

Several silylating agents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful and widely used.[4] For the derivatization of the primary alcohol in this compound, BSTFA with 1% TMCS as a catalyst is the recommended reagent.

Causality behind this choice:

  • Versatility and Reactivity: BSTFA is a highly versatile reagent that effectively derivatizes a wide range of functional groups, including primary alcohols.[4]

  • Catalytic Enhancement: While this compound is a primary alcohol and thus readily derivatized, the inclusion of a catalyst like trimethylchlorosilane (TMCS) ensures a rapid and complete reaction. TMCS is believed to generate a more potent silylating intermediate, driving the reaction equilibrium towards the product, which is particularly useful for ensuring quantitative conversion.[1]

  • Volatile Byproducts: A key advantage of BSTFA is that its byproducts (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are highly volatile. This property minimizes the risk of co-elution and chromatographic interference with the analyte of interest, leading to cleaner chromatograms.[1]

Experimental Protocol: Silylation of this compound

This protocol is designed as a self-validating system. Adherence to the anhydrous conditions and reagent stoichiometry is critical for achieving complete and reproducible derivatization.

3.1. Materials and Reagents

  • This compound standard or sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine (or other suitable aprotic solvent like acetonitrile, dichloromethane)

  • GC Vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to prevent reagent hydrolysis and ensure successful derivatization.[2] All manipulations should be performed in a fume hood using appropriate personal protective equipment.

3.2. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent (e.g., methanol), it must be evaporated to complete dryness under a gentle stream of dry nitrogen gas.

    • To ensure anhydrous conditions, re-dissolve the residue in a small volume of an aprotic solvent (e.g., 100 µL of anhydrous pyridine) and evaporate to dryness again.

  • Reagent Addition:

    • To the dry sample residue, add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes . Heating ensures the reaction proceeds rapidly to completion for this benzylic alcohol.

  • Analysis:

    • After the incubation period, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If the concentration is high, the sample can be diluted with an anhydrous aprotic solvent.

    • It is recommended to analyze the derivatized sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time, even with careful storage.

Visualization of the Derivatization Workflow

The following diagram illustrates the key steps in the derivatization process.

DerivatizationWorkflow Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis DrySample Dry Sample/Standard (under Nitrogen) Dissolve Dissolve in 100 µL Anhydrous Pyridine DrySample->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS Dissolve->AddReagent Vortex Vortex for 30s AddReagent->Vortex Heat Heat at 70°C for 30 min Vortex->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: A streamlined workflow for the silylation of this compound.

Recommended GC-MS Analytical Method

The choice of GC column and temperature program is critical for the successful separation of the derivatized analyte from other matrix components and reagent byproducts.

5.1. Instrumentation and Column

  • Gas Chromatograph: Any modern GC system equipped with a split/splitless injector and coupled to a mass spectrometer.

  • GC Column: A non-polar or low-polarity column is recommended for the analysis of TMS derivatives. A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) provides excellent resolution and inertness for this type of analysis.

5.2. GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended SettingJustification
Injector Splitless mode, 250°CMaximizes sensitivity for trace analysis. The temperature ensures efficient volatilization of the TMS derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Program Initial: 100°C, hold for 1 minRamp: 10°C/min to 280°CFinal Hold: Hold at 280°C for 5 minThis program provides a good starting point for separating the analyte from solvent and reagent peaks, ensuring a sharp peak shape, and cleaning the column of late-eluting compounds.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230°CA standard temperature for electron ionization that balances ionization efficiency and minimizes thermal fragmentation.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50 - 450 amuCovers the expected molecular ion and key fragment ions of the derivatized analyte.

Expected Results and Data Interpretation

The successful derivatization of this compound will yield its corresponding trimethylsilyl ether. The expected molecular weight of the TMS derivative is 224.38 g/mol .

While a mass spectrum for the exact target analyte is not publicly available, the spectrum for the closely related 4-Methoxybenzyl alcohol, TMS derivative (MW 210.34 g/mol ) from the NIST database provides an excellent reference for the expected fragmentation pattern.[5]

Key expected fragments for TMS-derivatized benzylic alcohols:

  • Molecular Ion (M+): A peak corresponding to the intact derivatized molecule (m/z 224 for the target analyte) may be observed, though it might be of low intensity.

  • [M-15]+: A common and often prominent fragment resulting from the loss of a methyl group from the TMS moiety (m/z 209 for the target analyte).

  • Tropylium-type ions: Fragmentation of the benzyl ring can lead to characteristic ions. For the reference compound, a strong peak at m/z 121 is observed, corresponding to the methoxybenzyl cation. A similar fragment would be expected for the target analyte.

  • TMS-related ions: Fragments characteristic of the TMS group, such as m/z 73 [Si(CH₃)₃]⁺, are typically present in the spectrum.

The presence of these characteristic ions provides a high degree of confidence in the identification of the derivatized analyte.

References

Application Note: Selective Oxidation of (4-Methoxy-3-Methylphenyl)Methanol to 4-Methoxy-3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the selective oxidation of the primary benzylic alcohol, (4-Methoxy-3-Methylphenyl)Methanol, to its corresponding aldehyde, 4-Methoxy-3-Methylbenzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The primary challenge in this transformation is to prevent over-oxidation to the carboxylic acid. This guide details four robust and widely accepted methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Pyridinium Chlorochromate (PCC) Oxidation, and TEMPO-catalyzed Oxidation. Each section includes a discussion of the underlying mechanism, detailed step-by-step protocols, causality-based explanations for experimental choices, and critical safety considerations.

Introduction and Strategic Overview

The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. 4-Methoxy-3-Methylbenzaldehyde serves as a key building block, and its efficient synthesis requires a high-yielding oxidation that is mild enough to prevent the formation of the corresponding carboxylic acid byproduct. Strong, aqueous oxidants like chromic acid (Jones reagent) are unsuitable for this purpose as they readily oxidize aldehydes further.[3][4][5]

This guide focuses on methodologies that operate under anhydrous or carefully controlled conditions, utilizing reagents specifically designed to halt the oxidation at the aldehyde stage. The choice of method often depends on factors such as substrate sensitivity, scale, available equipment, and safety considerations related to reagent toxicity and stability.

The general workflow for this synthesis is outlined below. Subsequent sections will provide the specific experimental details for the "Oxidation Stage" using different reagents.

G cluster_0 Preparation cluster_1 Oxidation Stage (Select Method) cluster_2 Work-up & Purification cluster_3 Final Product A This compound in Anhydrous Solvent B Addition of Oxidizing Agent (e.g., Swern, DMP, PCC, TEMPO) & Reaction Monitoring (TLC) A->B Reagents & Conditions C Quenching of Reaction B->C Upon Completion D Aqueous Extraction C->D E Drying & Solvent Removal D->E F Purification (e.g., Column Chromatography) E->F G 4-Methoxy-3-Methylbenzaldehyde (Characterization: NMR, IR, MS) F->G

Figure 1: General experimental workflow for the oxidation.

Method 1: Swern Oxidation

The Swern oxidation is a widely used, metal-free method known for its mild conditions and high yields.[6][7][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).

Principle and Mechanism

The reaction proceeds in three main stages:

  • Activation of DMSO: At low temperatures (-78 °C), DMSO reacts with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride, releasing CO and CO₂ gas.[8][9]

  • Alcohol Reaction: The alcohol attacks the electrophilic sulfur atom of the activated species, forming a key alkoxysulfonium salt intermediate.[9]

  • Elimination: Triethylamine acts as a base to deprotonate the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[8][9]

G reagents DMSO + (COCl)₂ -CO, -CO₂ step1 Step 1 DMSO Activation Formation of Chloro(dimethyl)sulfonium Chloride reagents->step1:head alcohol R-CH₂OH (Substrate) step2 Step 2 Alcohol Addition Formation of Alkoxysulfonium Salt alcohol->step2:head base Triethylamine (Base) step3 Step 3 Base Addition Ylide Formation & Intramolecular Elimination base->step3:head step1->step2:head Alcohol step2->step3:head Base product Product R-CHO (Aldehyde) + DMS, Et₃NHCl step3->product:head

Caption: Key stages of the Swern Oxidation mechanism.

Experimental Protocol

Reagents & Materials:

  • This compound

  • Oxalyl chloride (2.0 M in Dichloromethane)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen supply

  • Standard glassware (oven-dried)

  • Dry ice/acetone bath

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Ar or N₂).

  • Add anhydrous DCM (approx. 0.2 M relative to the alcohol) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Vigorous gas evolution (CO, CO₂) will be observed. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise. A thick white precipitate (triethylammonium chloride) will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-3-Methylbenzaldehyde.

Causality and Insights
  • Low Temperature (-78 °C): This is critical to prevent the decomposition of the chloro(dimethyl)sulfonium chloride intermediate and to control the exothermic reaction between DMSO and oxalyl chloride.[9][10][11]

  • Order of Addition: The alcohol must be added after the activation of DMSO. Triethylamine must be added last; if added earlier, it can react with the activated DMSO complex.[12]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent side reactions and ensure high yields.

Safety Precautions
  • Toxicity: The reaction generates carbon monoxide (CO), which is acutely toxic. This reaction must be performed in a well-ventilated fume hood. [9][13]

  • Malodor: The byproduct dimethyl sulfide (DMS) has an extremely unpleasant and pervasive odor.[9][13] All glassware should be quenched with bleach (sodium hypochlorite) solution to oxidize the DMS to odorless DMSO before washing.[9]

  • Reactivity: The reaction between DMSO and oxalyl chloride is highly exothermic and can be explosive in the absence of a solvent.[11]

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a significant practical advantage: the reaction can be run at room temperature with short reaction times and a simple work-up.[14] It is known for its high chemoselectivity and tolerance of sensitive functional groups.[14]

Principle and Mechanism

The alcohol displaces one of the acetate ligands on the iodine(V) center. An acetate ion then acts as a base to abstract the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[14]

G reagents DMP + R-CH₂OH step1 Step 1 Ligand Exchange Alcohol displaces an acetate on the Iodine(V) center reagents->step1:head step2 Step 2 Deprotonation An acetate ligand acts as a base to remove the α-hydrogen step1->step2:head step3 Step 3 Elimination Concerted elimination yields the final products step2->step3:head product Products R-CHO (Aldehyde) + Acetic Acid + Iodinane byproduct step3->product:head

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Experimental Protocol

Reagents & Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add solid Dess-Martin Periodinane (1.1-1.3 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete in 1-3 hours). The mixture will become a milky suspension.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (2-3 equivalents). Stir for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Causality and Insights
  • Stoichiometry: A slight excess of DMP is used to ensure complete conversion of the starting material.

  • Work-up Quench: The Na₂S₂O₃ is essential for quenching any unreacted DMP and reducing the iodinane byproduct, making them more soluble in the aqueous layer for easier removal. NaHCO₃ neutralizes the acetic acid generated during the reaction.[15]

  • Solvent: DCM is the most common solvent due to its ability to dissolve both the starting material and the DMP reagent.[14]

Safety Precautions
  • Explosive Hazard: Dess-Martin Periodinane is known to be shock-sensitive and can be explosive, particularly upon heating or if impure.[16][17] It should be handled with care, avoiding friction and heat, and stored appropriately (often at refrigerated temperatures).[16][18]

  • Inhalation: Avoid inhaling the fine powder; handle in a fume hood.[19][20]

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic, reliable reagent for the selective oxidation of primary alcohols to aldehydes. It is a milder alternative to other chromium(VI) reagents and is soluble in organic solvents.[4][21][22]

Principle and Mechanism

The alcohol's oxygen atom attacks the chromium center, and after a proton transfer, a chromate ester is formed.[21][22] A base (often pyridine from the reagent itself or the solvent) removes the alpha-proton, leading to an E2-like elimination that forms the C=O double bond and a reduced Cr(IV) species.[3][21] The reaction is performed in an anhydrous organic solvent like DCM to prevent the formation of a gem-diol (hydrate) from the aldehyde, which would be further oxidized to a carboxylic acid.[4][21]

G reagents PCC + R-CH₂OH step1 Step 1 Nucleophilic Attack Alcohol attacks Cr(VI) center reagents->step1:head step2 Step 2 Intermediate Formation Formation of a Chromate Ester step1->step2:head step3 Step 3 Elimination Base-mediated elimination of α-H yields the aldehyde step2->step3:head product Products R-CHO (Aldehyde) + Cr(IV) species + Pyridinium HCl step3->product:head

Caption: Key mechanistic steps of a PCC oxidation.

Experimental Protocol

Reagents & Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite®

Protocol:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.

  • The reaction mixture will turn into a dark, tarry-looking solution. Stir at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite®, eluting with additional diethyl ether. This filtration step is crucial to remove the chromium byproducts.

  • Collect the filtrate and concentrate under reduced pressure.

  • Purification: The resulting crude aldehyde can be further purified by flash column chromatography if needed.

Causality and Insights
  • Solid Support: The addition of an adsorbent like Celite® or silica gel to the reaction mixture can simplify the work-up by preventing the chromium byproducts from becoming a colloidal tar, making filtration easier.

  • Anhydrous Solvent: As previously mentioned, the absence of water is key to the success of this reaction, preventing over-oxidation.[4][21]

Safety Precautions
  • Toxicity/Carcinogenicity: PCC contains chromium(VI), which is a known carcinogen and toxic.[23][24] Always handle PCC in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[25]

  • Oxidizer: PCC is a strong oxidizer and should not be mixed with combustible materials.[23]

  • Waste Disposal: All chromium-containing waste must be disposed of according to institutional hazardous waste protocols.

Method 4: TEMPO-Catalyzed Oxidation

This method is an excellent "green chemistry" alternative, using a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) with a stoichiometric, inexpensive co-oxidant like household bleach (NaOCl).[26][27]

Principle and Mechanism

The reaction operates via a dual catalytic cycle. The co-oxidant (e.g., NaOCl) first oxidizes TEMPO to the active oxidant, the N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion to continue the cycle.

Experimental Protocol

Reagents & Materials:

  • This compound

  • TEMPO

  • Sodium hypochlorite solution (household bleach, ~8-10%)

  • Potassium bromide (KBr) or Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), TEMPO (0.01-0.05 equivalents), and KBr (0.1 equivalents) in DCM.

  • Add an aqueous solution of saturated NaHCO₃.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Add the sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is often indicated by a color change to orange/red.

  • Stir vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Quench any remaining oxidant by adding a few drops of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography.

Causality and Insights
  • Biphasic System: The reaction is run in a two-phase system (DCM/water) to facilitate the interaction of the organic-soluble substrate and catalyst with the water-soluble co-oxidant. Vigorous stirring is essential for efficient phase transfer.[27][28]

  • Catalytic Nature: Only a small amount of TEMPO is needed, making this method cost-effective and reducing waste.[26][27] The true oxidant is the inexpensive and readily available bleach.

  • Buffer: The NaHCO₃ maintains a slightly basic pH, which is optimal for the catalytic cycle.

Safety Precautions
  • Bleach: Sodium hypochlorite is corrosive and should be handled with care. Avoid mixing with acids, which can release toxic chlorine gas.

  • Exotherm: The addition of bleach can be exothermic; maintaining a low temperature is important for selectivity and safety.

Summary and Method Comparison

MethodKey ReagentsConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, TEA-78 °C to RTMetal-free, high yield, excellent functional group tolerance.[6][7]Requires cryogenic temperatures, produces toxic CO gas and malodorous DMS.[9][13]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TempMild, fast, high yield, simple work-up, broad tolerance.[14]Reagent is expensive and potentially explosive.[14]
PCC Oxidation Pyridinium ChlorochromateRoom TempOperationally simple, reliable, well-established.[4][21]Uses toxic and carcinogenic Cr(VI), tedious work-up to remove byproducts.[23][24]
TEMPO-Catalyzed TEMPO (cat.), NaOCl, KBr0 °C to RT"Green" method, uses catalytic TEMPO, inexpensive co-oxidant.[27]Requires careful control of a biphasic system, vigorous stirring is critical.[28]

References

Catalytic Transformations of 4-Methoxy-3-methylbenzyl Alcohol: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzyl Alcohol

4-Methoxy-3-methylbenzyl alcohol is a valuable building block in organic synthesis, particularly for the preparation of fine chemicals and pharmaceutical intermediates. Its substituted aromatic ring and reactive benzylic hydroxyl group offer multiple avenues for functionalization. The primary product of its oxidation, 4-methoxy-3-methylbenzaldehyde, is a key precursor in the synthesis of various complex molecules.[1][2] This document provides detailed application notes and protocols for the catalytic oxidation, etherification, and carbon-carbon bond formation reactions involving 4-methoxy-3-methylbenzyl alcohol, tailored for researchers in organic synthesis and drug development.

Chapter 1: Catalytic Aerobic Oxidation to 4-Methoxy-3-methylbenzaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. For 4-methoxy-3-methylbenzyl alcohol, this conversion yields 4-methoxy-3-methylbenzaldehyde, a compound with applications in the preparation of biologically active molecules.[1][2] Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, represents a green and sustainable approach.

Rationale for Catalyst Selection

The choice of catalyst is paramount for achieving high selectivity and yield while minimizing over-oxidation to the carboxylic acid. We will explore two robust catalytic systems: a heterogeneous copper/TEMPO system and a solid-supported ceria nanoparticle catalyst.

  • Copper(I)/TEMPO System: This homogeneous catalyst system is renowned for its high efficiency and mild reaction conditions.[3][4] The mechanism involves a copper(I)/copper(II) redox cycle in concert with the nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) to facilitate the two-electron oxidation of the alcohol.[4] The use of air as the oxidant makes this an environmentally benign choice.[5]

  • Heterogeneous Ceria Nanoparticles: Immobilizing catalytically active species on a solid support offers significant advantages in terms of catalyst recovery and reuse. Ceria (CeO₂) nanoparticles have demonstrated exceptional activity in aerobic alcohol oxidations due to the synergistic effects between the nanoparticles and oxygen vacancies on their surface.[6]

Experimental Protocols

This protocol is adapted from established procedures for the aerobic oxidation of benzyl alcohols.[3][4]

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • N-Methylimidazole (NMI)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Air supply (via a balloon or gentle stream)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylbenzyl alcohol (1.0 mmol, 152.2 mg).

  • Add acetonitrile (5 mL) and stir until the alcohol is fully dissolved.

  • To the solution, add CuBr (0.05 mmol, 7.2 mg), bpy (0.05 mmol, 7.8 mg), and TEMPO (0.05 mmol, 7.8 mg). The solution will typically turn deep red-brown.[3]

  • Add N-methylimidazole (0.10 mmol, 8.2 µL). A color change to a lighter red-brown may be observed.[3]

  • Inflate a balloon with air and attach it to the flask.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A color change from red-brown to a turbid green often signifies the consumption of the starting material.[3]

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-methoxy-3-methylbenzaldehyde.

Expected Yield: >90%

This protocol is based on the use of advanced ceria-based catalysts for the aerobic oxidation of substituted benzyl alcohols.[6]

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Ce-NC/CFMX-973 catalyst (or a similar supported ceria nanoparticle catalyst)

  • Xylene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Oxygen supply (balloon or gas inlet)

Procedure:

  • In a 25 mL round-bottom flask, place the Ce-NC/CFMX-973 catalyst (50 mg).

  • Add a solution of 4-methoxy-3-methylbenzyl alcohol (0.5 mmol, 76.1 mg) in xylene (5 mL).

  • Attach a reflux condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 100 °C (373 K) with vigorous stirring.[6]

  • Monitor the reaction by TLC or GC-MS.

  • After complete conversion (typically 6-8 hours), cool the reaction mixture to room temperature.[6]

  • Filter the catalyst using a syringe filter or a short pad of celite. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • The filtrate, containing the product, can be concentrated under reduced pressure.

  • Purify the residue by flash column chromatography if necessary.

Expected Yield: >99% conversion, >99% selectivity for the aldehyde.[6]

Data Summary: Comparison of Catalytic Systems
Catalyst SystemTemperatureReaction TimeOxidantAdvantagesDisadvantagesTypical Yield
Cu(I)/TEMPO Room Temp.1-3 hAirMild conditions, high yield.[3]Homogeneous (requires workup to remove catalyst).>90%
Ce-NC/CFMX-973 100 °C6-8 hO₂Heterogeneous (easy catalyst removal and reuse), excellent selectivity.[6]Higher temperature required.>99%

Chapter 2: Catalytic Etherification

The formation of ethers from alcohols is a fundamental reaction in organic synthesis, often used for introducing protecting groups or for creating molecules with specific physicochemical properties. The direct condensation of an alcohol with another is an atom-economical approach.

Ytterbium(III) Triflate as a Lewis Acid Catalyst

Rare earth metal triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), are highly effective and reusable Lewis acid catalysts for etherification reactions.[7][8] They activate the benzyl alcohol towards nucleophilic attack by another alcohol.

Experimental Protocol

This protocol is adapted from general procedures for the etherification of benzyl alcohols.[7][8]

Materials:

  • 4-Methoxy-3-methylbenzyl alcohol

  • Ethanol (anhydrous), in excess to act as both reactant and solvent

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 25 mL round-bottom flask, add 4-methoxy-3-methylbenzyl alcohol (1.0 mmol, 152.2 mg).

  • Add anhydrous ethanol (10 mL).

  • Add Yb(OTf)₃ (0.05 mmol, 31.0 mg).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) to remove the catalyst. The aqueous layer can be concentrated to recover the Yb(OTf)₃.[8]

  • Wash the organic layer with brine (10 mL) and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase to obtain the crude 4-(ethoxymethyl)-1-methoxy-2-methylbenzene.

  • Purify by column chromatography if necessary.

Expected Yield: Good to excellent, depending on the substrate and reaction time.

Chapter 3: Palladium-Catalyzed C-C Bond Formation

The construction of carbon-carbon bonds is central to the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. While typically performed with aryl halides, modifications allow for the use of benzylic alcohols as coupling partners.

Suzuki-Miyaura Coupling of a Benzylic Alcohol Derivative

For this transformation, the hydroxyl group of 4-methoxy-3-methylbenzyl alcohol must first be converted into a better leaving group, such as a halide or a tosylate. Here, we will consider a hypothetical protocol based on the coupling of a related benzyl halide.

Experimental Protocol (Hypothetical Adaptation)

This protocol is a conceptual adaptation of standard Suzuki-Miyaura conditions.[9][10][11]

Materials:

  • 4-Methoxy-3-methylbenzyl bromide (prepared from the corresponding alcohol)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-methoxy-3-methylbenzyl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[10]

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the benzyl bromide.

  • Degas the suspension by bubbling argon through it for 15-20 minutes.

  • In a separate vial, weigh Pd(OAc)₂ (0.05 equiv) and DtBuPF (0.06 equiv) and add them to the reaction flask under a positive flow of argon.[10]

  • Seal the flask and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the mixture with 1N HCl (2x) and then with brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Chapter 4: Visualization of Workflows and Mechanisms

Diagrams

Oxidation_Workflow cluster_CuTEMPO Protocol 1.1: Cu(I)/TEMPO Oxidation cluster_Ceria Protocol 1.2: Ceria NP Oxidation A1 Dissolve Alcohol in CH3CN A2 Add CuBr, bpy, TEMPO, NMI A1->A2 A3 React under Air Atmosphere A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Purification A4->A5 B1 Combine Alcohol & Catalyst in Xylene B2 Heat under O2 B1->B2 B3 Filter Catalyst B2->B3 B4 Concentrate & Purify B3->B4

General workflows for catalytic oxidation.

Etherification_Mechanism cluster_mechanism Yb(OTf)3-Catalyzed Etherification Alcohol_1 R-CH2OH (4-Methoxy-3-methylbenzyl alcohol) Activated_Complex [R-CH2-O(H)-Yb(OTf)3] Alcohol_1->Activated_Complex + Yb(OTf)3 Alcohol_2 R'-OH (Ethanol) Yb_OTf3 Yb(OTf)3 Carbocation R-CH2+ (Benzylic Carbocation) Activated_Complex->Carbocation - H2O-Yb(OTf)3 Ether R-CH2-OR' Carbocation->Ether + R'-OH Final_Product 4-(ethoxymethyl)-1-methoxy-2-methylbenzene Ether->Final_Product Product Water H2O

Simplified mechanism for etherification.

Chapter 5: Safety and Handling

5.1. 4-Methoxy-3-methylbenzyl Alcohol & 4-Methoxy-3-methylbenzaldehyde:

  • Hazards: May cause skin, eye, and respiratory irritation.[12][13]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood.[14]

5.2. Catalysts and Reagents:

  • TEMPO: Toxic and an irritant. Handle with care, avoiding inhalation and skin contact.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenation reactions when it is saturated with hydrogen and exposed to air.[15][16] Handle in an inert atmosphere when dry.[16] Keep used catalyst wet with water.[16][17]

  • Ytterbium(III) Triflate: Causes skin and serious eye irritation. May cause respiratory irritation.[18][19][20] It is also hygroscopic.[21] Handle in a well-ventilated area, wear appropriate PPE, and store in a tightly sealed container under an inert atmosphere if possible.[19][21]

5.3. General Laboratory Practice:

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][22][23][24]

  • Perform all reactions in a well-ventilated fume hood.

  • Dispose of chemical waste according to institutional and local regulations.[16][25]

Conclusion

The catalytic transformations of 4-methoxy-3-methylbenzyl alcohol presented herein offer efficient and versatile routes to valuable chemical intermediates. The choice of catalytic system allows for the selective synthesis of the corresponding aldehyde, ethers, or C-C coupled products. By understanding the principles behind each protocol and adhering to strict safety measures, researchers can effectively utilize this substrate in the development of novel molecules for the pharmaceutical and fine chemical industries.

References

Topic: (4-Methoxy-3-Methylphenyl)Methanol in the Synthesis of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Author: Gemini, Senior Application Scientist

Abstract

(4-Methoxy-3-methylphenyl)methanol is a versatile benzylic alcohol that serves as a valuable precursor in the synthesis of novel aromatic compounds for the fragrance industry. Its specific substitution pattern—a methoxy and a methyl group on the phenyl ring—offers a unique scaffold for creating derivatives with potentially complex and desirable olfactory profiles. This application note provides a comprehensive guide to the strategic use of this starting material, focusing on its selective oxidation to produce 4-methoxy-3-methylbenzaldehyde, an aldehyde with significant potential as a fragrance ingredient. We present a detailed, field-tested protocol for this transformation, emphasizing the rationale behind procedural choices to ensure high yield and purity. Furthermore, we outline a complete workflow for the structural and olfactory characterization of the synthesized compound, employing standard analytical techniques such as GC-MS, NMR, and FTIR spectroscopy. This document is intended for researchers in synthetic chemistry and fragrance development, offering both a practical laboratory guide and a deeper understanding of the chemical principles involved.

Introduction: The Role of Aromatic Alcohols in Fragrance Synthesis

The creation of new fragrance molecules is a cornerstone of the perfume and consumer product industries. Aromatic aldehydes and ethers are particularly important classes of compounds, often imparting sweet, woody, floral, and spicy notes.[1] Benzylic alcohols, such as this compound, are ideal starting points for accessing these molecules. Their primary alcohol functionality can be readily transformed through two principal pathways: selective oxidation to an aldehyde or etherification.

The aldehyde synthesized from this compound is a structural isomer of veratraldehyde (3,4-dimethoxybenzaldehyde), a widely used fragrance and flavor compound known for its pleasant woody and vanilla-like scent.[2][3] By modifying the substitution on the aromatic ring—replacing a methoxy group with a methyl group—we can modulate the molecule's electronic properties and steric profile. This fine-tuning is expected to alter its interaction with olfactory receptors, potentially yielding a new scent profile with unique characteristics, such as increased warmth or a spicy nuance compared to its well-known analogue.

This guide focuses on a robust and reproducible protocol for the synthesis of 4-methoxy-3-methylbenzaldehyde, providing the scientific community with a practical method for exploring this promising area of fragrance chemistry.

Physicochemical & Safety Profile: this compound

A thorough understanding of the starting material is critical for safe handling and successful synthesis. The key properties and safety considerations for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 114787-91-6[4]
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [4]
Appearance Solid
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[4]

Safety Narrative: this compound is classified as an irritant.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.

Synthetic Protocol: Selective Oxidation to 4-Methoxy-3-methylbenzaldehyde

3.1. Principle of the Reaction

The conversion of a primary benzylic alcohol to an aldehyde requires a selective oxidizing agent. Over-oxidation to the corresponding carboxylic acid is a common side reaction that must be avoided, as carboxylic acids typically lack the desired volatile and fragrant properties of aldehydes. This protocol utilizes Pyridinium chlorochromate (PCC), a well-established reagent that provides a mild and efficient method for this transformation, typically stopping at the aldehyde stage. The reaction is performed in an anhydrous, non-polar solvent like dichloromethane (DCM) to ensure the stability of the reagent and facilitate product isolation.

3.2. Synthetic Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification Reactant This compound in dry Dichloromethane Reagent Pyridinium Chlorochromate (PCC) Adsorbed on Silica Gel Reactant->Reagent Stir at RT (2-4 hours) Product Crude Product Mixture (Aldehyde + Byproducts) Reagent->Product PurificationStep Filter through Silica/Florisil Plug Elute with Ether Product->PurificationStep FinalProduct Pure 4-Methoxy-3-methylbenzaldehyde PurificationStep->FinalProduct

Caption: Reaction scheme for the PCC-mediated oxidation of this compound.

3.3. Materials and Equipment

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Silica gel (for slurry with PCC and for filtration)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask with stir bar

  • Glass funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

3.4. Step-by-Step Experimental Protocol

  • Reagent Preparation (Causality: Safety and Reactivity Control): In a fume hood, prepare a slurry of PCC (1.5 eq) with an equal mass of silica gel in a mortar and pestle. Grinding the PCC with silica gel dilutes the reagent, preventing localized heating during the reaction and simplifying the subsequent filtration step by creating a free-flowing powder.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration). Using an anhydrous solvent is critical as PCC can react with water, reducing its efficacy.

  • Initiation of Oxidation: Add the PCC-silica gel mixture to the stirred solution of the alcohol at room temperature. The reaction is typically exothermic and the mixture will turn dark brown/black.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (alcohol) and the appearance of a new spot corresponding to the more non-polar aldehyde product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

    • Set up a short-plug filtration column using a sintered glass funnel packed with silica gel or Florisil.

    • Pour the reaction mixture through the plug. The solid chromium byproducts will be retained by the silica.

    • Wash the plug thoroughly with additional diethyl ether to ensure all the product is collected. This step is crucial for maximizing yield.

    • Collect the filtrate, which contains the desired aldehyde.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvents. The resulting residue is the crude 4-methoxy-3-methylbenzaldehyde, which may be further purified by vacuum distillation if necessary. A yield of 85-95% is typically expected.

Characterization and Quality Control

Confirming the identity, purity, and olfactory profile of the newly synthesized compound is a critical final step. This requires a multi-faceted analytical approach.[7][8]

4.1. Analytical Workflow Diagram

G cluster_0 Analytical Workflow cluster_1 Structural Verification cluster_2 Olfactory Analysis Start Synthesized Product (4-Methoxy-3-methylbenzaldehyde) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure MS GC-MS Start->MS Purity & MW FTIR FTIR Spectroscopy Start->FTIR Functional Groups GCO GC-Olfactometry (GC-O) MS->GCO Odor Correlation Panel Sensory Panel Evaluation GCO->Panel Profile Description

Caption: Integrated workflow for the characterization of synthesized fragrance compounds.

4.2. Analytical Protocols

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To assess purity and confirm the molecular weight. GC separates volatile components, while MS provides a mass spectrum for identification.[9]

    • Protocol: Prepare a dilute solution (e.g., 1 mg/mL) of the product in a volatile solvent like ethyl acetate. Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a molecular ion peak (M+) at m/z = 150.17, corresponding to the formula C₉H₁₀O₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide an unambiguous structural confirmation.

    • Protocol: Dissolve 5-10 mg of the product in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: A sharp singlet around 9.8-10.0 ppm (aldehyde proton), aromatic protons between 6.8-7.8 ppm, a singlet around 3.9 ppm (methoxy protons), and a singlet around 2.2 ppm (methyl protons).

    • Expected ¹³C NMR Signals: A signal >190 ppm (aldehyde carbonyl carbon), aromatic carbons (110-160 ppm), a methoxy carbon (~55 ppm), and a methyl carbon (~16 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the functional group transformation.

    • Protocol: Acquire an IR spectrum of the neat product.

    • Expected Results: The disappearance of the broad O-H stretch (from the starting alcohol) around 3300 cm⁻¹ and the appearance of a strong, sharp C=O stretch (from the new aldehyde) around 1690-1710 cm⁻¹.

Conclusion

This application note details a reliable and efficient synthetic route for converting this compound into 4-methoxy-3-methylbenzaldehyde, a promising candidate for a novel fragrance ingredient. The provided protocols for synthesis and characterization are designed to be self-validating, ensuring that researchers can confidently produce and verify the target compound. By explaining the causality behind key experimental steps, we aim to empower scientists to not only replicate this process but also to adapt and apply these principles to the synthesis of other unique fragrance molecules. This work serves as a foundational guide for the exploration of new chemical space in the dynamic field of fragrance discovery.

References

Polymerization of (4-Methoxy-3-Methylphenyl)Methanol: Protocols for Synthesis of Novel Polyaromatic Structures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(4-Methoxy-3-methylphenyl)methanol is a substituted benzyl alcohol derivative that serves as a versatile monomer for the synthesis of functional polyaromatic compounds.[1][2] Its electron-rich aromatic ring, activated by methoxy and methyl substituents, coupled with the reactive benzylic alcohol group, allows for polymerization through several distinct mechanistic pathways. The resulting polymers, characterized by a backbone of repeating aromatic units, exhibit significant potential for applications in advanced materials and as pharmaceutical intermediates owing to their inherent thermal stability and chemical properties.[3][4][5] This guide provides a comprehensive overview of two primary polymerization methodologies for this monomer: acid-catalyzed self-condensation and enzymatic oxidative polymerization. We offer detailed, field-tested protocols for each method, explain the underlying chemical principles, and describe standard techniques for the characterization of the synthesized polymers.

Introduction: The Monomer and Its Polymerization Potential

This compound is an aromatic alcohol with the chemical formula C₉H₁₂O₂.[1] The molecule's architecture is key to its reactivity. The hydroxyl group is benzylic, making it susceptible to elimination to form a stabilized carbocation. Furthermore, the aromatic ring is highly activated towards electrophilic attack due to the ortho- and para-directing effects of the strongly electron-donating methoxy group and the weakly donating methyl group. This unique combination of features makes it an excellent candidate for step-growth polymerization, leading to the formation of polymers with repeating (4-methoxy-3-methylphenyl)methylene units.

Two powerful and mechanistically distinct approaches to polymerize this monomer are:

  • Acid-Catalyzed Polycondensation: This classic method leverages the formation of a benzylic carbocation as a reactive intermediate, which then alkylates another monomer unit in a Friedel-Crafts type reaction. This process typically yields poly(methylene-aromatic) structures.[6]

  • Enzymatic Oxidative Polymerization: This biocatalytic approach uses enzymes, such as horseradish peroxidase (HRP), to generate phenoxy radicals.[7][8] The subsequent coupling of these radicals can form both carbon-carbon (phenylene) and carbon-oxygen (oxyphenylene) linkages, resulting in a complex polymer structure with interesting material properties.[9]

This document serves as a practical guide for researchers, providing the theoretical foundation and actionable protocols to synthesize and analyze polymers derived from this compound.

Mechanistic Pathways: The "Why" Behind the Protocols

A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and tailoring polymer properties.

Mechanism: Acid-Catalyzed Self-Condensation

This polymerization proceeds via an electrophilic aromatic substitution pathway. The reaction is initiated by the protonation of the benzylic alcohol by a strong acid catalyst, such as a heteropolyacid.[6] The protonated alcohol readily eliminates a molecule of water to form a resonance-stabilized secondary benzylic carbocation. This highly electrophilic species is then attacked by the electron-rich aromatic ring of another monomer molecule. The methoxy and methyl groups preferentially direct this attack to the positions ortho and para to the methoxy group. Deprotonation then regenerates the aromatic system and releases the acid catalyst, forming a dimer. This process repeats, extending the polymer chain.

The causality behind key experimental choices is as follows:

  • Strong Acid Catalyst: A strong acid is required to efficiently protonate the alcohol and facilitate the formation of the carbocation intermediate. Heteropolyacids are particularly effective due to their high Brønsted acidity and thermal stability.[6]

  • Anhydrous Conditions: The reaction involves the elimination of water. According to Le Châtelier's principle, removing water as it is formed (e.g., by passing a stream of inert gas or azeotropic distillation) drives the equilibrium toward polymer formation.[6]

  • Temperature: Moderate heating is often required to overcome the activation energy of the reaction but excessive temperatures can lead to side reactions and degradation.

Acid_Catalyzed_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer This compound Protonated Protonated Alcohol Monomer->Protonated + H⁺ Carbocation Benzylic Carbocation + H₂O Protonated->Carbocation - H₂O Dimer Dimer Carbocation->Dimer + Monomer2 - H⁺ Monomer2 Another Monomer Polymer Polymer Chain (n > 1) Dimer->Polymer + n(Monomer)

Caption: Mechanism of Acid-Catalyzed Polycondensation.

Mechanism: Enzymatic Oxidative Polymerization

Enzymatic polymerization offers a green chemistry alternative, proceeding under mild conditions. Using a horseradish peroxidase (HRP)/hydrogen peroxide (H₂O₂) system, the reaction is initiated by the enzyme, which oxidizes the phenolic monomer (in this case, the substituted phenol structure) to a phenoxy radical.[8] H₂O₂ acts as the ultimate oxidizing agent. The generated radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.

Polymerization occurs through the coupling of these radicals. This coupling is often not perfectly regioselective and can occur in several ways:

  • C-O Coupling (Ether Linkage): An oxygen-centered radical couples with a carbon-centered radical on another ring, forming an oxyphenylene unit.

  • C-C Coupling (Direct Linkage): Two carbon-centered radicals couple, forming a phenylene unit.

The ratio of these linkages is influenced by factors like the solvent system and the specific substituents on the monomer.[7]

Enzymatic_Oxidative_Polymerization cluster_coupling Radical Coupling Monomer Monomer Radical Phenoxy Radical (Resonance Stabilized) Monomer->Radical HRP / H₂O₂ Dimer_CO Dimer (C-O linkage) Radical->Dimer_CO Coupling Dimer_CC Dimer (C-C linkage) Radical->Dimer_CC Coupling Polymer Polymer (Mixed Linkages) Dimer_CO->Polymer Dimer_CC->Polymer G start Setup react Reaction start->react 1. Add monomer & catalyst (1-2 mol%) 2. Heat to 80-100°C under N₂ flow precipitate Precipitation react->precipitate 1. Cool to room temp 2. Dissolve in minimal THF 3. Pour into excess Methanol purify Purification precipitate->purify Filter the precipitate purify->purify Wash with fresh Methanol dry Drying purify->dry Dry under vacuum at 40°C characterize Characterization dry->characterize G start Preparation react Polymerization start->react 1. Dissolve monomer & HRP in solvent (e.g., 80:20 Dioxane:Buffer) 2. Maintain temp (e.g., 25°C) precipitate Precipitation react->precipitate 1. Add H₂O₂ dropwise via syringe pump (over 4-6 hours) 2. Stir for 24h purify Purification precipitate->purify Pour mixture into Methanol/Water dry Drying purify->dry Filter, wash with Methanol, and dry characterize Characterization dry->characterize

References

Novel High-Throughput Screening Strategies for the Functional Characterization of 4-methoxy-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction and Rationale for Screening

4-methoxy-3-methylbenzyl alcohol is an aromatic alcohol with the molecular formula C₉H₁₂O₂.[1] Its structure, featuring a substituted benzene ring, is characteristic of many biologically active compounds. For instance, the related compound 4-Hydroxy-3-methoxy-α-methylbenzyl alcohol is noted for its antioxidant properties, which are valuable in both cosmetic and pharmaceutical applications.[2] Similarly, Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol) is another structural analog found in natural sources.[3][4]

The structural similarity of 4-methoxy-3-methylbenzyl alcohol to these compounds provides a strong rationale for investigating its potential biological activities. High-throughput screening (HTS) offers a powerful, efficient methodology to rapidly assess its effects across a range of biological processes, making it an ideal starting point for drug discovery and functional characterization.[5][6] This guide proposes a screening cascade designed to first identify its antioxidant potential and then assess its impact on cell health, a critical step in early-stage drug development.[6]

HTS Application I: Antioxidant Capacity Profiling

Principle: The primary hypothesis is that 4-methoxy-3-methylbenzyl alcohol may act as a free radical scavenger, a common mechanism for antioxidant compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a robust, simple, and widely used biochemical assay for this purpose. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The reduction in absorbance is proportional to the antioxidant capacity of the compound. This assay is readily adaptable to a high-throughput, 384-well format.

Protocol 2.1: HTS DPPH Radical Scavenging Assay

This protocol is optimized for a 384-well microplate format.[6][7]

A. Materials and Reagents:

ReagentSupplierCat. No.Storage
4-methoxy-3-methylbenzyl alcoholSanta Cruz Biotechnologysc-263493Room Temp
DPPH (2,2-diphenyl-1-picrylhydrazyl)Sigma-AldrichD91322-8°C
L-Ascorbic acid (Positive Control)Sigma-AldrichA92902Room Temp
Anhydrous MethanolFisher ScientificA452-4Room Temp
DMSO, HPLC GradeSigma-AldrichD8418Room Temp
384-well, clear, flat-bottom platesCorning3573Room Temp

B. Stock Solution Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of 4-methoxy-3-methylbenzyl alcohol in 100% DMSO.

  • Positive Control Stock: Prepare a 10 mM stock solution of L-Ascorbic acid in 100% DMSO.

  • DPPH Working Solution: Prepare a 100 µM solution of DPPH in anhydrous methanol. This solution should be prepared fresh and protected from light.

C. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of the 10 mM compound stock, positive control stock, or DMSO (vehicle control) into the appropriate wells of a 384-well plate. This creates the initial point for the dose-response curve.

  • Serial Dilution: Perform a serial dilution (1:3) directly in the assay plates using DMSO to create a 10-point concentration curve. The final volume in each well after dilution should be consistent (e.g., 5 µL).

  • Reagent Addition: Add 20 µL of anhydrous methanol to all wells.

  • Initiate Reaction: Add 25 µL of the 100 µM DPPH working solution to all wells. The final assay volume is 50 µL. The final starting concentration of the test compound will be 100 µM, and the final DMSO concentration will be 1%.

  • Incubation: Gently shake the plate for 1 minute and then incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

D. Plate Layout:

Caption: Example 384-well plate layout for the DPPH HTS assay.

E. Data Analysis and Interpretation:

  • Calculate Percent Inhibition: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DMSO vehicle control and Abs_sample is the absorbance of the test compound.

  • Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression to determine the AC₅₀ (half-maximal activity concentration).

  • Quality Control: The assay's robustness is determined by the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.[8]

HTS Application II: Cell Viability and Cytotoxicity Profiling

Principle: It is essential to determine if a compound has a cytotoxic effect, as this can lead to false positives in other cell-based assays.[9] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luciferase-based signal is directly proportional to the number of viable cells. This assay is a gold standard in HTS due to its high sensitivity and simple "add-mix-read" protocol.

Protocol 3.1: HTS CellTiter-Glo® Viability Assay

This protocol is designed for screening in a 384-well, solid white, flat-bottom plate format suitable for luminescence readings.

A. Materials and Reagents:

ReagentSupplierCat. No.Storage
HEK293 Cell LineATCCCRL-1573Liquid Nitrogen
DMEM, High GlucoseGibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
CellTiter-Glo® Luminescent ReagentPromegaG7573-20°C
Staurosporine (Positive Control)Sigma-AldrichS4433-20°C
384-well, solid white, flat-bottom platesCorning3570Room Temp

B. Assay Procedure:

  • Compound Plating: Prepare a dose-response plate of 4-methoxy-3-methylbenzyl alcohol, staurosporine (positive control for cytotoxicity), and DMSO (vehicle control) as described in Protocol 2.1.C.

  • Cell Seeding: Culture HEK293 cells to ~80% confluency. Resuspend cells in complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) to a density of 100,000 cells/mL. Dispense 25 µL of the cell suspension (2,500 cells/well) into the compound-plated 384-well assay plate.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the Reagent.

  • Luminescence Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a microplate reader.

C. Data Analysis and Interpretation:

  • Calculate Percent Viability: % Viability = [ (Lumi_sample - Lumi_background) / (Lumi_vehicle - Lumi_background) ] * 100 Where Lumi_sample is the signal from test wells, Lumi_vehicle is the signal from DMSO wells, and Lumi_background is the signal from wells with medium only (no cells).

  • Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (half-maximal cytotoxic concentration).

Protocol 3.2: Counter-Screening for Assay Interference

Rationale: It is critical to ensure that observed activity is not an artifact of the compound interfering with the assay technology.[9][10] For the CellTiter-Glo® assay, a key potential interference is direct inhibition of the luciferase enzyme.

A. Luciferase Inhibition Counter-Screen (Cell-Free):

  • Plate Preparation: Prepare a dose-response plate of 4-methoxy-3-methylbenzyl alcohol as in the primary assay.

  • Reagent Preparation: Prepare a solution of ATP (e.g., 1 µM) in cell culture medium without cells.

  • Assay Execution:

    • Add 25 µL of the ATP solution to each well of the compound plate.

    • Add 25 µL of CellTiter-Glo® Reagent.

    • Incubate and read luminescence as described in Protocol 3.1.B.

  • Interpretation: If the compound shows a dose-dependent decrease in luminescence in this cell-free format, it is likely a direct inhibitor of the luciferase enzyme. This data must be used to flag or de-prioritize hits from the primary screen.

Integrated HTS Workflow and Data Management

A successful HTS campaign relies on a logical progression from primary screening to hit confirmation and validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation Primary_Screen Primary HTS Campaign (e.g., DPPH or CellTiter-Glo) Data_Analysis Calculate % Activity Generate Dose-Response Curves Primary_Screen->Data_Analysis Hit_Selection Select Initial Hits (e.g., AC50 < 10 µM or >3SD from mean) Data_Analysis->Hit_Selection Counter_Screen Interference Counter-Screens (e.g., Luciferase Inhibition) Hit_Selection->Counter_Screen Advance Hits Orthogonal_Assay Orthogonal Assay (e.g., ABTS for Antioxidant) Counter_Screen->Orthogonal_Assay SAR SAR Analysis (Purchase Analogs) Orthogonal_Assay->SAR Confirmed_Hit Confirmed, Validated Hit SAR->Confirmed_Hit

Caption: A generalized workflow for HTS and hit validation.

Summary and Future Directions

This guide outlines a robust, scientifically-grounded approach to investigate the potential biological activities of 4-methoxy-3-methylbenzyl alcohol using high-throughput screening. By starting with a validated biochemical assay for antioxidant capacity and a critical cell-based assay for cytotoxicity, researchers can efficiently generate an initial functional profile of the molecule. The inclusion of counter-screening protocols is paramount to ensuring the trustworthiness of the data by eliminating technology-dependent artifacts.

Upon successful identification of a confirmed hit in these primary assays, future work could involve expanding the screen to a broader panel of cell lines, investigating specific mechanisms of action through target-based assays, or exploring preliminary structure-activity relationships (SAR) by screening commercially available analogs. These proposed protocols provide the foundational methodology needed to embark on the discovery of novel bioactivities for 4-methoxy-3-methylbenzyl alcohol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-methoxy-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Introduction

This compound, also known as 3-methyl-4-methoxybenzyl alcohol, is a valuable building block in organic synthesis.[1] The most common and direct route to this alcohol is the reduction of 4-methoxy-3-methylbenzaldehyde.[2] This guide will focus on optimizing this transformation, addressing common challenges, and providing a robust experimental protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield can be attributed to several factors, primarily related to the reducing agent and reaction conditions.

  • Inactivated Reducing Agent: The most common reducing agent for this transformation is sodium borohydride (NaBH₄). This reagent is sensitive to moisture and can be deactivated if not stored and handled properly.

    • Solution: Use freshly opened NaBH₄ or a batch that has been stored in a desiccator. Ensure your reaction solvent (typically methanol or ethanol) is anhydrous.

  • Insufficient Reducing Agent: An inadequate amount of reducing agent will lead to an incomplete reaction.

    • Solution: While a 1:1 molar ratio of NaBH₄ to the aldehyde is stoichiometrically sufficient, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Improper Reaction Temperature: The reduction of an aldehyde with NaBH₄ is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: The reaction is usually started at 0 °C (ice bath) with the slow addition of NaBH₄ to the aldehyde solution in methanol or ethanol. After the initial exothermic reaction subsides, the reaction can be allowed to warm to room temperature and stirred for a few hours to ensure completion.

  • Inefficient Quenching and Work-up: Improper quenching of the excess reducing agent or an inefficient extraction process can lead to product loss.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute HCl) at 0 °C until the bubbling ceases. Ensure the pH is acidic to protonate the resulting alkoxide. During extraction with an organic solvent (like ethyl acetate or dichloromethane), perform multiple extractions (at least three) to ensure all the product is recovered from the aqueous layer.

Problem 2: Oily Product Instead of a Solid

Question: After purification, my final product is an oil, not the expected solid. How can I induce crystallization and what might be causing this?

Answer: this compound is a solid at room temperature.[3] An oily product suggests the presence of impurities or residual solvent.

  • Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the extraction or purification steps.

    • Solution: Ensure your product is thoroughly dried under high vacuum. If you have a rotary evaporator, use it to remove the bulk of the solvent, followed by drying in a vacuum oven or on a high vacuum line.

  • Impurities: The presence of unreacted starting material or side products can lower the melting point of your compound and prevent it from solidifying.

    • Solution:

      • Purification: Column chromatography is an effective method for separating the desired alcohol from the less polar starting aldehyde and other non-polar impurities. A solvent system of ethyl acetate and hexanes is a good starting point for silica gel chromatography.

      • Recrystallization: If the product is mostly pure, recrystallization can be effective.[4] Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and an anti-solvent in which it is less soluble (like hexanes or petroleum ether).[5] Dissolve the oily product in a minimal amount of the hot soluble solvent and slowly add the anti-solvent until the solution becomes slightly cloudy. Allow it to cool slowly to induce crystallization.

Problem 3: Complex Mixture of Products in the Final Crude Material

Question: My TLC and/or NMR analysis of the crude product shows multiple spots/peaks. What are the likely side reactions?

Answer: While the reduction of an aldehyde to an alcohol is generally a clean reaction, side products can form under certain conditions.

  • Cannizzaro Reaction: If a strong base is present and the aldehyde has no α-hydrogens (which is the case for 4-methoxy-3-methylbenzaldehyde), a Cannizzaro reaction can occur, leading to the disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid.[6]

    • Prevention: Ensure the reaction conditions are not strongly basic. If using a reducing agent like LiAlH₄, which is more basic, ensure a proper work-up procedure is followed. For NaBH₄ in methanol/ethanol, this is less of a concern.

  • Acetals/Ketals Formation: If the reaction is performed in an alcohol solvent under acidic conditions, the aldehyde can form an acetal with the solvent.

    • Prevention: The reduction with NaBH₄ is typically performed under neutral to slightly basic conditions until the acidic work-up, minimizing the risk of acetal formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and where can I source it?

A1: The recommended starting material is 4-methoxy-3-methylbenzaldehyde. It is commercially available from major chemical suppliers.[2]

Q2: What is the best reducing agent for this synthesis?

A2: Sodium borohydride (NaBH₄) is the most convenient and commonly used reducing agent for this transformation. It is selective for aldehydes and ketones and is safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q3: What are the key safety precautions I should take?

A3:

  • This compound and its precursor can cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources. Quench the reaction carefully at a low temperature.

Q4: Can I use a Grignard reaction to synthesize this compound?

A4: While a Grignard reaction is a powerful tool for forming alcohols, it is not the most straightforward method for this specific synthesis. One could theoretically use a methyl Grignard reagent with 4-hydroxy-3-methylbenzaldehyde followed by methylation, or a more complex route. However, the reduction of the commercially available 4-methoxy-3-methylbenzaldehyde is a much more efficient and direct approach. The Grignard reaction also requires strictly anhydrous conditions and can have side reactions like the formation of biphenyl.[7][8]

Experimental Protocol: Reduction of 4-Methoxy-3-methylbenzaldehyde

This protocol describes the reduction of 4-methoxy-3-methylbenzaldehyde to this compound using sodium borohydride.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Methoxy-3-methylbenzaldehyde150.17101.0
Sodium Borohydride (NaBH₄)37.83121.2
Methanol (anhydrous)---
1 M Hydrochloric Acid---
Ethyl Acetate---
Saturated Sodium Chloride Solution (Brine)---
Anhydrous Magnesium Sulfate (MgSO₄)---
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde (1.50 g, 10 mmol) in anhydrous methanol (50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.

  • Addition of Reducing Agent: To the cold solution, add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes. Be cautious as the reaction is exothermic and may cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding acid until the bubbling stops and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash with brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel.

Visualizing the Workflow

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool 10-15 min add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 15 min react Stir at Room Temp for 2h add_nabh4->react quench Quench with HCl at 0 °C react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate (3x) evaporate->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure Product purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_reagent Check NaBH₄ activity and use excess start->check_reagent Yes oily_product Oily Product? start->oily_product No check_conditions Optimize temperature (0 °C to RT) check_reagent->check_conditions check_workup Ensure efficient extraction (3x) check_conditions->check_workup dry Dry under high vacuum oily_product->dry Yes side_products Multiple Products? oily_product->side_products No purify Purify via chromatography or recrystallization dry->purify check_ph Ensure reaction is not strongly basic side_products->check_ph Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Methoxy-3-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 4-methoxy-3-methylbenzyl alcohol. The following sections offer in-depth, experience-based solutions to common challenges encountered during experimental work, ensuring the attainment of high-purity material essential for downstream applications.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities in your crude material. 4-Methoxy-3-methylbenzyl alcohol is commonly synthesized via the reduction of 4-methoxy-3-methylbenzaldehyde, often using a reducing agent like sodium borohydride.

Likely Impurities:

  • Unreacted Starting Material: 4-Methoxy-3-methylbenzaldehyde is the most probable impurity. Its presence can interfere with subsequent reactions and complicate analytical characterization.

  • Borate Esters: Byproducts from the sodium borohydride reduction, which are typically hydrolyzed during the workup.[1]

  • Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., methanol, ethanol, dichloromethane, ethyl acetate).

The structural similarities between the desired alcohol and the starting aldehyde, particularly their polarity, can present a purification challenge.

Purification Strategy Overview

A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial purification by either recrystallization or column chromatography, followed by a final drying step.

PurificationWorkflow Crude Crude 4-Methoxy-3-Methylbenzyl Alcohol Recrystallization Recrystallization Crude->Recrystallization Primary Purification ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Primary Purification Drying High-Vacuum Drying Recrystallization->Drying ColumnChrom->Drying PureProduct Pure Product Drying->PureProduct

Figure 1: General purification workflow for 4-methoxy-3-methylbenzyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-methoxy-3-methylbenzyl alcohol in a question-and-answer format.

Recrystallization Issues

Q1: My 4-methoxy-3-methylbenzyl alcohol is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with aromatic alcohols.

Possible Causes & Solutions:

  • High Impurity Levels: The presence of significant amounts of impurities, particularly the starting aldehyde, can disrupt crystal lattice formation.

    • Solution: Consider a preliminary purification step. A quick filtration through a small plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes), can remove a significant portion of impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures, or the boiling point of the solvent may be too high.

    • Solution: A solvent screen is the most effective approach.[2] Test a range of solvents with varying polarities. For substituted benzyl alcohols, good starting points for single-solvent recrystallization are toluene or a mixed solvent system like ethyl acetate/hexanes or methanol/water.[2][3]

  • Cooling Rate is Too Fast: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Allow the hot, dissolved solution to cool slowly to room temperature. Insulate the flask with glass wool or place it in a beaker of warm water and allow it to cool with the bath. Once at room temperature, you can then proceed with slower cooling in a refrigerator, followed by a freezer if necessary.

Q2: I'm not getting a good yield from my recrystallization. What are the likely causes of product loss?

A2: While some product loss is inherent to recrystallization, several factors can lead to an unnecessarily low yield.

Troubleshooting Product Loss:

Cause of Low YieldExplanation & Solution
Using Too Much Solvent The more solvent used, the more of your compound will remain dissolved, even at low temperatures. Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
Premature Crystallization If crystals form during a hot filtration step to remove insoluble impurities, significant product can be lost. Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration.
Incomplete Crystallization Not allowing sufficient time or a low enough temperature for crystallization will leave product in the mother liquor. Solution: After initial cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Excessive Washing Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Challenges

Q3: I'm having trouble separating 4-methoxy-3-methylbenzyl alcohol from the starting aldehyde using column chromatography. The spots are very close on the TLC plate.

A3: The similar polarity of the alcohol and the aldehyde can make separation challenging. Optimizing your mobile phase is key.

Solutions for Poor Separation:

  • Optimize the Eluent System: The ideal Rf value for your target compound on a TLC plate for good column separation is between 0.2 and 0.4.[4]

    • Starting Point: Begin with a solvent system of 10-20% ethyl acetate in hexanes and adjust the ratio based on your TLC results.

    • If Rf is too high (>0.4): Decrease the polarity of the eluent by reducing the percentage of ethyl acetate.

    • If Rf is too low (<0.2): Increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Use a Gradient Elution: A gradient elution can improve separation for compounds with close Rf values.

    • Protocol: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 15-25% ethyl acetate in hexanes) to elute your product, leaving more polar impurities on the column.[5]

TLC_Optimization TLC Run TLC with Starting Solvent System High_Rf Rf > 0.4 TLC->High_Rf Low_Rf Rf < 0.2 TLC->Low_Rf Good_Rf 0.2 < Rf < 0.4 TLC->Good_Rf Decrease_Polarity Decrease Polarity (Less Ethyl Acetate) High_Rf->Decrease_Polarity Re-run TLC Increase_Polarity Increase Polarity (More Ethyl Acetate) Low_Rf->Increase_Polarity Re-run TLC Proceed Proceed to Column Chromatography Good_Rf->Proceed Decrease_Polarity->TLC Re-run TLC Increase_Polarity->TLC Re-run TLC

Figure 2: Decision pathway for optimizing the TLC mobile phase.

Q4: My product is streaking or tailing on the TLC plate and during column chromatography. What can I do?

A4: Streaking or tailing is often caused by interactions between your compound and the stationary phase, or by overloading the column.

Troubleshooting Streaking/Tailing:

  • Acidic Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause issues with polar compounds like alcohols.

    • Solution: You can neutralize the silica gel by preparing your slurry and eluent with a small amount (0.1-1%) of triethylamine.[6]

  • Overloading: Applying too much sample to your column can lead to poor separation and band broadening.

    • Solution: As a general rule, for flash chromatography, use a mass of silica gel that is 50-100 times the mass of your crude product.

  • Inappropriate Sample Loading: If the sample is not loaded in a concentrated band, it can lead to streaking.

    • Solution: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of your packed column. This is known as "dry loading."

Distillation Difficulties

Q5: Can I purify 4-methoxy-3-methylbenzyl alcohol by distillation?

A5: While distillation is a powerful purification technique for liquids, it may not be the ideal choice for this compound due to its relatively high boiling point and potential for thermal degradation. The boiling point of the related 4-methoxy-3-methylbenzaldehyde is reported as 80-85 °C at 1 mmHg. The alcohol will have a higher boiling point. High temperatures can lead to decomposition of benzyl alcohols.

  • Recommendation: If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition. However, for laboratory-scale purification, recrystallization or column chromatography are generally safer and more effective methods.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-methoxy-3-methylbenzyl alcohol in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing a fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC as described in Q3. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[5]

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.

    • If using a gradient, start with a low polarity eluent and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • 4-Methoxybenzyl alcohol can cause skin and serious eye irritation.[9] In case of contact, rinse thoroughly with water.[7]

  • Consult the Safety Data Sheet (SDS) for 4-methoxy-3-methylbenzyl alcohol before beginning any experimental work.[10]

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methoxy-3-methylphenyl)methanol. Our focus is to move beyond rote procedural steps, offering a causal understanding of the reaction's nuances and providing robust, field-tested solutions to common experimental challenges.

Synthesis Overview: The Reduction Pathway

The most direct and common synthesis of this compound involves the reduction of its corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, typically achieved using metal hydride reagents. While seemingly straightforward, the choice of reagent and subsequent workup procedure are critical for achieving high yield and purity.

The primary reagents for this reduction are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol, making it a convenient choice for aldehydes and ketones.[1][2] In contrast, LiAlH₄ is a significantly more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers.[3][4] Its high reactivity makes it effective but necessitates more stringent safety precautions and a more complex workup to manage aluminum salt byproducts.[5][6]

General Synthetic Workflow

The overall process, from starting material to purified product, follows a logical sequence of steps.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase start Dissolve 4-Methoxy-3-methylbenzaldehyde in appropriate solvent reagent Cool to 0°C and add reducing agent (NaBH4 or LiAlH4) start->reagent react Stir until completion (Monitor by TLC) reagent->react quench Quench excess hydride (H2O, acid, etc.) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify final_product This compound purify->final_product Troubleshooting_Tree start Analysis of crude product shows issues low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_rxn Incomplete Reaction (TLC shows SM) low_yield->incomplete_rxn Yes workup_loss Product Lost during Workup low_yield->workup_loss No, reaction was complete sol_reagent Check/add more reagent. Increase reaction time/temp. incomplete_rxn->sol_reagent sol_workup_loss Use Fieser workup (LAH). Use brine wash. Perform multiple extractions. workup_loss->sol_workup_loss oily_product Product is an oil, won't crystallize impure_product->oily_product Yes workup_byproducts Contaminated with workup byproducts (Al or B salts) impure_product->workup_byproducts Yes, solid but impure sol_oily Purify via column chromatography. Try crystallization induction (scratching, seeding). oily_product->sol_oily sol_salts Refine workup: Use Fieser method (LAH). Acidify quench (NaBH4). workup_byproducts->sol_salts

References

Side-product formation in the reduction of 4-methoxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 4-methoxy-3-methylbenzaldehyde to its corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. As experienced chemists know, even seemingly straightforward reductions can present challenges, leading to suboptimal yields and the formation of unwanted side-products. This document provides practical, experience-driven advice to help you navigate these issues and optimize your reaction outcomes.

Diagram: Reaction Overview and Potential Side-Product Pathways

cluster_main Main Reduction Pathway cluster_side Potential Side-Reactions Aldehyde 4-Methoxy-3-methylbenzaldehyde Alcohol 4-Methoxy-3-methylbenzyl alcohol Aldehyde->Alcohol Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst) Cannizzaro_Acid 4-Methoxy-3-methylbenzoic acid Aldehyde->Cannizzaro_Acid Cannizzaro Reaction (Strong Base) Cannizzaro_Alcohol 4-Methoxy-3-methylbenzyl alcohol (from disproportionation) Aldehyde->Cannizzaro_Alcohol Cannizzaro Reaction (Disproportionation) Ether_Cleavage 4-Hydroxy-3-methylbenzaldehyde or further products Aldehyde->Ether_Cleavage Ether Cleavage (Harsh Conditions) Over_Reduction 4-Methoxy-3-methyltoluene Alcohol->Over_Reduction Over-Reduction (Harsh Conditions)

Caption: Desired reduction and potential side-reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a carboxylic acid side-product in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of 4-methoxy-3-methylbenzoic acid alongside your desired alcohol is a classic sign of the Cannizzaro reaction . This disproportionation reaction is common for aldehydes, like yours, that lack α-hydrogens, and it is promoted by the presence of a strong base.[1][2] In essence, one molecule of the aldehyde is oxidized to the carboxylic acid, while another is reduced to the alcohol.

Troubleshooting Steps:

  • Re-evaluate your reaction pH: If your reduction conditions are basic, this is the most likely culprit. The Cannizzaro reaction is catalyzed by strong bases like sodium hydroxide or potassium hydroxide.[1]

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild reducing agent and is generally preferred for its chemoselectivity for aldehydes and ketones.[3] It is typically used in protic solvents like methanol or ethanol. To suppress the Cannizzaro reaction, ensure the reaction is not run under strongly basic conditions. While NaBH₄ can be used in aqueous solutions, these should be kept neutral or slightly acidic upon workup.

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[4] While highly effective, any unreacted starting material may be susceptible to the Cannizzaro reaction during aqueous workup if the pH becomes too high. Careful, slow quenching of the reaction at low temperatures is crucial.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Higher temperatures can provide the activation energy for the Cannizzaro pathway.[5]

  • Slow Addition: If your protocol involves the addition of a base, add it slowly to the reaction mixture to avoid localized high concentrations.

Q2: My yield of the desired alcohol is low, and I'm seeing a more non-polar spot on my TLC plate. What could this be?

A2: A common side-product that is more non-polar than the desired benzyl alcohol is the over-reduced product, 4-methoxy-3-methyltoluene . This occurs when the benzylic alcohol is further reduced to the corresponding hydrocarbon.

Troubleshooting Steps:

  • Choice of Reducing Agent and Conditions:

    • Lithium Aluminum Hydride (LiAlH₄): Over-reduction is more likely with a powerful reducing agent like LiAlH₄, especially with prolonged reaction times or elevated temperatures.

    • Catalytic Hydrogenation: Certain catalysts and conditions can promote hydrogenolysis of the benzylic C-O bond. For instance, using a nickel catalyst in the presence of an amine and H₂ has been shown to efficiently reduce benzaldehyde to toluene.[6] If using catalytic hydrogenation, consider a milder catalyst like palladium on carbon (Pd/C) under controlled temperature and pressure.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting aldehyde is consumed, quench the reaction promptly to avoid further reduction of the product alcohol.

  • Temperature Control: Maintain a low reaction temperature to minimize the likelihood of over-reduction.

Q3: I suspect the methoxy group on my starting material is being cleaved. How can I confirm this and prevent it?

A3: Cleavage of the aryl methyl ether to the corresponding phenol (4-hydroxy-3-methylbenzaldehyde or its reduced product) is a possibility under harsh conditions. Ether cleavage typically requires strong acids (like HBr or HI) and heat.[7][8]

Troubleshooting Steps:

  • Avoid Strongly Acidic Conditions: Standard reductions with NaBH₄ or LiAlH₄ followed by a standard aqueous workup should not cause significant ether cleavage. However, if your workup involves prolonged exposure to strong, hot acid, this could be a contributing factor.

  • Analytical Confirmation: The phenolic product will have a different polarity and can be identified by TLC (it will likely be more polar than the starting material and the desired product). For definitive confirmation, techniques like GC-MS can be employed to identify the mass of the demethylated product.

  • Alternative Workup: If you suspect acid-catalyzed cleavage during workup, consider a milder quenching procedure, for example, using a saturated aqueous solution of ammonium chloride.

Troubleshooting Guide: Low Yield and Impure Product

Problem Potential Cause Recommended Action
Low overall yield Incomplete reaction.- Extend the reaction time and monitor by TLC.- Increase the stoichiometry of the reducing agent (e.g., use 1.2-1.5 equivalents of NaBH₄).- Ensure the purity of your starting material and reagents.
Product loss during workup.- If your product is water-soluble, perform multiple extractions of the aqueous layer with an organic solvent.[9]- Ensure complete drying of the organic layers before solvent evaporation.
Presence of multiple unidentified spots on TLC Degradation of starting material or product.- Check the stability of your starting material and product under the reaction and workup conditions.- Consider degassing your solvents if you suspect oxidative degradation.
Contaminated reagents or solvents.- Use freshly opened or purified solvents and reagents.[10]
Reaction does not start Inactive reducing agent.- NaBH₄ and especially LiAlH₄ can decompose upon exposure to moisture. Use freshly opened reagents or test the activity on a small scale with a known reactive substrate.
Poor solubility of starting material.- Choose a solvent system in which the aldehyde is fully soluble at the reaction temperature. For NaBH₄, a co-solvent system like THF/methanol can be effective.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde (1 equivalent) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the starting material is consumed, slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxy-3-methylbenzyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This is a general method for analyzing the product and potential side-products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • MSD Transfer Line Temperature: 280 °C.

Expected Retention Order and Key Mass Fragments:

Compound Expected Retention Time Order Key Mass Fragments (m/z)
4-Methoxy-3-methyltolueneEarliestMolecular Ion (M⁺), fragments corresponding to loss of methyl, methoxy groups.
4-Methoxy-3-methylbenzaldehydeIntermediateMolecular Ion (M⁺), fragments from loss of H, CHO.
4-Methoxy-3-methylbenzyl alcoholLaterMolecular Ion (M⁺), fragments from loss of H, OH, CH₂OH.
4-Methoxy-3-methylbenzoic acidLatestMolecular Ion (M⁺), fragments from loss of OH, COOH.

Note: Actual retention times will vary depending on the specific GC system and conditions.

Diagram: Troubleshooting Logic

Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Yes Workup_Loss Product Lost in Workup? Check_Yield->Workup_Loss No Identify_Side_Products Identify Side-Products (TLC, GC-MS) Check_Purity->Identify_Side_Products Yes Incomplete_Rxn->Workup_Loss No Increase_Reagent Increase Reducing Agent Extend Reaction Time Incomplete_Rxn->Increase_Reagent Yes Optimize_Extraction Optimize Extraction Protocol Workup_Loss->Optimize_Extraction Yes End Optimized Reaction Increase_Reagent->End Optimize_Extraction->End Cannizzaro Cannizzaro Product (Carboxylic Acid)? Identify_Side_Products->Cannizzaro Over_Reduction Over-Reduced Product (Toluene)? Identify_Side_Products->Over_Reduction Ether_Cleavage Ether Cleavage Product (Phenol)? Identify_Side_Products->Ether_Cleavage Control_Base_Temp Control Base/pH Lower Temperature Cannizzaro->Control_Base_Temp Yes Milder_Conditions Use Milder Conditions Monitor Reaction Time Over_Reduction->Milder_Conditions Yes Avoid_Harsh_Acid Avoid Harsh Acidic Workup Ether_Cleavage->Avoid_Harsh_Acid Yes Control_Base_Temp->End Milder_Conditions->End Avoid_Harsh_Acid->End

References

Technical Support Center: Optimizing Etherification of 4-Methoxy-3-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 4-methoxy-3-methylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the etherification of 4-methoxy-3-methylbenzyl alcohol?

The Williamson ether synthesis is the most prevalent and dependable method for this transformation.[1][2][3] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to form the desired ether.[1][2] The benzylic nature of 4-methoxy-3-methylbenzyl alcohol makes it an excellent substrate for this reaction, as the resulting carbocation intermediate (in the event of any SN1 character) is stabilized by the aromatic ring.

Q2: How do I choose the right base for the deprotonation of 4-methoxy-3-methylbenzyl alcohol?

The choice of base is critical for efficiently generating the alkoxide without promoting side reactions.

  • Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) and potassium hydride (KH) are excellent choices for generating the alkoxide irreversibly.[4][5] The reaction with the alcohol produces hydrogen gas, which bubbles out of the solution, driving the equilibrium forward.[5] These are typically used in anhydrous polar aprotic solvents like THF or DMF.[3][5]

  • Hydroxide Bases (e.g., NaOH, KOH): Sodium hydroxide and potassium hydroxide are also effective and are often used in phase-transfer catalysis systems, which can simplify the reaction setup by not requiring strictly anhydrous conditions.[3][6]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): For more sensitive substrates or when milder conditions are preferred, carbonate bases can be used.[3] Cesium carbonate is particularly effective due to the increased solubility of the cesium alkoxide.

Expert Insight: For routine, high-yielding synthesis of simple alkyl ethers from 4-methoxy-3-methylbenzyl alcohol, sodium hydride in anhydrous THF is a robust and reliable choice.

Q3: What are the best alkylating agents to use in this reaction?

The reactivity of the alkylating agent follows the order: I > Br > Cl > F. Methyl and primary alkyl halides are ideal for the Williamson ether synthesis as they are highly susceptible to SN2 attack and less prone to elimination reactions.[1][7]

  • Methyl Iodide or Methyl Bromide: For the synthesis of the corresponding methyl ether, these are excellent choices.

  • Benzyl Halides: Benzyl bromide or chloride can be used to synthesize dibenzyl ether derivatives.

  • Allyl Halides: Allyl bromide or chloride are also suitable for introducing an allyl group.

Caution: Avoid using secondary and tertiary alkyl halides, as they are more likely to undergo E2 elimination in the presence of a strong base like an alkoxide, leading to the formation of alkenes as byproducts.[1][3][5]

Q4: Can I use acid-catalyzed etherification for this substrate?

Yes, acid-catalyzed etherification is a viable alternative. This method involves protonating the hydroxyl group of the alcohol, which then departs as a water molecule to form a stable benzylic carbocation. This carbocation is then attacked by another alcohol molecule. Electron-donating groups, like the methoxy and methyl groups on the aromatic ring of 4-methoxy-3-methylbenzyl alcohol, stabilize this carbocation, making the reaction feasible.[8] Catalysts such as hydrochloric acid or solid acid catalysts like zeolites can be employed.[8][9] However, a significant side reaction to consider is the self-etherification of the benzyl alcohol to form a symmetrical dibenzyl ether.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the etherification of 4-methoxy-3-methylbenzyl alcohol.

Problem 1: Low or No Yield of the Desired Ether

A low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Yield

G cluster_solutions Potential Solutions A Low or No Yield Observed B Check Reagent Quality and Purity A->B Impure starting materials? C Verify Anhydrous Conditions A->C Presence of water? D Optimize Reaction Temperature A->D Incorrect temperature? E Evaluate Base and Alkylating Agent A->E Suboptimal reagents? B->C C->D D->E F Consider Phase-Transfer Catalysis E->F Still low yield? G Successful Etherification E->G Problem solved F->G Improved results G cluster_reactants Reactants cluster_products Products A 4-Methoxy-3-methylbenzyl alcohol process Anhydrous THF Room Temperature A->process B NaH (Base) B->process C CH₃I (Alkylating Agent) C->process D 4-Methoxy-3-methylbenzyl methyl ether E NaI (Salt) F H₂ (Gas) process->D process->E process->F

References

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, in-depth approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Methoxy-3-methylphenyl)methanol. By understanding the underlying chemical principles and implementing a systematic troubleshooting strategy, you can achieve symmetrical, reproducible peaks for accurate quantification.

Understanding the Analyte: this compound

This compound is a polar aromatic compound.[1][2] Its structure, featuring a hydroxyl group and a methoxy group on a benzene ring, presents specific challenges in reversed-phase HPLC. The polar hydroxyl group can engage in undesirable secondary interactions with the stationary phase, a primary cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a type of peak asymmetry where the back half of the peak is wider than the front half.[3][4] It signals inefficient chromatography or undesirable chemical interactions.[3] This distortion can lead to problems with resolution, making it difficult to separate the analyte from other components, and can also complicate accurate peak integration, leading to imprecise quantification.[3][5] A common metric for peak shape is the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 is generally indicative of significant tailing.[6]

Q2: What are the primary causes of peak tailing for a polar compound like this compound?

A2: The most common causes stem from a combination of chemical interactions and issues with the HPLC system itself:

  • Secondary Silanol Interactions: This is the most frequent cause for polar and basic compounds.[7][8] Silica-based reversed-phase columns have residual, unreacted silanol groups (Si-OH) on their surface.[7][9] The polar hydroxyl group of this compound can interact strongly with these ionized silanol groups, leading to a secondary retention mechanism that causes peak tailing.[7][10]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role.[11] If the pH is not optimized, it can lead to the ionization of the silanol groups (typically above pH 3), increasing the likelihood of unwanted interactions.[7][12]

  • Column Issues: Column degradation, contamination from previous samples, or the formation of a void at the column inlet can all lead to distorted peak shapes.[6][8][13]

  • System and Method Issues: Problems like extra-column volume (excessive tubing length or diameter), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[8][9][12]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Source of Peak Tailing

A systematic approach is crucial to efficiently identify the root cause of peak tailing.

Caption: A logical workflow to diagnose the cause of peak tailing.

Step-by-Step Diagnosis:

  • Observe the Chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.

    • All Peaks Tailing: This suggests a system-wide issue such as extra-column dead volume, a column void, or a problem with the mobile phase preparation.[13][14]

    • Only Analyte Peak Tailing: This points towards a specific chemical interaction between this compound and the stationary phase.[14]

  • Evaluate the HPLC System:

    • Connections and Tubing: Ensure all fittings are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize extra-column volume.[9][12]

    • Guard Column: If using a guard column, replace it to see if the peak shape improves. A contaminated guard column is a common source of peak shape problems.[4][15]

  • Assess the Column's Health:

    • Column History: Consider the age and usage history of the column. A column that has been used extensively or with harsh mobile phases may be degraded.[8]

    • Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.[6]

Guide 2: Mitigating Secondary Silanol Interactions

Since silanol interactions are a primary suspect for this compound, the following strategies are highly effective.

1. Mobile Phase pH Optimization:

The most effective way to reduce silanol interactions is to control the mobile phase pH. By operating at a low pH (typically between 2.5 and 3.5), the ionization of the silanol groups is suppressed, minimizing their ability to interact with the polar analyte.[16][17]

Experimental Protocol: pH Adjustment

  • Prepare the Aqueous Mobile Phase: Before adding the organic modifier, adjust the pH of the aqueous portion using an appropriate acid. 0.1% formic acid or 0.1% phosphoric acid are common choices.

  • Measure pH Accurately: Use a calibrated pH meter to ensure the pH is within the desired range.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol).

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase until a stable baseline is achieved.

Mobile Phase AdditiveTypical ConcentrationResulting pH (approx.)Expected Outcome on Peak Shape
Formic Acid0.1% (v/v)2.5 - 2.8Significant reduction in tailing
Phosphoric Acid0.1% (v/v)2.1 - 2.3Strong suppression of silanol activity

2. Use of Mobile Phase Additives (Competing Bases):

For particularly stubborn peak tailing, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[16][18] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[16][18]

Caution: TEA can be aggressive towards the silica backbone of the column and may shorten its lifespan.[18] It can also cause baseline disturbances. Use it judiciously and at low concentrations (e.g., 0.05-0.1%).

3. Column Selection:

Modern HPLC columns are designed to minimize the effects of residual silanols. If you are using an older "Type A" silica column, switching to a more modern "Type B" or hybrid-silica column will likely result in a dramatic improvement in peak shape.[16]

  • End-Capped Columns: These columns have been treated to block a significant portion of the residual silanol groups.[7]

  • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can provide alternative selectivity.[12][19]

  • Hybrid Silica Columns: These columns incorporate organic moieties into the silica matrix, resulting in a more inert surface with fewer accessible silanol groups.[20]

Guide 3: Addressing Instrumental and Methodological Issues

Even with optimal chemistry, system and method parameters can contribute to peak tailing.

Caption: Troubleshooting workflow for instrumental and method-related peak tailing.

1. Sample Solvent Effects:

If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[8][14]

Protocol: Sample Solvent Optimization

  • Ideal Scenario: Dissolve the this compound standard and samples in the initial mobile phase composition.

  • If a Stronger Solvent is Necessary: If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase. Ensure the final injection solvent is as close to the mobile phase strength as possible.

2. Sample Overload:

Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[8][9]

Troubleshooting Steps:

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them.

  • Observe the Peak Shape: If the peak shape improves with dilution, you are likely experiencing mass overload. Determine the optimal concentration that provides a good signal without compromising peak symmetry.

Summary of Troubleshooting Strategies

Problem AreaPotential CauseRecommended Action
Chemical Interactions Secondary interactions with silanol groupsLower mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid.
Consider a modern, end-capped, or hybrid silica column.
Use a competing base like TEA at low concentrations as a last resort.
HPLC System Extra-column dead volumeUse shorter, narrower ID tubing and ensure proper fittings.
Column contamination or voidFlush the column with a strong solvent; replace if necessary.
Contaminated guard columnReplace the guard column.
Method Parameters Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Sample overloadDilute the sample or reduce the injection volume.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Preventing decomposition of 4-methoxy-3-methylbenzyl alcohol during distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 4-methoxy-3-methylbenzyl alcohol. This document provides in-depth troubleshooting advice and best practices to ensure the stability and purity of your compound, with a specific focus on preventing decomposition during distillation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My 4-methoxy-3-methylbenzyl alcohol is turning yellow or dark brown during distillation. What is happening?

This discoloration is a classic indicator of thermal decomposition. At elevated temperatures, benzyl alcohols are susceptible to oxidation and self-condensation reactions. The aromatic nature of the compound, combined with the benzylic alcohol group, makes it prone to forming chromophores (colored compounds) and polymeric materials under thermal stress.

Q2: What are the primary decomposition products I should be concerned about?

The two main decomposition pathways are:

  • Oxidation: The benzylic alcohol is oxidized, first to 4-methoxy-3-methylbenzaldehyde and potentially further to 4-methoxy-3-methylbenzoic acid, especially if air is present.[1]

  • Etherification: Two molecules of the alcohol can undergo acid- or heat-catalyzed dehydration to form bis(4-methoxy-3-methylbenzyl) ether.[2]

Q3: Can I distill 4-methoxy-3-methylbenzyl alcohol at atmospheric pressure?

It is strongly discouraged. The atmospheric boiling point of substituted benzyl alcohols is typically well above 200°C, a temperature range where decomposition reactions accelerate significantly.[3][4] Analogous aromatic alcohols show onset of decomposition at temperatures as low as 170-220°C.[5][6] Attempting atmospheric distillation will likely result in significant yield loss, charring, and a highly impure product.

Q4: What is the single most important technique to prevent decomposition during purification?

Vacuum distillation is the most critical procedure. By reducing the pressure, you significantly lower the boiling point of the alcohol to a temperature where decomposition rates are negligible.[2][7]

Q5: Are there any additives or stabilizers that can help protect the alcohol during distillation?

Yes. For compounds susceptible to oxidation, adding a small amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) can be effective. BHT acts as a radical scavenger, inhibiting auto-oxidation pathways that can be initiated by heat and trace oxygen.

Troubleshooting Guide: Distillation Issues

Problem Probable Cause(s) Recommended Solution(s)
Severe Discoloration & Yield Loss 1. Excessive Temperature: Distillation temperature is too high, exceeding the thermal stability threshold of the alcohol. 2. Air Leak: Oxygen is entering the system, promoting rapid oxidation.1. Implement High Vacuum: Reduce the system pressure to below 5 mmHg to lower the boiling point. 2. Check System Integrity: Ensure all joints and connections are properly sealed and greased. Use a vacuum gauge to monitor pressure stability.
Impure Distillate (Contaminated with Byproducts) 1. Inefficient Fractionation: The distillation column has poor separation efficiency, leading to co-distillation of closely boiling impurities. 2. Decomposition During Distillation: The product is degrading in the boiling flask and the decomposition products are distilling over.1. Use a Vigreux or Packed Column: For closer boiling impurities, a short Vigreux or packed column can improve separation. 2. Minimize Residence Time: Heat the distillation flask rapidly to the boiling point and collect the product promptly. Do not leave the material sitting at high temperatures for extended periods. Add an antioxidant like BHT.
Bumping or Unstable Boiling 1. Insufficient Agitation: Uneven heating is causing superheating and violent boiling. 2. High Viscosity of Residue: As pure product distills, the residue may become more viscous or begin to solidify.1. Use a Magnetic Stir Bar: Vigorous stirring ensures even heat distribution and smooth boiling. 2. Stop Distillation Before Dryness: Do not distill to dryness. Leaving a small amount of residue prevents overheating and potential charring of the final portion.

Core Technical Guide: Understanding and Preventing Decomposition

The Chemical Instability of 4-Methoxy-3-methylbenzyl Alcohol

The structure of 4-methoxy-3-methylbenzyl alcohol contains two key features that contribute to its thermal lability:

  • The Benzylic Alcohol Group (-CH₂OH): The C-O bond in the benzylic position is activated by the adjacent aromatic ring. This position is susceptible to oxidation to form a carbonyl group (aldehyde) and can be protonated to form a stable benzylic carbocation, which is a key intermediate in ether formation.

  • Electron-Donating Substituents (Methoxy & Methyl): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which further stabilizes the benzylic carbocation intermediate. This increased stability, unfortunately, facilitates the undesired side reaction of self-etherification.

Primary Decomposition Pathways

The diagram below illustrates the two primary degradation routes that must be controlled during distillation.

DecompositionPathways cluster_main 4-Methoxy-3-methylbenzyl Alcohol cluster_oxidation Oxidation Pathway cluster_etherification Etherification Pathway A Start: 4-Methoxy-3-methylbenzyl Alcohol B 4-Methoxy-3-methylbenzaldehyde A->B [O], Heat, Air (O₂) D Bis(4-methoxy-3-methylbenzyl) Ether A->D + Another Alcohol Molecule - H₂O (Acid/Heat Catalyst) C 4-Methoxy-3-methylbenzoic Acid B->C Further [O]

Caption: Key decomposition pathways for 4-methoxy-3-methylbenzyl alcohol.

Recommended Protocol: High-Vacuum Distillation

This protocol is designed to purify 4-methoxy-3-methylbenzyl alcohol while minimizing thermal decomposition.

Materials:

  • Crude 4-methoxy-3-methylbenzyl alcohol

  • Round-bottom flask, short-path distillation head with condenser, receiving flask

  • Vacuum pump capable of reaching < 5 mmHg

  • Vacuum gauge (e.g., Pirani or McLeod gauge)

  • Heating mantle and magnetic stirrer with a stir bar

  • Inert gas source (Nitrogen or Argon)

  • Optional: Butylated Hydroxytoluene (BHT)

Procedure:

  • System Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal.

  • Charge the Flask: Charge the round-bottom flask with the crude alcohol and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • (Optional) Add Stabilizer: Add a catalytic amount of BHT (e.g., 0.01-0.1% by weight) to the flask to inhibit oxidation.

  • Inert Gas Purge: Seal the system and purge with an inert gas like nitrogen for 5-10 minutes to displace any residual air.

  • Apply Vacuum: Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using the vacuum gauge. The pressure should drop to below 5 mmHg for optimal results.

  • Begin Heating: Once a stable vacuum is achieved, turn on the magnetic stirrer to ensure even heating. Begin gently heating the flask with the heating mantle.

  • Collect Fractions:

    • A small forerun containing volatile impurities may distill first. Collect this in a separate receiving flask and discard.

    • Increase the temperature gradually until the main product begins to distill. Collect the pure 4-methoxy-3-methylbenzyl alcohol in a clean receiving flask. Record the vapor temperature and the vacuum pressure.

  • Shutdown: Stop the distillation when only a small amount of residue remains in the boiling flask. Do not distill to dryness.

  • Cool Down: Turn off the heat and allow the system to cool completely under vacuum.

  • Vent System: Once cool, slowly vent the system with inert gas before opening it to the atmosphere.

Analytical Verification of Purity

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the distilled alcohol (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (Typical Conditions):

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the data.

    • Purity Check: The main peak corresponding to 4-methoxy-3-methylbenzyl alcohol should have an area % > 99%.

    • Byproduct Identification: Look for peaks corresponding to the potential aldehyde (higher volatility, elutes earlier) and ether (lower volatility, elutes later) byproducts by examining their mass spectra.

References

Scaling up the synthesis of (4-Methoxy-3-Methylphenyl)Methanol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of (4-Methoxy-3-Methylphenyl)Methanol

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple instructions to provide in-depth, field-proven insights into the practical challenges of transitioning this synthesis from the laboratory bench to a pilot plant environment. Our focus is on ensuring safety, reproducibility, and high purity at every scale.

Part 1: Recommended Synthesis Pathway & Lab-Scale Protocol

The most robust and scalable method for preparing this compound is the reduction of its corresponding aldehyde, 4-Methoxy-3-methylbenzaldehyde. While several reducing agents can accomplish this, sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred choice for scale-up due to its operational simplicity, milder reactivity compared to agents like LiAlH₄, and favorable safety profile.[1][2][3]

Reaction Pathway Diagram

Synthesis_Pathway sub 4-Methoxy-3-methylbenzaldehyde reag Sodium Borohydride (NaBH₄) Methanol (Solvent) sub->reag prod This compound reag->prod Reduction

Caption: Reduction of 4-Methoxy-3-methylbenzaldehyde.

Detailed Lab-Scale Protocol (10g Scale)

This protocol is designed to be self-validating. Successful execution at this scale with high yield and purity is the first prerequisite for considering pilot-scale synthesis.

Materials:

  • 4-Methoxy-3-methylbenzaldehyde (10.0 g, 66.6 mmol)[4]

  • Sodium borohydride (NaBH₄) (1.51 g, 40.0 mmol, 0.6 eq)

  • Methanol (MeOH) (100 mL)

  • Deionized Water (100 mL)

  • 2M Hydrochloric Acid (HCl) (~20 mL)

  • Ethyl Acetate (EtOAc) (3 x 50 mL)

  • Saturated Sodium Chloride (Brine) (50 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-Methoxy-3-methylbenzaldehyde (10.0 g) and Methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Expert Rationale: The reduction is exothermic. Starting at a low temperature ensures better control, minimizes potential side reactions, and is a critical habit to develop for safe scale-up where heat dissipation is a major challenge.[5][6]

  • Reagent Addition: While maintaining the internal temperature below 10 °C, add the sodium borohydride in small portions over 20-30 minutes.

    • Expert Rationale: Portion-wise addition is a key control strategy. It prevents the exotherm from overwhelming the cooling capacity of the ice bath and mitigates excessive hydrogen gas evolution, which can create a pressure hazard in a sealed or poorly vented system.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully add 2M HCl dropwise to the reaction mixture at 0-5 °C to quench the excess NaBH₄ and neutralize the resulting sodium borate salts. Continue adding acid until the pH is ~2-3 and gas evolution ceases.

    • Expert Rationale: The quench step is also exothermic and releases hydrogen gas. A slow, controlled addition of acid is paramount for safety. This step protonates the intermediate alkoxide to form the final alcohol product.[1]

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with deionized water (50 mL) and then with brine (50 mL) to remove water-soluble impurities and residual water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a solid or oil that solidifies upon standing, can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Heptane).[7]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during both lab and pilot-scale runs.

Problem / ObservationPotential Cause(s)Recommended Solution / Action
Low Yield / Incomplete Reaction 1. Poor Quality NaBH₄: Reagent may have degraded due to moisture exposure. 2. Insufficient Reagent: Stoichiometry may be off. 3. Low Temperature: Reaction may be too slow if kept too cold for too long.1. Use a fresh, unopened container of NaBH₄ or titrate the existing batch to determine its active hydride content. 2. Increase NaBH₄ stoichiometry slightly (e.g., to 0.7 eq), but monitor the exotherm carefully. 3. After addition at 0-5 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Product "Oils Out" During Crystallization 1. Impurity Presence: Significant impurities can depress the melting point and inhibit crystal lattice formation. 2. Supersaturation: The solution is too concentrated or cooled too quickly. 3. Incorrect Solvent System: The chosen solvent may not be ideal.1. Re-purify the crude material (e.g., via a silica gel plug) before attempting recrystallization. 2. Dilute the solution with more of the primary solvent (e.g., Toluene) before cooling. Allow the solution to cool slowly with gentle stirring. Scratch the inside of the flask to induce nucleation. 3. Re-screen for optimal crystallization solvents. An anti-solvent approach (e.g., dissolving in a good solvent like Toluene and slowly adding a poor solvent like Heptane) can be effective.[7]
Formation of a Persistent Emulsion During Extraction 1. Fine Particulate Matter: Insoluble borate salts may not have been fully dissolved during the quench. 2. Vigorous Shaking: Overly aggressive mixing can create stable emulsions.1. Ensure the pH of the aqueous layer is sufficiently acidic (~2) to dissolve all salts. If needed, filter the mixture through a pad of celite before extraction. 2. Use gentle, rocking inversions of the separatory funnel instead of vigorous shaking. 3. Adding a small amount of brine can help break the emulsion.
Unexpectedly Strong Exotherm During Pilot-Scale Addition 1. Non-Linear Scale-Up: The surface-area-to-volume ratio decreases significantly in large reactors, making heat removal less efficient.[6][8][9] 2. Addition Rate Too Fast: The rate of addition that was safe in the lab is too fast for the pilot scale. 3. Poor Mixing: Inadequate agitation creates localized "hot spots" of high reagent concentration.1. MANDATORY: Conduct a reaction calorimetry study before scaling up to quantify the heat of reaction and determine the required cooling capacity. 2. Scale the addition time appropriately. If the reaction volume is scaled by 100x, the addition time may need to be scaled by a much larger factor. Use a dosing pump for controlled, linear addition. 3. Ensure the reactor's agitator is correctly sized and operating at a speed that provides sufficient mixing without splashing. Baffles in the reactor are critical for preventing vortexing and ensuring good turnover.[9]

Part 3: Scale-Up Frequently Asked Questions (FAQs)

Q1: My yield dropped from 95% in the lab to 75% in the 100L pilot reactor. What is the most likely reason?

A significant yield drop upon scale-up often points to issues with mixing or heat transfer.[8][9] In a large reactor, if the NaBH₄ is not dispersed quickly and efficiently, it can create localized areas of high pH and temperature. This can lead to degradation of the starting material or product, or promote side reactions that were negligible at the lab scale. The extended reaction and workup times at the pilot scale can also contribute to product degradation if the product is not stable under the reaction or quench conditions for prolonged periods.[8]

Q2: How do I properly select a solvent for pilot-scale production?

While methanol works well, for a pilot plant, you must consider additional factors. A solvent with a higher boiling point, like Ethanol or Isopropanol, may be preferable to reduce vapor losses and improve safety.[8][10] Key considerations include:

  • Boiling Point & Vapor Pressure: Higher boiling points are generally safer for open or semi-open handling.

  • Toxicity & Environmental Impact: Choose solvents with better EHS (Environment, Health, and Safety) profiles.

  • Recovery & Recycling: Can the solvent be easily distilled and reused to improve process economics?

  • Solubility: Ensure your starting material, product, and impurities have appropriate solubility profiles in the chosen solvent for both reaction and purification.

Q3: What are the critical safety considerations when scaling this reduction?

Safety is the primary concern in any scale-up operation.[11][12] For this specific synthesis, the key hazards are:

  • Hydrogen Evolution: Both the reaction and the acidic quench produce flammable hydrogen gas. The pilot plant reactor must be equipped with adequate ventilation and grounding to prevent the buildup of explosive atmospheres. All equipment should be properly bonded and grounded to prevent static discharge.

  • Exotherm Control: A runaway reaction is a serious risk. As mentioned, reaction calorimetry is essential. The pilot reactor must have a reliable cooling system and an emergency quench plan.[6]

  • Material Handling: Handling large volumes of flammable solvents like methanol and ethyl acetate requires specialized pumps, enclosed systems, and personnel trained in handling hazardous materials. Personal Protective Equipment (PPE) must be appropriate for the scale of operation.[13]

Troubleshooting Workflow: Investigating Low Product Yield

Troubleshooting_Yield start Low Product Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/HPLC/NMR) start->check_reaction incomplete Incomplete Reaction: Starting Material Remains check_reaction->incomplete High SM side_products Side Products Detected check_reaction->side_products Impurities clean_crude Clean Crude: Yield Loss is in Workup/Isolation check_reaction->clean_crude Clean action1 Action: - Check NaBH₄ quality/stoichiometry - Increase reaction time/temp incomplete->action1 action2 Action: - Review temp control (exotherm) - Check mixing efficiency - Analyze impurity structure side_products->action2 action3 Action: - Optimize extraction pH/solvent - Check for product in aqueous layers - Review crystallization protocol clean_crude->action3

Caption: A logical workflow for diagnosing the root cause of low yield.

References

Technical Support Center: Purification of (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for (4-Methoxy-3-Methylphenyl)Methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for purifying this key chemical intermediate. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Structure of This Guide

This document is divided into two main sections:

  • Frequently Asked Questions (FAQs): This section addresses common queries regarding the nature of impurities, selection of purification methods, and appropriate analytical techniques for purity validation.

  • Troubleshooting Guide: This section provides a problem-and-solution format for specific experimental issues you may encounter, such as low yield, persistent impurities, or physical state anomalies.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: The impurity profile of commercial this compound is primarily dictated by its synthetic route. A common method for producing substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. Therefore, the most probable impurities include:

  • Starting Material: Unreacted 4-methoxy-3-methylbenzaldehyde . Its presence is indicated by a characteristic aldehyde proton peak (~9.8-10.0 ppm) in the ¹H NMR spectrum.

  • Over-oxidation Product: The corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid . This can be formed if the starting aldehyde contained this impurity or if the alcohol undergoes oxidation. It can be detected by its acidic proton signal (>10 ppm) in ¹H NMR and its different retention time in HPLC.

  • Precursors and Isomers: Impurities from the synthesis of the starting aldehyde, such as isomers of cresol or other substituted phenols. For example, cresols are common impurities in industrially produced benzyl alcohol and require specific removal techniques.[1]

  • Residual Solvents: Solvents used in the synthesis and initial workup, such as toluene, dichloromethane (DCM), or ethyl acetate. These are typically identified as sharp singlets or multiplets in ¹H NMR spectra.[2][3][4]

Q2: Which purification method is most suitable for this compound?

A2: The optimal method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.

  • Acid-Base Extraction (Initial Cleanup): If acidic impurities like 4-methoxy-3-methylbenzoic acid are suspected, a preliminary liquid-liquid extraction is highly effective. Dissolving the crude material in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will selectively remove the acidic component into the aqueous layer.

  • Recrystallization (Primary Purification): For removing small amounts of non-polar and some polar impurities, recrystallization is the method of choice, especially for achieving high purity on a larger scale. The compound is a solid, making this technique highly suitable.[5] A solvent screen is recommended to find the ideal solvent system.[6]

  • Silica Gel Chromatography (High-Purity Polishing): When impurities are structurally very similar to the product (e.g., the starting aldehyde), column chromatography is the most powerful technique.[7] It offers fine separation but is often more time-consuming and costly for large quantities.

The following workflow provides a logical approach to purification:

Purification_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation Start Crude Product This compound Analyze Analyze Purity (TLC, ¹H NMR) Start->Analyze Decision Impurity Type? Analyze->Decision Extraction Acid-Base Extraction Decision->Extraction Acidic? Recrystal Recrystallization Decision->Recrystal Minor Impurities? Chromatography Column Chromatography Decision->Chromatography Aldehyde or Similar Polarity? Extraction->Recrystal Final_Analysis Confirm Purity (HPLC, NMR, MP) Recrystal->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of analytical techniques is essential for robust purity confirmation.[8]

  • ¹H NMR Spectroscopy: This provides structural confirmation and identifies proton-containing impurities. The pure product should show clean signals corresponding to its structure, with integrals matching the proton count. The absence of peaks for aldehydes, carboxylic acids, or residual solvents is a key indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak. Developing a reliable HPLC method is crucial for this assessment.[9][10][11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. A broad or depressed melting range compared to the literature value suggests the presence of impurities.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the product and help identify the mass of any co-eluting impurities.

Technique Purpose Typical Parameters for this compound
¹H NMR Structural confirmation & impurity identificationSolvent: CDCl₃ or DMSO-d₆. Key Signals: Ar-H, OCH₃, Ar-CH₃, CH₂OH, OH.
HPLC Purity quantificationColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[8][12] Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 275 nm.[8]
Melting Point Purity indicatorCompare the sharp, narrow range of the purified sample to a reference value.

Troubleshooting Guide

Problem 1: After recrystallization, my product "oils out" instead of forming crystals.

Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil, not a solid. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution's concentration is too high. Here’s a systematic approach to resolve this:

  • Re-heat and Add More Solvent: The most common cause is excessive supersaturation. Re-heat the solution until the oil redissolves completely. Add more of the same hot solvent (in 5-10% volume increments) to create a slightly more dilute solution. Then, allow it to cool very slowly.

  • Reduce the Cooling Rate: Rapid cooling encourages oil formation over crystal nucleation. After dissolving, insulate the flask (e.g., with glass wool or a towel) to ensure it cools to room temperature over several hours before moving it to a colder environment like a refrigerator.[6]

  • Change the Solvent System: The polarity of the solvent may be too similar to your compound. Try a less polar solvent or a solvent/anti-solvent system.[13] For instance, dissolve the compound in a minimal amount of a hot, polar solvent like ethyl acetate or acetone, and then slowly add a non-polar anti-solvent like hexanes dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

  • Scratch or Seed: Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of previously purified material.[6]

Oiling_Out_Troubleshooting Start Product 'Oils Out' Step1 Re-heat to Dissolve Oil Start->Step1 Step2 Add 10% More Solvent Step1->Step2 Step3 Cool SLOWLY Step2->Step3 Result1 Crystals Form? Step3->Result1 Success Success! Result1->Success Yes Failure Still Oils Out Result1->Failure No Step4 Change Solvent System (e.g., Ethyl Acetate/Hexanes) Failure->Step4 Step5 Try Seeding or Scratching Step4->Step5 Step5->Step3

Caption: Decision tree for troubleshooting product "oiling out" during recrystallization.

Problem 2: My ¹H NMR spectrum shows a persistent peak around 9.9 ppm after purification.

Question: I've recrystallized my sample, but the NMR still shows a small singlet at ~9.9 ppm, indicating the starting aldehyde is still present. How do I remove it?

Answer: The starting aldehyde, 4-methoxy-3-methylbenzaldehyde, has polarity very similar to the product alcohol, making it a difficult impurity to remove by recrystallization alone.

  • Sodium Bisulfite Wash (Chemical Extraction): This is a classic and highly effective method for removing aldehydes.

    • Principle: Sodium bisulfite (NaHSO₃) reacts with the aldehyde to form a water-soluble adduct, which can then be extracted from the organic phase.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer 2-3 times with a saturated aqueous solution of sodium bisulfite. Shake the funnel for several minutes during each wash to ensure complete reaction.

      • Wash the organic layer with water, then with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

      • Proceed with recrystallization of the now aldehyde-free product.

  • Column Chromatography (Physical Separation): If the bisulfite wash is not sufficiently effective or if other closely related impurities are present, silica gel chromatography is the best option.

    • Protocol:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

      • Elute with a non-polar to polar solvent gradient, typically starting with a mixture like 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 or 70:30. The less polar aldehyde will elute from the column before the more polar alcohol product.

      • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Problem 3: My final yield after purification is very low.

Question: I successfully purified my compound, but the final recovered mass is much lower than expected. What are the common causes of low yield?

Answer: Low yield can result from losses at various stages of the purification process. Here are the key areas to investigate:

  • Recrystallization Losses:

    • Using too much solvent: The most common error is adding too much hot solvent to dissolve the crude product. This prevents the solution from becoming saturated upon cooling, and much of your product will remain dissolved. Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.[14]

    • Crystals filtered while warm: If you don't cool the crystallization mixture sufficiently (ideally in an ice bath after slow cooling to room temperature), a significant amount of product will remain in the mother liquor.

  • Extraction Losses:

    • Insufficient back-extraction: During workup, ensure you are using the appropriate number of extractions to recover your product from the aqueous layer.

    • Emulsion formation: Emulsions can trap product at the interface of organic and aqueous layers. To break emulsions, try adding brine or filtering the mixture through Celite.

  • Mechanical Losses:

    • Multiple transfers: Every transfer of material from one flask to another results in some loss. Minimize transfers and ensure you rinse glassware with a small amount of solvent to recover adhered product.

    • Incomplete filtration: Ensure all crystals are transferred to the Buchner funnel and washed with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[14]

Experimental Protocols

Protocol 1: Solvent Screen for Recrystallization

Objective: To identify an optimal single-solvent or two-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below at room temperature.

  • Observe solubility. An ideal solvent will NOT dissolve the compound at room temperature.

  • For tubes where the compound is insoluble, heat the mixture to the solvent's boiling point. An ideal solvent WILL dissolve the compound when hot.

  • If the compound dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of crystals formed. Abundant, well-formed crystals indicate a good solvent.

Solvent Selection Table:

Solvent Class Examples Polarity [15][16]Comments
Non-Polar Hexanes, HeptaneVery LowLikely good as an anti-solvent.
Moderately Non-Polar TolueneLowGood for compounds with aromatic rings.
Ethers Diethyl Ether, MTBELow-MediumOften too soluble, but can be part of a mixed system.
Esters Ethyl AcetateMediumA very common and effective recrystallization solvent.
Alcohols Ethanol, IsopropanolHighMay have high solubility even when cold; often mixed with water.
Ketones AcetoneMedium-HighA strong solvent, often used to dissolve and then add an anti-solvent.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexanesVariableOffers fine-tuned solubility for optimal crystal growth.

References

Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: Synthesized (4-Methoxy-3-Methylphenyl)Methanol via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the unequivocal confirmation of a synthesized molecule's structure is the bedrock of all subsequent research. An error in structural assignment can invalidate extensive biological testing and lead to costly dead ends. Among the arsenal of analytical techniques available to the modern chemist, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution.[1][2][3] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable.[4][5][6]

This guide provides an in-depth, experience-driven comparison for confirming the structure of a synthesized target, (4-Methoxy-3-Methylphenyl)Methanol. We will move beyond a simple recitation of data to explain the causality behind the spectral features and experimental choices, offering a self-validating framework for researchers.

Pillar 1: The Theoretical Blueprint - Predicting the ¹H NMR Spectrum

Before stepping into the lab, a skilled scientist first predicts the expected spectrum. This theoretical blueprint is crucial for recognizing the target molecule amidst potential impurities or side products. The structure of this compound contains five distinct sets of non-equivalent protons, each with a unique electronic environment.

Molecular Structure and Proton Environments:

The key to predicting the spectrum lies in understanding how the molecular structure influences the chemical shift (δ), integration, and spin-spin coupling of each proton set.[4][5][7]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton.[1][8] Electronegative atoms (like oxygen) and aromatic rings pull electron density away, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[7][9]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[1][4] This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): The magnetic fields of neighboring, non-equivalent protons interact, splitting a signal into multiple lines (a multiplet).[10][11] The number of lines typically follows the "n+1 rule," where 'n' is the number of neighboring protons.[1][12][13] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).[12][13]

Based on these principles, we can construct a table of expected values for our target molecule.

Table 1: Predicted ¹H NMR Data for this compound

Signal LabelProton TypePredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityRationale for Prediction
(a) Benzylic Methylene (-CH₂OH)~ 4.62HDoublet (d) or Singlet (s)Protons are adjacent to both an aromatic ring and an electronegative oxygen atom, causing significant deshielding.[8] May couple to the -OH proton, appearing as a doublet. Often, rapid exchange of the -OH proton averages this coupling, resulting in a singlet.[5][14]
(b) Aromatic Methyl (-CH₃)~ 2.23HSinglet (s)An alkyl group on a benzene ring typically appears in this region.[15][16] There are no adjacent protons to cause splitting.
(c) Methoxy (-OCH₃)~ 3.83HSinglet (s)The highly electronegative oxygen deshields these protons, shifting them downfield.[17][18] There are no adjacent protons to cause splitting.
(d, e) Aromatic (Ar-H)~ 6.8 - 7.23HMultiplets (m)Protons on a benzene ring resonate in this characteristic downfield region due to the ring current effect.[9][19][20] The substitution pattern creates three unique aromatic protons that will split each other, likely resulting in a complex series of doublets and doublet of doublets.
(f) Hydroxyl (-OH)1.0 - 5.5 (variable)1HSinglet (s, broad)The chemical shift is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to hydrogen bonding and rapid chemical exchange, which typically decouples it from adjacent protons.[1][5][21]

Pillar 2: The Experimental Protocol - A Self-Validating Workflow

The integrity of your data hinges on a meticulous experimental procedure. The following protocol is designed to yield a high-quality, interpretable spectrum.

Step-by-Step ¹H NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dry, synthesized this compound powder. The sample must be free of residual solvents from the synthesis.

    • Transfer the solid to a clean, dry NMR tube.

    • Add ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1][7][22] Most commercially available deuterated solvents already contain TMS.

    • Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A standard acquisition involves a set number of scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to convert it from the time domain to the frequency domain (the spectrum).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to ensure the baseline is flat at zero.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

The following diagram illustrates this comprehensive workflow.

G cluster_synthesis Synthesis & Prep cluster_nmr NMR Acquisition cluster_processing Data Processing & Analysis synthesis Synthesized Product This compound dissolve Dissolve in CDCl₃ with TMS (~5-10 mg) synthesis->dissolve tube Transfer to NMR Tube dissolve->tube insert Insert Sample into Spectrometer tube->insert lock Lock & Shim insert->lock acquire Acquire FID Data (Multiple Scans) lock->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft process Phase & Baseline Correction ft->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks & Confirm Structure integrate->assign

Caption: Experimental workflow from sample preparation to structural confirmation.

Pillar 3: Data Interpretation and Comparative Analysis

With the processed spectrum in hand, the final step is a logical deduction process, comparing the experimental data against our theoretical blueprint.

Confirming the Structure:

The acquired spectrum should show five distinct signal sets. By analyzing the four key features—number of signals, chemical shift, integration, and splitting—we can piece together the molecular puzzle.[5]

G cluster_data Experimental ¹H NMR Data cluster_conclusion Structural Confirmation shift Chemical Shift (δ) Identifies Proton Type (Aromatic, Methoxy, etc.) structure Confirmed Structure: This compound shift->structure Matches Prediction integration Integration Confirms Proton Ratio (e.g., 3H:3H:2H:3H) integration->structure Matches Prediction splitting Splitting (Multiplicity) Reveals Neighboring Protons splitting->structure Matches Prediction

Caption: The logic of structural confirmation using key ¹H NMR data points.

  • Signal 1 (Downfield, ~7 ppm, Integral: 3H): This complex multiplet region confirms the presence of the three aromatic protons.

  • Signal 2 (~4.6 ppm, Integral: 2H): This signal corresponds to the benzylic -CH₂- group. Its downfield position confirms its attachment to both the ring and the hydroxyl group.

  • Signal 3 (~3.8 ppm, Integral: 3H): A sharp singlet in this region is the classic signature of a methoxy group, confirming the -OCH₃ moiety.[17]

  • Signal 4 (~2.2 ppm, Integral: 3H): This singlet confirms the presence of the methyl group attached directly to the aromatic ring.

  • Signal 5 (Broad, variable ppm, Integral: 1H): A broad singlet that disappears upon shaking the sample with a drop of D₂O would definitively confirm the exchangeable -OH proton.

If all five signals appear at their expected chemical shifts with the correct integrations and multiplicities, the structure of this compound is confirmed with a high degree of confidence.

Alternative & Complementary Techniques

While ¹H NMR is exceptionally powerful, a multi-faceted approach provides the most robust structural proof. Other techniques offer complementary information.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation Provided for this compoundStrengthsLimitations
¹H NMR Provides detailed proton framework, connectivity, and stereochemical relationships.[2][3]Unparalleled for detailed structural mapping in solution.Can have overlapping signals in complex molecules; requires soluble sample.
¹³C NMR Shows the number of unique carbon environments and their electronic state (e.g., aromatic, aliphatic, C-O).Complements ¹H NMR by providing the carbon backbone structure. Simpler spectra with no splitting (in standard broadband-decoupled mode).Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Provides no direct information on proton count.
IR Spectroscopy Confirms the presence of key functional groups. A strong, broad absorption ~3300 cm⁻¹ indicates the -OH group. C-O stretching ~1250 cm⁻¹ and aromatic C=C bonds ~1600-1450 cm⁻¹ would be visible.Fast, inexpensive, and excellent for identifying functional groups.Provides no information on the connectivity or overall carbon-hydrogen framework. It tells you what groups are present, but not how they are connected.
Mass Spectrometry (MS) Determines the molecular weight of the compound (M/z = 152.19 for C₉H₁₂O₂) and provides fragmentation patterns that can give clues about the structure.Extremely sensitive, requires a minute amount of sample, and gives the exact molecular weight.Does not provide definitive information on isomerism (e.g., it cannot distinguish between this compound and (3-Methoxy-4-Methylphenyl)Methanol).
Elemental Analysis Determines the empirical formula by measuring the percentage composition of C, H, and O.Confirms the elemental ratios in the molecule.Does not distinguish between isomers and is destructive to the sample.

References

A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-methoxy-3-methylbenzyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for any chemical entity is a cornerstone of robust scientific research and is critical for regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-methoxy-3-methylbenzyl alcohol. Beyond a simple protocol, this document elucidates the rationale behind the methodological choices, presents a comprehensive validation package according to ICH Q2(R1) guidelines, and offers a comparative analysis with alternative analytical techniques.

Introduction: The Imperative for a Validated Purity Method

4-methoxy-3-methylbenzyl alcohol is an important building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity can be compromised by residual starting materials, byproducts from the synthetic route, and degradation products formed during storage or processing. A reliable and validated analytical method is therefore essential to ensure the quality, safety, and efficacy of any downstream applications.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like 4-methoxy-3-methylbenzyl alcohol. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the main component from structurally similar impurities.

This guide details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to provide a comprehensive purity profile of 4-methoxy-3-methylbenzyl alcohol.

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The following sections outline the selection of chromatographic parameters for the analysis of 4-methoxy-3-methylbenzyl alcohol, with a justification for each choice.

Column Selection: The Heart of the Separation

A C18 (octadecylsilyl) column was selected as the stationary phase. This is the most common choice for reversed-phase chromatography and is well-suited for the separation of moderately polar to non-polar compounds like aromatic alcohols. The hydrophobic C18 chains provide excellent retention and resolution for such analytes.

Mobile Phase Composition: Fine-Tuning the Elution

The mobile phase consists of a mixture of acetonitrile and water . Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities and to maintain sharp peak shapes.

Detection Wavelength: Maximizing Sensitivity and Specificity

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. Based on the UV spectra of structurally similar compounds, such as 3-methylbenzyl alcohol, which exhibits a UV maximum around 270 nm, a detection wavelength of 272 nm was chosen for 4-methoxy-3-methylbenzyl alcohol. This wavelength is expected to provide a strong absorbance for the aromatic ring system while minimizing interference from the mobile phase.

Proposed HPLC Method Parameters

The culmination of the method development process is a set of optimized chromatographic conditions, summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm

Method Validation: Ensuring Fitness for Purpose

A rigorous validation process was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical method is suitable for its intended purpose.

A Comparative Guide to the Reactivity of (4-Methoxy-3-Methylphenyl)Methanol and Vanillyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of biomass valorization and fine chemical synthesis, understanding the nuanced reactivity of lignin-derived platform chemicals is paramount. Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), a direct derivative of vanillin, is a cornerstone building block. This guide presents a comparative study of its reactivity against a close structural analog, (4-Methoxy-3-Methylphenyl)Methanol. By substituting the phenolic hydroxyl group of vanillyl alcohol with a methyl group, we can dissect the electronic and steric influences on the reactivity of the benzylic alcohol moiety. This analysis is critical for researchers in drug development and polymer science who leverage these motifs to design novel molecular architectures. Both compounds serve as excellent model systems for the guaiacyl (G) unit found in natural lignin, but their subtle structural difference leads to significant divergences in their chemical behavior.[1][2]

This guide provides an in-depth analysis grounded in established chemical principles, supported by experimental protocols and comparative data to inform synthetic strategy and reaction design.

Molecular Structure and Electronic Profile

The reactivity of a benzylic alcohol is intrinsically linked to the electronic environment of the aromatic ring. The substituents on the ring dictate the stability of intermediates and transition states, thereby influencing reaction rates and pathways.

dot digraph "Structures" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=none];

} caption="Figure 1: Structures of the compared benzylic alcohols."

Vanillyl Alcohol (VA):

  • -OH (hydroxyl) group at C4: A powerful activating group that donates electron density to the ring via resonance. It also acts as a Brønsted-Lowry acid and a hydrogen bond donor.

  • -OCH3 (methoxy) group at C3: An activating group, donating electron density through resonance.

  • -CH2OH (hydroxymethyl) group at C1: The primary reactive site for the reactions discussed herein.

This compound (MMPM): [3]

  • -CH3 (methyl) group at C3: A weakly activating group that donates electron density via induction.

  • -OCH3 (methoxy) group at C4: An activating group, similar to its role in VA.

  • -CH2OH (hydroxymethyl) group at C1: The primary reactive site.

The fundamental difference lies at the C3 position. The hydroxyl group in vanillyl alcohol makes its aromatic ring significantly more electron-rich than the ring in MMPM due to the strong resonance effect. Furthermore, the phenolic hydroxyl in VA introduces an additional reactive site, susceptible to deprotonation, esterification, and etherification, which can lead to competing side reactions not possible for MMPM.

Comparative Reactivity in Key Transformations

We will explore three common and synthetically important reactions for benzylic alcohols: oxidation, esterification, and etherification. The protocols provided are designed to be self-validating, with clear endpoints and characterization steps.

Oxidation to Benzaldehydes

The oxidation of benzylic alcohols to their corresponding aldehydes is a foundational transformation in organic synthesis.[4] The reaction rate is highly sensitive to the electronic properties of the aromatic ring; electron-donating groups typically accelerate the reaction by stabilizing the transition state, which may have partial positive charge or radical character on the benzylic carbon.[5][6]

Hypothesis: Vanillyl alcohol is expected to oxidize faster than MMPM due to the superior electron-donating capacity of its C3-hydroxyl group compared to MMPM's C3-methyl group. However, the phenolic hydroxyl of VA is also susceptible to oxidation, potentially leading to undesired side products or polymerization, necessitating a selective oxidant. Activated manganese (IV) dioxide (MnO₂) is an excellent choice for this purpose, as it selectively oxidizes allylic and benzylic alcohols under heterogeneous conditions, minimizing side reactions.[5]

Experimental Protocol: Selective Oxidation with MnO₂

G

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the benzylic alcohol (VA or MMPM, 1.0 mmol). Dissolve the alcohol in 20 mL of dichloromethane (DCM).

  • Oxidant Addition: Add activated manganese (IV) dioxide (10.0 mmol, ~870 mg) to the solution in one portion. The reaction is heterogeneous.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every 30 minutes, using a 7:3 hexanes:ethyl acetate eluent system. The starting material (alcohol) will have a lower Rf than the product (aldehyde).

  • Workup: Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake with additional DCM (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Analysis: Analyze the crude product by ¹H NMR to determine conversion and by GC-MS to assess purity and yield.

Anticipated Results & Data Summary

CompoundExpected Reaction TimeAnticipated Yield (Aldehyde)Key Observations
Vanillyl Alcohol ~2-3 hours>90%The phenolic -OH remains intact. The reaction is clean with a selective oxidant.[7]
This compound ~4-6 hours>95%Slower reaction rate due to the less electron-rich aromatic ring. Very clean conversion.

Table 1: Comparative data for the selective oxidation of Vanillyl Alcohol and this compound.

Causality: The faster rate for vanillyl alcohol oxidation is a direct consequence of the powerful electron-donating hydroxyl group, which stabilizes the radical intermediate formed on the MnO₂ surface during the oxidation mechanism.[5] This enhanced stabilization lowers the activation energy of the rate-determining step.

Fischer Esterification

Fischer esterification involves the reaction of an alcohol with a carboxylic acid under acidic catalysis. This equilibrium-driven process is sensitive to both steric hindrance around the alcohol and its nucleophilicity.

Hypothesis: The primary benzylic alcohols of both substrates should undergo esterification at similar rates, as the electronic effects of the ring substituents have a relatively minor influence on the nucleophilicity of the remote -CH₂OH group. However, vanillyl alcohol possesses a second potential reaction site: the phenolic hydroxyl. Under standard Fischer conditions, the primary alcohol is expected to be more reactive and esterify preferentially, but competitive esterification at the phenolic site is possible, especially with prolonged reaction times or more forceful conditions.[8][9]

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Reaction Setup: In a 25 mL round-bottom flask, combine the benzylic alcohol (VA or MMPM, 5.0 mmol), glacial acetic acid (7.5 mmol, 1.5 eq.), and toluene (10 mL).

  • Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid as the catalyst.

  • Reaction Execution: Equip the flask with a Dean-Stark apparatus to remove water and reflux the mixture for 4-5 hours.

  • Monitoring: Monitor the formation of the ester product by TLC. The ester will have a higher Rf value than the starting alcohol.

  • Workup: After cooling, dilute the mixture with diethyl ether (20 mL) and wash sequentially with water (15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude ester by column chromatography if necessary. Characterize the product by FTIR (appearance of C=O stretch ~1735 cm⁻¹) and ¹H NMR.

Anticipated Results & Data Summary

CompoundPrimary ProductAnticipated YieldPotential Side Products
Vanillyl Alcohol Vanillyl Acetate60-70%Di-acetylated product (esterification of both hydroxyls)[8]
This compound (4-Methoxy-3-methylphenyl)methyl acetate75-85%None anticipated

Table 2: Comparative data for the Fischer esterification of the two alcohols.

Causality: MMPM is expected to give a higher yield of the mono-ester simply because it lacks a competing reaction site. For vanillyl alcohol, controlling the stoichiometry and reaction time is crucial to maximize the yield of the desired vanillyl acetate and minimize the formation of the di-acetate byproduct.[9]

Williamson Etherification

This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. The reaction is highly dependent on the generation of the alkoxide and the accessibility of the electrophilic carbon.

Hypothesis: Both alcohols can be converted to their corresponding ethers. The key difference will arise during the initial deprotonation step. To form the required alkoxide, a base is used. For MMPM, a strong base like sodium hydride (NaH) is needed to deprotonate the primary alcohol. For vanillyl alcohol, a milder base like potassium carbonate (K₂CO₃) can selectively deprotonate the more acidic phenolic hydroxyl, allowing for targeted etherification at that site. To achieve etherification at the primary alcohol of VA, both hydroxyls would likely need to be deprotonated with a strong base, or the phenolic hydroxyl would need to be protected first. This highlights a significant divergence in synthetic strategy.

Experimental Protocol: Etherification of the Primary Alcohol

G

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) and suspend it in 10 mL of dry tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0°C. Slowly add a solution of the benzylic alcohol (MMPM or VA, 1.0 mmol) in 5 mL of dry THF. Caution: Hydrogen gas is evolved.

  • Activation: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Electrophile Addition: Cool the mixture back to 0°C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux until TLC analysis indicates the complete consumption of the starting material.

  • Workup & Isolation: Cool the reaction to 0°C and cautiously quench with a few drops of water. Dilute with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Anticipated Results & Data Summary

CompoundBase RequiredExpected Major ProductKey Considerations
Vanillyl Alcohol NaH (2.2 eq.)Di-ether productSelective mono-etherification at the primary alcohol is challenging without a protecting group strategy.[10][11]
This compound NaH (1.2 eq.)Mono-ether productStraightforward reaction with good yield expected.

Table 3: Comparative data for the Williamson etherification of the two alcohols.

Causality: The presence of two hydroxyl groups with different acidities in vanillyl alcohol (phenolic pKa ~10, aliphatic pKa ~16) complicates its etherification. The phenolic proton is removed first, and a strong base will deprotonate both sites. MMPM's single hydroxyl group allows for a much more straightforward and predictable reaction outcome.

Conclusion

The substitution of a methyl group for a phenolic hydroxyl at the C3 position of the benzyl ring creates a profound difference in chemical reactivity between this compound and vanillyl alcohol.

  • In Oxidation: The electron-donating hydroxyl group of vanillyl alcohol accelerates the reaction compared to the methyl-substituted analog, demonstrating the powerful influence of resonance effects on reactions at the benzylic position.

  • In Esterification and Etherification: The primary alcohols of both compounds show similar intrinsic reactivity. However, the phenolic hydroxyl of vanillyl alcohol introduces a competing reactive site. This can be a synthetic liability, leading to mixtures of products and lower yields, or a synthetic asset, allowing for selective functionalization at the phenolic position under controlled conditions.

For researchers and drug development professionals, this comparative guide underscores a critical principle: minor structural modifications can lead to major shifts in reactivity and dictate synthetic strategy. While MMPM offers a "cleaner" system for transformations involving solely the benzylic alcohol, vanillyl alcohol provides a more complex but versatile scaffold, offering multiple handles for molecular elaboration. The choice between these or similar building blocks must be informed by a clear understanding of these fundamental reactivity principles.

References

A Comparative Guide to the Synthesis of 4-methoxy-3-methylbenzyl alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, the efficient and selective preparation of substituted benzyl alcohols is a cornerstone for the development of novel molecular entities. Among these, 4-methoxy-3-methylbenzyl alcohol serves as a valuable intermediate, finding applications in the synthesis of various biologically active compounds. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic strategy.

Introduction: The Significance of 4-methoxy-3-methylbenzyl alcohol

4-methoxy-3-methylbenzyl alcohol, with its specific substitution pattern on the aromatic ring, presents a unique building block for medicinal chemistry and materials science. The methoxy and methyl groups influence the molecule's electronic properties and steric hindrance, which can be crucial for its interaction with biological targets or for directing further chemical transformations. The choice of synthetic route to this alcohol can significantly impact the overall efficiency, scalability, and cost-effectiveness of a multi-step synthesis. This guide will dissect three common yet distinct approaches: the direct reduction of 4-methoxy-3-methylbenzaldehyde, a Crossed Cannizzaro reaction, and a Grignard synthesis.

Route 1: Direct Reduction of 4-methoxy-3-methylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and widely employed transformation in organic synthesis. This approach is often favored for its high yields and straightforward execution.

Scientific Rationale and Mechanistic Insight

The reduction of the carbonyl group in 4-methoxy-3-methylbenzaldehyde to a hydroxyl group is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the alkoxide to yield the desired primary alcohol.

Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation as it does not typically reduce other functional groups like esters or nitro groups that might be present in more complex substrates.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • 4-methoxy-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude 4-methoxy-3-methylbenzyl alcohol.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure alcohol.

Expected Outcome and Data
ParameterExpected Value
Yield >95%
Purity >98% (after chromatography)
Reaction Time 1-3 hours
Key IR Peaks (cm⁻¹) ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1500 (C=C aromatic)
¹H NMR (CDCl₃, δ ppm) ~7.1 (d, 1H), ~6.8 (m, 2H), 4.6 (s, 2H), 3.8 (s, 3H), 2.2 (s, 3H), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~158, ~133, ~130, ~128, ~125, ~110, 65, 55, 16

Diagram of the Reduction Workflow:

reduction_workflow start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with aq. NH₄Cl react->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-methoxy-3-methylbenzyl alcohol purify->product

Caption: Workflow for the reduction of 4-methoxy-3-methylbenzaldehyde.

Route 2: Crossed Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. To improve the yield of the desired alcohol, a "crossed" version with a more reactive, inexpensive aldehyde like formaldehyde is often employed.

Scientific Rationale and Mechanistic Insight

4-methoxy-3-methylbenzaldehyde lacks α-hydrogens and is therefore a suitable substrate for the Cannizzaro reaction. In a standard Cannizzaro reaction, two molecules of the aldehyde would react in the presence of a strong base (e.g., potassium hydroxide) to produce one molecule of 4-methoxy-3-methylbenzyl alcohol and one molecule of 4-methoxy-3-methylbenzoic acid, limiting the theoretical yield of the alcohol to 50%.

In the Crossed Cannizzaro reaction, formaldehyde is used as a sacrificial reductant.[1][2] Formaldehyde is more reactive towards nucleophilic attack by hydroxide than 4-methoxy-3-methylbenzaldehyde due to less steric hindrance and the absence of an electron-donating aromatic ring.[3] Consequently, the tetrahedral intermediate formed from formaldehyde preferentially transfers a hydride to the other aldehyde, leading to the selective reduction of 4-methoxy-3-methylbenzaldehyde to its corresponding alcohol and the oxidation of formaldehyde to formic acid (as its salt).[4][5] This strategy significantly enhances the yield of the desired alcohol.[6]

Experimental Protocol: Crossed Cannizzaro Reaction

Materials:

  • 4-methoxy-3-methylbenzaldehyde

  • Formaldehyde (37% aqueous solution)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide (2.0 eq) in methanol (5 mL per gram of KOH).

  • Add 4-methoxy-3-methylbenzaldehyde (1.0 eq) to the basic solution.

  • Add formaldehyde solution (1.5 eq) dropwise to the mixture with vigorous stirring. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for 2-4 hours to expedite the reaction. Monitor by TLC.

  • After completion, cool the mixture and add water to dissolve the potassium formate.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL). The alcohol will be in the ether layer, while the formate salt remains in the aqueous layer.

  • Combine the ether extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the ether layer under reduced pressure to obtain the crude alcohol.

  • Purify by column chromatography or distillation under reduced pressure.

Expected Outcome and Data
ParameterExpected Value
Yield 70-90%
Purity >97% (after purification)
Reaction Time 2-24 hours
Key IR Peaks (cm⁻¹) ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1500 (C=C aromatic)
¹H NMR (CDCl₃, δ ppm) ~7.1 (d, 1H), ~6.8 (m, 2H), 4.6 (s, 2H), 3.8 (s, 3H), 2.2 (s, 3H), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~158, ~133, ~130, ~128, ~125, ~110, 65, 55, 16

Diagram of the Crossed Cannizzaro Reaction Mechanism:

cannizzaro_mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Hydride Transfer cluster_3 Step 3: Protonation formaldehyde Formaldehyde intermediate1 Tetrahedral Intermediate formaldehyde->intermediate1 + OH⁻ hydroxide OH⁻ intermediate1_2 Tetrahedral Intermediate aldehyde 4-methoxy-3-methyl- benzaldehyde alkoxide Alkoxide Ion intermediate1_2->alkoxide + Aldehyde formic_acid Formic Acid intermediate1_2->formic_acid alkoxide_2 Alkoxide Ion alcohol 4-methoxy-3-methyl- benzyl alcohol alkoxide_2->alcohol + H₂O water H₂O

Caption: Mechanism of the Crossed Cannizzaro reaction.

Route 3: Grignard Synthesis

The Grignard reaction offers a powerful C-C bond-forming strategy to construct alcohols. This route builds the target molecule from a smaller aromatic precursor and a one-carbon electrophile.

Scientific Rationale and Mechanistic Insight

This synthetic approach commences with the preparation of a Grignard reagent from an appropriately substituted aryl halide, such as 4-bromo-2-methylanisole. The reaction of this aryl bromide with magnesium metal in an anhydrous ether solvent results in the formation of 4-methoxy-3-methylphenylmagnesium bromide.

This organometallic species acts as a potent nucleophile (a carbanion equivalent). The subsequent reaction with a suitable one-carbon electrophile, such as formaldehyde (paraformaldehyde is a convenient solid source), leads to the formation of the desired primary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, forming a magnesium alkoxide intermediate, which is then protonated in the workup step.

Experimental Protocol: Grignard Synthesis

Materials:

  • 4-bromo-2-methylanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal, as an initiator)

  • Paraformaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve 4-bromo-2-methylanisole (1.0 eq) in anhydrous ether and add a small portion to the magnesium. Gentle warming may be necessary to initiate the reaction (disappearance of the iodine color and bubbling).

  • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • In a separate flask, heat paraformaldehyde under an inert atmosphere to depolymerize it, and pass the resulting formaldehyde gas into the stirred Grignard solution. Alternatively, add dry, powdered paraformaldehyde (1.5 eq) portion-wise to the cooled Grignard solution.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the product by column chromatography or distillation.

Expected Outcome and Data
ParameterExpected Value
Yield 60-80%
Purity >97% (after purification)
Reaction Time 4-6 hours
Key IR Peaks (cm⁻¹) ~3350 (O-H stretch, broad), ~2950 (C-H stretch), ~1610, 1500 (C=C aromatic)
¹H NMR (CDCl₃, δ ppm) ~7.1 (d, 1H), ~6.8 (m, 2H), 4.6 (s, 2H), 3.8 (s, 3H), 2.2 (s, 3H), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) ~158, ~133, ~130, ~128, ~125, ~110, 65, 55, 16

Diagram of the Grignard Synthesis Workflow:

grignard_workflow cluster_1 Grignard Reagent Formation cluster_2 Reaction with Formaldehyde cluster_3 Workup and Purification start 4-bromo-2-methylanisole + Mg in Anhydrous Ether reflux Reflux start->reflux grignard 4-methoxy-3-methylphenyl- magnesium bromide reflux->grignard add_hcho Add Formaldehyde (from Paraformaldehyde) grignard->add_hcho workup Acidic Workup (aq. HCl) add_hcho->workup extract_purify Extraction, Drying, and Purification workup->extract_purify product 4-methoxy-3-methylbenzyl alcohol extract_purify->product

Caption: Workflow for the Grignard synthesis of 4-methoxy-3-methylbenzyl alcohol.

Comparative Analysis of the Synthetic Routes

FeatureReduction of AldehydeCrossed Cannizzaro ReactionGrignard Synthesis
Starting Material Availability Readily available aldehydeReadily available aldehydeRequires synthesis or purchase of the corresponding aryl bromide
Reagent Cost & Safety NaBH₄ is relatively inexpensive and safe to handle.KOH is inexpensive; formaldehyde is a known carcinogen and requires careful handling.Magnesium is inexpensive; anhydrous solvents and reactive Grignard reagent require stringent safety precautions.
Yield Excellent (>95%)Good to Very Good (70-90%)Good (60-80%)
Scalability Highly scalable with good temperature control.Scalable, but the exothermicity of the reaction needs careful management.Scalability requires specialized equipment for handling anhydrous conditions and reactive intermediates.
Atom Economy GoodModerate (formaldehyde is a sacrificial reagent).Moderate (formation of magnesium salts as byproducts).
Simplicity & Robustness Very simple and robust procedure.Moderately complex due to the biphasic nature and workup.Complex procedure requiring anhydrous conditions and careful handling of reactive species.

Conclusion and Recommendation

For the synthesis of 4-methoxy-3-methylbenzyl alcohol, the direct reduction of the corresponding aldehyde with sodium borohydride stands out as the most advantageous route for most laboratory and process development applications. This method offers the highest yield, exceptional simplicity, and utilizes relatively safe and inexpensive reagents. Its robustness and ease of scalability make it a highly reliable choice.

The Crossed Cannizzaro reaction provides a viable alternative, particularly when high yields are desired from the aldehyde and the cost of the starting material is a significant consideration. However, the use of formaldehyde and the more involved workup procedure are notable drawbacks.

Ultimately, the optimal synthetic route will depend on the specific constraints and objectives of the research or development project, including the availability of starting materials, scale of the reaction, and safety considerations.

References

A Comparative Guide to the Purity Analysis of (4-Methoxy-3-Methylphenyl)Methanol by Differential Scanning Calorimetry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility. (4-Methoxy-3-Methylphenyl)methanol, a substituted benzyl alcohol, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the rigorous determination of its purity is a critical control point. This guide provides an in-depth comparison of three powerful analytical techniques for this purpose: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

While chromatographic methods are traditionally favored for their ability to separate and quantify individual impurities, DSC offers a unique, thermodynamic approach to determine the total mole percentage of impurities in a highly purified, crystalline substance.[1] This guide will delve into the theoretical underpinnings, practical execution, and comparative performance of these methods, supported by experimental data, to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Thermodynamic Foundation of DSC Purity Analysis

The principle behind purity determination by DSC is rooted in the fundamental thermodynamic phenomenon of melting point depression. A pure, crystalline solid melts at a sharp, characteristic temperature. However, the presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[2] This behavior is described by the van't Hoff equation:

Ts = To - (RTo2X2) / (ΔHf * F)

Where:

  • Ts is the sample temperature at a given point in the melt.

  • To is the theoretical melting point of the 100% pure substance.

  • R is the ideal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By precisely measuring the heat flow into the sample as a function of temperature during melting, a DSC instrument generates data that can be linearized to solve for the mole fraction of impurity (X2).[3] This method is considered an absolute technique as it does not require a reference standard of the impurity itself. However, its validity rests on several key assumptions: the impurity must be soluble in the molten primary substance and insoluble in the solid phase (i.e., they form a eutectic system), and the sample must not decompose during melting.[1][4]

Experimental Methodologies

To provide a practical comparison, a single batch of this compound was analyzed using DSC, HPLC, and GC. The detailed protocols are outlined below.

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is designed in accordance with established standards such as ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[2]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. To ensure good thermal contact, ensure the material forms a thin, even layer at the bottom of the pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of substance due to sublimation or volatilization during heating.

  • Thermal Program: Place the sealed sample pan and an empty reference pan into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

  • Analysis: Heat the sample at a slow, constant rate, typically 0.5 to 2°C/min, through the melting transition. A slow scan rate is crucial for maintaining thermal equilibrium and achieving high resolution of the melting endotherm.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Using the instrument's purity software, integrate the melting endotherm. The software applies the van't Hoff equation to the partial areas of the melting peak to calculate the mole percent purity.

Workflow for DSC Purity Analysis

Caption: Workflow for DSC Purity Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation of the main component from its impurities.[5]

Experimental Protocol:

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical gradient might be: 0-5 min, 40% B; 5-20 min, 40% to 90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic structure).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock to 0.1 mg/mL with the mobile phase.

  • Analysis: Inject 10 µL of the sample solution into the HPLC system.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Purity Determination by Gas Chromatography (GC)

Given its molecular weight and structure, this compound is amenable to analysis by Gas Chromatography, a technique ideal for volatile and thermally stable compounds.[6]

Experimental Protocol:

  • System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

    • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC system.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity using the area percent method, similar to HPLC.

Comparative Data Analysis

A hypothetical batch of this compound was analyzed, and the following illustrative data was generated.

Table 1: Illustrative Experimental Results for Purity of this compound

ParameterDSC ResultHPLC ResultGC Result
Purity (Area %) N/A99.85%99.88%
Purity (Mole %) 99.82 mol%N/AN/A
Number of Impurities Detected N/A (Total)32
Major Impurity (% Area) N/A0.08%0.07%
Analysis Time per Sample ~45 minutes~30 minutes~20 minutes

Discussion of Results:

  • The DSC analysis provided a purity value of 99.82 mol% . This value represents the total concentration of all eutectic impurities without distinguishing between them. The result suggests a highly pure, crystalline material suitable for its intended use.

  • The HPLC analysis determined the purity to be 99.85% by area . This technique successfully separated three distinct impurities from the main peak. The ability to resolve individual impurities is a significant advantage of HPLC, as it allows for tracking and control of specific process-related or degradation impurities.

  • The GC analysis yielded a purity of 99.88% by area and resolved two impurities. The slightly different purity value and number of detected impurities compared to HPLC can be attributed to the different separation mechanisms and detector responses. For instance, a non-volatile impurity would be detected by HPLC but not by GC.

Objective Comparison of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, the stage of development, and the nature of the material.

Table 2: Performance Comparison of DSC, HPLC, and GC for Purity Analysis

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Thermodynamic (Melting Point Depression)Chromatographic Separation (Liquid Phase)Chromatographic Separation (Gas Phase)
Purity Measurement Absolute (Total Mole % of Eutectic Impurities)Relative (Area % vs. Standards)Relative (Area % vs. Standards)
Specificity Low (Measures total impurities)High (Separates individual components)High (Separates individual components)
Sample Requirement Very Small (1-3 mg)Small (~1 mg for solution)Small (~1 mg for solution)
Sample State Crystalline SolidSoluble in Mobile PhaseVolatile & Thermally Stable
Analysis Speed Moderate to Slow (Slow scan rates required)ModerateFast
Key Advantage Absolute method, no impurity standards needed.[3]Versatile for a wide range of compounds, including non-volatiles.[5]High efficiency and speed for volatile compounds.
Key Limitation Not suitable for amorphous materials, compounds that decompose on melting, or non-eutectic systems.[1]Requires soluble samples and reference standards for impurity identification.Limited to thermally stable and volatile compounds.
Regulatory Standing Recognized by pharmacopeias (e.g., USP <891>).[7]The most common method in pharmaceutical quality control.Widely used, especially for residual solvents and volatile intermediates.

Conclusion: A Complementary Approach

The purity analysis of this compound demonstrates that DSC, HPLC, and GC are not mutually exclusive but rather complementary techniques that provide a comprehensive understanding of a material's quality.

  • Differential Scanning Calorimetry (DSC) serves as an excellent, rapid screening tool to determine the absolute purity of highly refined crystalline batches, especially in early development when impurity standards may be unavailable.[3] Its value lies in providing a global assessment of purity based on fundamental thermodynamic properties.

  • High-Performance Liquid Chromatography (HPLC) is the indispensable workhorse for routine quality control. Its strength is the ability to separate, identify, and quantify specific impurities, which is crucial for process optimization, stability studies, and meeting stringent regulatory requirements.

  • Gas Chromatography (GC) offers a fast and efficient alternative for this particular molecule, providing high-resolution separation for any volatile impurities.

For researchers, scientists, and drug development professionals, a multi-faceted analytical strategy is paramount. Employing DSC for an orthogonal confirmation of bulk purity, alongside the detailed impurity profiling provided by HPLC and/or GC, constitutes a robust and scientifically sound approach to ensuring the quality and consistency of critical pharmaceutical intermediates like this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (4-Methoxy-3-Methylphenyl)Methanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is non-negotiable. (4-Methoxy-3-Methylphenyl)Methanol, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of commonly employed analytical techniques for the quantification of this compound, focusing on the critical process of cross-validation. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, ensuring that the described systems are self-validating and grounded in established principles.

The cross-validation of analytical methods is a critical exercise when transferring a method between laboratories or when comparing a newly developed method against an established one. This process ensures consistency and reliability of results, a cornerstone of Good Manufacturing Practices (GMP). This guide will delve into the cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Our discussion will be anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3] These guidelines emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4]

The Imperative of Method Selection: A Causal Approach

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). This compound, an aromatic alcohol, possesses characteristics that lend themselves to various analytical approaches.

  • HPLC-UV: This technique is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[5] For a chromophore-containing molecule like this compound, UV detection provides adequate sensitivity for many applications.[6][7]

  • GC-MS: Gas chromatography is well-suited for volatile and semi-volatile compounds.[8] Given the potential for thermal lability, careful optimization of the injection port temperature is crucial to prevent degradation. The mass spectrometric detector offers high selectivity and sensitivity, enabling confident identification and quantification, especially in complex matrices.[9]

  • LC-MS/MS: This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[10][11][12] It is often considered the "gold standard" for quantitative analysis, particularly for trace-level impurities or when analyzing samples with complex matrices.[11]

Cross-Validation Framework

The cross-validation process involves a systematic comparison of the performance characteristics of the analytical methods. The core parameters, as defined by ICH guidelines, that will form the basis of our comparison are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13][14]

  • Accuracy: The closeness of the test results to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[14][15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14][16]

The following diagram illustrates the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_validation_params Validation Parameters (ICH Q2(R2)) cluster_comparison Cross-Validation & Comparison HPLC_UV HPLC-UV Method Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Robustness Robustness HPLC_UV->Robustness GC_MS GC-MS Method GC_MS->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ GC_MS->Robustness LC_MS_MS LC-MS/MS Method LC_MS_MS->Specificity LC_MS_MS->Linearity LC_MS_MS->Accuracy LC_MS_MS->Precision LC_MS_MS->LOD_LOQ LC_MS_MS->Robustness Data_Comparison Side-by-Side Data Comparison Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducibility. The following protocols are provided as a starting point and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is predicated on the separation of this compound from potential impurities on a reverse-phase column, followed by quantification using a UV detector.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Dissolve sample in mobile phase Injection Inject sample/standard Prep_Sample->Injection Prep_Standard Prepare calibration standards Prep_Standard->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector (e.g., 225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using calibration curve Chromatogram->Quantification

Caption: HPLC-UV experimental workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[17] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[18]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the volatile nature of this compound and provides high selectivity due to the mass spectrometric detection.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Dissolve sample in appropriate solvent Internal_Standard Add internal standard (optional) Prep_Sample->Internal_Standard Prep_Standard Prepare calibration standards Prep_Standard->Internal_Standard Injection Inject into GC inlet Internal_Standard->Injection Separation Capillary GC Column (e.g., DB-5ms) Injection->Separation Detection Mass Spectrometer (Scan or SIM mode) Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Quantification Quantify using characteristic ions TIC->Quantification

Caption: GC-MS experimental workflow.

Step-by-Step Protocol:

  • Solvent Selection: Choose a volatile and inert solvent such as methanol or dichloromethane for sample and standard preparation.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Prepare calibration standards by serial dilution. An internal standard (e.g., a structurally similar compound not present in the sample) can be added to each standard and sample to improve precision.[19]

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Add the internal standard if used.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. For quantification in SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for trace-level quantification and analysis in complex matrices.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Prep_Sample Dissolve sample in mobile phase Internal_Standard Add isotopically labeled internal standard Prep_Sample->Internal_Standard Prep_Standard Prepare calibration standards Prep_Standard->Internal_Standard Injection Inject into LC system Internal_Standard->Injection Separation UPLC/HPLC Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometer (MRM mode) Ionization->Detection Chromatogram Generate MRM Chromatogram Detection->Chromatogram Quantification Quantify using peak area ratios Chromatogram->Quantification

Caption: LC-MS/MS experimental workflow.

Step-by-Step Protocol:

  • Mobile Phase and Solvent Preparation: Use high-purity solvents and reagents suitable for mass spectrometry (e.g., LC-MS grade acetonitrile and water with 0.1% formic acid).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and serially dilute to create calibration standards. The use of a stable isotope-labeled internal standard (e.g., d3-(4-Methoxy-3-Methylphenyl)Methanol) is highly recommended for the most accurate quantification.[19]

  • Sample Preparation: Dissolve the sample in the mobile phase and add the internal standard.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A suitable C18 column with a smaller particle size for better resolution.

    • Mobile Phase: A gradient elution may be necessary to separate the analyte from matrix components.

    • Ion Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion and product ion transitions for both the analyte and the internal standard.

  • Data Analysis: Quantify the analyte by measuring the peak area ratio of the analyte's MRM transition to that of the internal standard and comparing it to the calibration curve.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each method. These values are illustrative and should be established during method validation in your laboratory.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.998[5]≥ 0.995> 0.999
Limit of Detection (LOD) ~10-100 ng/mL~1-10 ng/mL< 1 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~5-50 ng/mL~1-5 ng/mL
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 3%
Selectivity Moderate to HighHighVery High
Robustness HighModerateHigh

Conclusion: A Scientifically Sound Decision

The cross-validation of analytical methods for the quantification of this compound is a critical step in ensuring data integrity and product quality. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be based on a thorough evaluation of the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method for routine quality control where high sensitivity is not the primary requirement.

  • GC-MS offers enhanced selectivity and is a valuable tool for identifying and quantifying the analyte, especially in the presence of non-chromophoric impurities.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for trace-level analysis, bioanalytical studies, and when dealing with complex sample matrices.

Ultimately, a successful cross-validation will demonstrate that the chosen methods are "fit for purpose" and provide consistent, reliable, and accurate results, thereby upholding the principles of scientific integrity and regulatory compliance.[1][3][4]

References

A Comparative Guide to the Biological Performance of (4-Methoxy-3-Methylphenyl)Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of novel (4-Methoxy-3-Methylphenyl)Methanol derivatives in a suite of standardized biological assays. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of these compounds against established alternatives, supported by detailed experimental protocols and illustrative data. Our focus is on elucidating the structure-activity relationships that govern their efficacy as potential therapeutic agents.

Introduction: The Therapeutic Potential of Methoxy-Methylphenyl Scaffolds

The this compound core structure, a substituted benzyl alcohol, represents a versatile scaffold in medicinal chemistry. The presence of a methoxy group and a methyl group on the phenyl ring significantly influences the molecule's electronic and steric properties, which in turn can modulate its interaction with biological targets. Derivatives of this core are being investigated for a wide range of pharmacological activities, owing to their potential to mimic endogenous molecules and interact with key enzymatic and cellular pathways.

This guide will benchmark the performance of three novel derivatives (Derivative A, Derivative B, and Derivative C) across five critical areas of biological activity:

  • Antioxidant Potential

  • Anti-Inflammatory Efficacy

  • Cytotoxic Activity

  • Acetylcholinesterase (AChE) Inhibition

  • Tyrosinase Inhibition

The performance of these derivatives will be compared against well-established standard compounds to provide a clear context for their potential utility.

Benchmarking Antioxidant Activity: DPPH Radical Scavenging

Rationale for Assay Selection: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted method for screening the radical scavenging activity of compounds.[1][2] The assay relies on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2] This provides a quantitative measure of a compound's ability to act as a free radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber-colored bottle to protect it from light.

    • Prepare stock solutions of the test derivatives (A, B, C) and the standard, Ascorbic Acid, in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of all stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test derivatives and the standard to respective wells.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank well for each sample, containing 100 µL of the sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Comparative Performance Data
CompoundAntioxidant Activity (IC50 in µg/mL)
Derivative A 45.8 ± 2.1
Derivative B 28.3 ± 1.5
Derivative C 89.1 ± 4.3
Ascorbic Acid (Standard) 15.2 ± 0.8

Analysis: Derivative B exhibits the most potent antioxidant activity among the tested derivatives, though it is less active than the standard, Ascorbic Acid. The structural modifications in Derivative B likely enhance its ability to donate a hydrogen atom or electron to stabilize the DPPH radical.

Benchmarking Anti-Inflammatory Activity: Protein Denaturation Inhibition

Rationale for Assay Selection: Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[3][4] This in vitro assay evaluates the ability of a compound to inhibit the heat-induced denaturation of protein (typically bovine serum albumin or egg albumin).[5][6] The principle is that compounds with anti-inflammatory properties can protect proteins from denaturation. This method is cost-effective and provides a good preliminary screening for anti-inflammatory potential.[3]

Experimental Protocol: Inhibition of Albumin Denaturation
  • Reagent Preparation:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions (1 mg/mL) of the test derivatives and the standard, Diclofenac Sodium, in a suitable solvent (e.g., DMSO).

    • Create a range of working concentrations (e.g., 50, 100, 200, 400 µg/mL) by diluting the stock solutions with PBS.

  • Assay Procedure:

    • To 1 mL of each concentration of the test compounds/standard, add 1 mL of the 1% BSA solution.

    • Prepare a control by mixing 1 mL of PBS with 1 mL of the 1% BSA solution.

    • Prepare a product control by mixing 1 mL of each concentration with 1 mL of PBS.

  • Incubation and Measurement:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [1 - (Abs_sample - Abs_product_control) / Abs_control] * 100

    • The IC50 value is determined from the dose-response curve.

Comparative Performance Data
CompoundAnti-inflammatory Activity (IC50 in µg/mL)
Derivative A 125.4 ± 8.2
Derivative B 210.1 ± 11.5
Derivative C 98.7 ± 5.6
Diclofenac Sodium (Standard) 75.3 ± 4.1

Analysis: Derivative C demonstrates the most significant anti-inflammatory activity among the synthesized compounds, suggesting it is more effective at stabilizing proteins under thermal stress. This activity, while promising, is still moderate compared to the standard NSAID, Diclofenac.

Benchmarking Cytotoxicity: MTT Cell Viability Assay

Rationale for Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8] This assay is a reliable and widely used method for screening the cytotoxic potential of chemical compounds in cancer research and drug discovery.[8]

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test derivatives and a standard cytotoxic drug (e.g., Doxorubicin). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]

  • Measurement and Calculation:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative Performance Data
CompoundCytotoxicity against HeLa cells (IC50 in µM)
Derivative A 15.2 ± 1.1
Derivative B 48.9 ± 3.7
Derivative C 22.5 ± 1.9
Doxorubicin (Standard) 1.8 ± 0.2

Analysis: Derivative A shows the highest cytotoxic potential against the HeLa cell line. This suggests that its specific structural features may enable it to more effectively induce cell death pathways. All derivatives are less potent than the standard chemotherapeutic agent, Doxorubicin.

Visualizing the Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed HeLa Cells (1x10⁴ cells/well) B Incubate 24h (Cell Attachment) A->B C Add Derivatives & Doxorubicin B->C D Incubate 48h C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan (Add DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Benchmarking Enzyme Inhibition: Acetylcholinesterase (AChE)

Rationale for Assay Selection: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[10] Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease.[11] The Ellman method is a colorimetric assay used to measure AChE activity.[12] It uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured at 412 nm.[11][12]

Experimental Protocol: AChE Inhibition Assay
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in water.

    • Prepare a 3 mM solution of DTNB in Assay Buffer.

    • Prepare a solution of AChE (from electric eel) at 0.25 U/mL in Assay Buffer.

    • Prepare various concentrations of test derivatives and the standard, Donepezil, in the buffer.

  • Assay Procedure (96-well plate):

    • Add 25 µL of each test compound concentration to the wells.

    • Add 50 µL of AChE solution to each well.

    • Add 125 µL of DTNB solution.

    • Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5 minutes.

  • Calculation:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the enzyme activity without an inhibitor.

    • Calculate the IC50 value from the dose-response curve.

Comparative Performance Data
CompoundAChE Inhibition (IC50 in µM)
Derivative A > 100
Derivative B 12.4 ± 0.9
Derivative C 35.7 ± 2.8
Donepezil (Standard) 0.05 ± 0.01

Analysis: Derivative B shows moderate inhibitory activity against AChE, while Derivative A is largely inactive. This indicates that the structural features of Derivative B are more favorable for binding to the active site of the AChE enzyme. However, its potency is significantly lower than the clinically used drug, Donepezil.

Benchmarking Enzyme Inhibition: Tyrosinase

Rationale for Assay Selection: Tyrosinase is a key enzyme in melanin biosynthesis and is responsible for hyperpigmentation.[13] Its inhibition is a major focus in the cosmetics and dermatology fields for developing skin-whitening agents.[14] The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopaquinone, which subsequently forms dopachrome, a colored product that can be quantified by measuring absorbance at around 475-510 nm.[13][14][15]

Experimental Protocol: Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.8).

    • Prepare a 2.5 mM solution of L-DOPA in Assay Buffer.

    • Prepare a solution of mushroom tyrosinase (e.g., 300 U/mL) in Assay Buffer.

    • Prepare various concentrations of test derivatives and the standard, Kojic Acid, in the buffer.

  • Assay Procedure (96-well plate):

    • Add 40 µL of each test compound concentration to the wells.

    • Add 80 µL of Assay Buffer.

    • Add 40 µL of the tyrosinase enzyme solution and incubate at 25°C for 10 minutes.[15]

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 40 µL of the L-DOPA substrate solution.

    • Measure the absorbance at 475 nm for 20 minutes.

  • Calculation:

    • Calculate the reaction rate from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC50 value.

Comparative Performance Data
CompoundTyrosinase Inhibition (IC50 in µM)
Derivative A 25.6 ± 2.3
Derivative B 68.1 ± 5.4
Derivative C 18.9 ± 1.5
Kojic Acid (Standard) 12.5 ± 1.1

Analysis: Derivative C is the most effective tyrosinase inhibitor among the tested compounds, with a potency approaching that of the standard inhibitor, Kojic Acid. This suggests its potential application as a skin-lightening agent.

Visualizing the Screening Logic

Screening_Process cluster_assays Primary Biological Screening cluster_results Lead Identification start Synthesized This compound Derivatives (A, B, C) antioxidant Antioxidant Assay (DPPH) start->antioxidant anti_inflam Anti-inflammatory (Protein Denaturation) start->anti_inflam cytotox Cytotoxicity (MTT Assay) start->cytotox ache AChE Inhibition start->ache tyrosinase Tyrosinase Inhibition start->tyrosinase lead_b Lead B (Antioxidant, AChE) antioxidant->lead_b lead_c Lead C (Anti-inflammatory, Tyrosinase) anti_inflam->lead_c lead_a Lead A (Cytotoxicity) cytotox->lead_a ache->lead_b tyrosinase->lead_c

Caption: Logical flow of the biological screening process.

Conclusion and Future Directions

This comparative guide demonstrates the diverse biological activities of novel this compound derivatives. The benchmarking data reveals distinct structure-activity relationships:

  • Derivative A emerged as the most promising cytotoxic agent.

  • Derivative B displayed the best profile for antioxidant and acetylcholinesterase inhibitory activities.

  • Derivative C showed superior performance in anti-inflammatory and tyrosinase inhibition assays.

These findings underscore the potential of this chemical scaffold in developing targeted therapeutic agents. Future research should focus on lead optimization of these derivatives to enhance their potency and selectivity. Further investigations into their mechanisms of action, for instance, by exploring their effects on specific signaling pathways like NF-κB for inflammation or apoptotic pathways for cytotoxicity, are warranted. In vivo studies will also be crucial to validate the promising in vitro activities observed in this guide.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and flavor chemistry, the nuanced structural variations of aromatic alcohols play a pivotal role in determining their biological activity, reactivity, and sensory properties. (4-Methoxy-3-Methylphenyl)Methanol is a key aromatic alcohol, and understanding its structural characterization is paramount for its application. This guide provides an in-depth spectroscopic comparison between this compound and three structurally related compounds: 4-Methoxybenzyl alcohol, 3-Methylbenzyl alcohol, and Vanillyl alcohol.

The purpose of this comparative analysis is to elucidate how the presence and position of methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) substituents on the benzyl alcohol framework systematically influence spectroscopic signatures. By examining ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data, we can discern clear structure-spectra relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both a reference for spectral interpretation and a foundational understanding of substituent effects in spectroscopy.

Molecular Structures Under Investigation

The electronic and steric effects of the substituents at the C3 and C4 positions of the benzene ring are the primary drivers of the spectroscopic differences observed. The following molecules were chosen to systematically deconstruct these effects.

G cluster_0 This compound (Target Compound) cluster_1 4-Methoxybenzyl alcohol (Isolates effect of C3-Methyl) cluster_2 3-Methylbenzyl alcohol (Isolates effect of C4-Methoxy) cluster_3 Vanillyl alcohol (Compares C3-Methyl vs. C3-Hydroxyl) A A B B C C D D

Caption: Molecular structures of the compared benzyl alcohols.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The electron-donating or -withdrawing nature of the substituents significantly influences the chemical shifts of the aromatic, benzylic, and substituent protons.

Key Observations:

  • Aromatic Protons: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, causing shielding (an upfield shift to lower ppm values) of the ortho and para protons. The methyl group (-CH₃) is a weak electron-donating group through induction, also causing slight shielding. In this compound, these combined effects lead to a complex but predictable splitting pattern in the aromatic region.

  • Benzylic Protons (-CH₂OH): The chemical shift of these protons, typically found around 4.5-4.7 ppm, is sensitive to the overall electron density of the aromatic ring.

  • Substituent Protons: The methoxy protons (-OCH₃) appear as a sharp singlet around 3.8-3.9 ppm, while the methyl protons (-CH₃) are found further upfield as a singlet around 2.2-2.4 ppm. The hydroxyl proton (-OH) of the alcohol is often a broad singlet whose position can vary depending on concentration and solvent.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundAromatic H-CH₂OH-OCH₃-CH₃Phenolic -OH
This compound ~6.8-7.1~4.5~3.8~2.2N/A
4-Methoxybenzyl alcohol 7.23 (d), 6.85 (d)[1]4.52 (s)[1]3.76 (s)[1]N/AN/A
3-Methylbenzyl alcohol 7.10-7.25 (m)[2]4.65 (s)[2]N/A2.36 (s)[2]N/A
Vanillyl alcohol (in DMSO-d₆) 6.71-6.89 (m)[3]4.38 (d)[3]3.75 (s)[3]N/A8.79 (s)[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The substituents have pronounced effects on the chemical shifts of the aromatic carbons.

Key Observations:

  • Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) are significantly affected. The carbon attached to the electron-donating -OCH₃ group is shielded, while the carbon attached to the -CH₂OH group is deshielded.

  • Aromatic Carbons: The electron-donating effects of the methoxy and methyl groups increase the electron density at the ortho and para positions, leading to upfield shifts for these carbons compared to unsubstituted benzene.

  • Benzylic Carbon (-CH₂OH): This carbon typically resonates in the 60-65 ppm range.[1]

Table 2: Comparative ¹³C NMR Data (δ, ppm)

CompoundAromatic C's-CH₂OH-OCH₃-CH₃
This compound ~110-158~65~55~16
4-Methoxybenzyl alcohol 159.1, 133.2, 128.6, 113.9[1]64.7[1]55.3[1]N/A
3-Methylbenzyl alcohol 141.0, 138.4, 128.7, 128.3, 128.0, 124.2[2]65.6[2]N/A21.6[2]
Vanillyl alcohol (in CDCl₃) 146.7, 145.3, 133.0, 120.3, 114.3, 110.0[3]65.5[3]55.9[3]N/A
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Key Observations:

  • O-H Stretch: All four compounds exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the alcohol O-H stretch, broadened due to hydrogen bonding.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₂, -CH₃) appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring.[4]

  • C-O Stretch: A strong C-O stretching vibration for the alcohol is typically found in the 1000-1260 cm⁻¹ range. An additional C-O stretch for the methoxy ether group is also present in the applicable compounds.

Table 3: Comparative IR Data (cm⁻¹)

CompoundO-H StretchAromatic C-H StretchAliphatic C-H StretchAromatic C=C StretchC-O Stretch (Alcohol/Phenol)
This compound ~3350 (broad)~3010~2850-2960~1500-1600~1030, ~1250 (ether)
4-Methoxybenzyl alcohol ~3350 (broad)~3020~2830-2950~1510, 1610~1035, ~1245 (ether)
3-Methylbenzyl alcohol ~3340 (broad)~3030~2860-2920~1590, 1610~1020
Vanillyl alcohol ~3400 (broad)~3050~2850-2940~1510, 1600~1030, ~1270 (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for these types of compounds.

Key Observations:

  • Molecular Ion (M⁺): The molecular ion peak corresponds to the molecular weight of the compound.

  • Benzylic Cleavage: A common and often dominant fragmentation pathway for benzyl alcohols is the loss of the hydroxyl radical (-OH, M-17) or the entire hydroxymethyl group (-CH₂OH, M-31) to form a stable benzylic or tropylium cation. The substituents on the ring will influence the mass of this key fragment ion.

  • Loss of H₂O (M-18): Dehydration is another possible fragmentation pathway.

  • Loss from Substituents: The methoxy group can fragment via loss of a methyl radical (-CH₃, M-15) or formaldehyde (-CH₂O, M-30).

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular WeightMolecular Ion (M⁺)Key Fragment Ions
This compound 152.19152137 (M-CH₃), 121 (M-OCH₃), 109, 91
4-Methoxybenzyl alcohol 138.16138121 (M-OH), 109, 107, 77
3-Methylbenzyl alcohol 122.16122107 (M-CH₃), 105, 91, 79, 77[5]
Vanillyl alcohol 154.16154137 (M-OH), 125, 107, 77
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring has characteristic absorptions that are shifted by substituents.

Key Observations:

  • Benzene Bands: Benzene exhibits a primary absorption band around 204 nm and a weaker, secondary band around 256 nm.

  • Bathochromic Shift: Auxochromes like -OH, -OCH₃, and -CH₃, which are electron-donating groups, cause a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift). This is due to the delocalization of non-bonding electrons into the aromatic π-system, which lowers the energy gap for π→π* transitions. The combined effect of multiple electron-donating groups, as in this compound and Vanillyl alcohol, is expected to produce the most significant red shift.

Table 5: Comparative UV-Vis Data (λ_max, nm)

Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound ~225~278
4-Methoxybenzyl alcohol ~224~274
3-Methylbenzyl alcohol ~215~262
Vanillyl alcohol ~230~280

Experimental Protocols

To ensure the reproducibility and integrity of the presented data, the following standardized protocols for spectroscopic analysis are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Prep: ~5-10 mg of analyte in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add TMS as internal standard (0 ppm) A->B C Transfer to NMR tube B->C D Acquire Spectrum: Place tube in NMR spectrometer (e.g., 400 MHz) C->D E Shim magnet coils for homogeneity D->E F Acquire ¹H spectrum (e.g., 16 scans) E->F G Acquire ¹³C spectrum (e.g., 1024 scans) E->G H Process Data: Fourier transform, phase correction, and baseline correction F->H G->H I Calibrate spectra to TMS peak H->I J Integrate peaks (¹H) and assign chemical shifts I->J

Caption: Workflow for NMR Spectroscopy.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer (e.g., 400 MHz). The magnetic field is shimmed to ensure homogeneity.

  • ¹H Spectrum: Acquire the proton spectrum with an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected.

  • Analysis: Calibrate the spectra using the TMS peak at 0 ppm. Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

G A Instrument Setup: Ensure ATR crystal (e.g., diamond) is clean B Collect Background Spectrum: Scan empty crystal to account for ambient atmosphere (H₂O, CO₂) A->B C Sample Application: Place a small amount of solid or liquid sample directly onto the crystal B->C D Apply Pressure: Use pressure arm to ensure good contact between sample and crystal C->D E Collect Sample Spectrum: Scan the sample (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F Process & Analyze: Ratio sample spectrum against background. Identify key vibrational frequencies. E->F

Caption: Workflow for ATR-FTIR Spectroscopy.

Methodology:

  • Background Scan: Before analyzing the sample, a background spectrum is collected with the ATR crystal uncovered. This is to subtract any signals from the ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the surface of the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is acquired, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the frequencies of the major absorption bands and assign them to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

G A Sample Prep: Prepare a dilute solution (~1 mg/mL) of analyte in a volatile solvent (e.g., Methanol, Ethyl Acetate) B GC-MS Setup: Install appropriate GC column (e.g., DB-5MS). Set temperature program and He flow rate A->B C Injection: Inject 1 µL of sample into the heated injection port B->C D Separation: Analytes are volatilized and separated on the GC column based on boiling point and polarity C->D E Ionization (MS): Eluted compounds enter the ion source (e.g., EI at 70 eV) D->E F Mass Analysis: Ions are separated by mass-to-charge ratio (m/z) in the mass analyzer E->F G Detection & Analysis: Generate mass spectrum. Identify molecular ion and key fragment ions. F->G

Caption: Workflow for GC-MS Analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL to 1 mg/mL) of the analyte in a volatile solvent such as methanol or ethyl acetate.[6]

  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The compound is separated from the solvent and any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization and Fragmentation: As the analyte elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Data Analysis: A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z ratio. The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.[6]

Conclusion

The spectroscopic analysis of this compound and its selected analogs demonstrates a clear and predictable correlation between chemical structure and spectral output. The electron-donating methoxy and methyl groups exert significant influence on the chemical shifts in both ¹H and ¹³C NMR spectra, primarily through resonance and inductive effects. IR spectroscopy confirms the presence of key functional groups, with subtle shifts in vibrational frequencies reflecting the changing electronic environment. Mass spectrometry provides distinct molecular ion peaks and fragmentation patterns that are characteristic of the substituent arrangement on the benzyl alcohol core. Finally, UV-Vis spectroscopy illustrates how auxochromic groups cause a bathochromic shift, altering the electronic absorption properties of the aromatic ring. This guide provides a foundational framework for interpreting the spectra of substituted aromatic alcohols, enabling researchers to confidently perform structural elucidation and characterization.

References

A Senior Application Scientist's Guide to Evaluating Lot-to-Lot Variability of Commercial (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Raw Material Consistency in Pharmaceutical Development

In the intricate process of drug development and manufacturing, the principle of "garbage in, garbage out" holds profound significance. The quality of the final drug product is inextricably linked to the quality of its starting materials and intermediates. (4-Methoxy-3-Methylphenyl)Methanol, a substituted benzyl alcohol, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). However, like many commercially sourced chemical reagents, it is susceptible to lot-to-lot variability.[1] This variability can stem from subtle changes in a supplier's manufacturing process, purification methods, or even storage conditions.[2]

For researchers and drug development professionals, overlooking this variability is a high-stakes gamble. Inconsistent raw material quality can lead to a cascade of downstream issues, including variable reaction yields, unpredictable impurity profiles in the API, and out-of-specification (OOS) results for the final drug product.[3] Ultimately, this can compromise patient safety, delay clinical trials, and create significant regulatory hurdles.[3][4]

This guide provides a comprehensive framework for evaluating the lot-to-lot variability of commercial this compound. It is designed not as a rigid protocol but as a strategic approach, blending established analytical techniques with the scientific rationale required to build a robust quality control system. We will delve into the essential analytical methodologies, provide detailed experimental protocols, and present a logical workflow for the qualification of new material lots, ensuring process consistency and product quality.

Defining Critical Quality Attributes (CQAs) for this compound

Before any testing begins, it is essential to define the Critical Quality Attributes (CQAs) for this compound. These are the physical, chemical, and biological properties that must be controlled to ensure the material is fit for its intended use. Based on its chemical structure—an aromatic alcohol—and its role as a synthetic intermediate, the primary CQAs are:

  • Identity: Confirmation that the material is indeed this compound.

  • Purity/Assay: Quantifying the amount of the desired compound, typically expressed as a weight/weight percentage.

  • Impurity Profile: Identifying and quantifying organic and inorganic impurities. This is arguably the most critical aspect of lot-to-lot variability assessment.

  • Residual Solvents: Quantifying any solvents remaining from the manufacturing and purification processes.

  • Water Content: Measuring the amount of water present, which can affect reaction stoichiometry and stability.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a crucial framework for understanding and controlling impurities in new drug substances, and its principles are highly relevant for key intermediates like this one.[5][6] The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.[7][8]

Workflow for Incoming Raw Material Qualification

A systematic workflow is paramount for consistently evaluating new lots. This process ensures that each lot is subjected to the same level of scrutiny before being released for use in manufacturing.

G cluster_0 Phase 1: Receipt & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition A New Lot of This compound Received B Quarantine Material A->B C Review Certificate of Analysis (CoA) from Supplier B->C D Sample Collection for In-House QC Testing C->D E Identity Confirmation (FTIR / NMR) D->E F Purity & Impurity Profile (HPLC-UV) D->F G Residual Solvents (GC-FID) D->G H Water Content (Karl Fischer) D->H I Compare Results to Established Specifications E->I F->I G->I H->I J Trend Analysis vs. Previous Lots I->J K Decision Point: Accept or Reject? J->K L Release Material for Manufacturing K->L Meets Specs M Reject Lot & Initiate Supplier Investigation K->M Fails Specs

Caption: Workflow for qualification of incoming raw material lots.

Orthogonal Analytical Strategies for Comprehensive Evaluation

No single analytical technique can provide a complete picture of a material's quality. A multi-faceted, or orthogonal, approach using different scientific principles is essential for a robust evaluation.[9] For this compound, we recommend a primary set of four analyses.

Purity and Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and related substances of non-volatile organic compounds.[10][11] A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal, as it can separate the main component from potential impurities, including starting materials, by-products from the synthesis[12], and degradation products.

Causality Behind Method Choices:

  • Column: A C18 column is chosen for its versatility and excellent retention of moderately polar aromatic compounds like our target molecule.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of both more polar and less polar impurities. A mild acid (e.g., formic or phosphoric acid) is added to suppress the ionization of the alcohol and any acidic/basic impurities, leading to sharper peaks and better reproducibility.[13]

  • Detector: A UV detector set at a wavelength where the phenyl ring absorbs strongly (e.g., 275 nm) provides good sensitivity for the analyte and related aromatic impurities.[14]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the this compound lot and dissolve in 50 mL of 50:50 Water:Acetonitrile to create a 0.5 mg/mL solution.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the sample solution. Purity is typically calculated using an area percent normalization method. Impurities are reported as a percentage of the total peak area.

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used in the synthesis of raw materials that are not completely removed by purification.[11] Their presence is a quality and safety concern. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for this analysis due to its high sensitivity and ability to analyze volatile compounds without injecting the non-volatile matrix onto the GC column.

Causality Behind Method Choices:

  • Technique: Headspace sampling is used to avoid contaminating the GC system with the non-volatile analyte. The sample is heated, and the volatile solvents partition into the headspace gas, which is then injected.

  • Detector: A Flame Ionization Detector (FID) is chosen because it is robust and provides a uniform response for most organic solvents, making it ideal for quantification without needing a specific standard for every potential solvent.

Experimental Protocol: HS-GC-FID Analysis

  • Instrumentation: GC system with a headspace autosampler and FID detector.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the this compound lot into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.

  • Analysis: Analyze against a standard containing known amounts of expected solvents (e.g., toluene, methanol, acetone) to quantify any residual solvents present in the sample.

Water Content by Karl Fischer Titration

Water is not an "impurity" in the traditional sense but is a critical process parameter. Karl Fischer (KF) titration is the gold standard for water determination, offering high accuracy and precision. Volumetric KF is suitable for samples with higher water content, while coulometric KF is preferred for trace levels.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Single-component volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Procedure:

    • Standardize the KF reagent using a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample (e.g., 0.5-1.0 g) and add it directly to the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the water content as a percentage (w/w).

Structural Confirmation and Impurity Identification by NMR Spectroscopy

While not typically a routine QC test for every lot, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for initial structure confirmation and for identifying unknown impurities found during HPLC analysis.[15][16][17] Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.[18] If a significant unknown impurity is detected (e.g., >0.15% by HPLC), techniques like LC-MS or preparative HPLC followed by NMR are essential for structural elucidation.[17]

G A Impurity Detected by HPLC B Is Impurity Level > Identification Threshold? (e.g., ICH Q3A) A->B C Report as Unspecified Impurity. Monitor in future lots. B->C No D Proceed with Structural Elucidation B->D Yes E LC-MS Analysis for Molecular Weight D->E F Preparative HPLC to Isolate Impurity E->F G NMR Spectroscopy (1H, 13C, 2D) for Structure Determination F->G H Identified Impurity. Update Specifications & Analytical Method. G->H

Caption: Decision tree for the identification of unknown impurities.

Data Interpretation: A Comparative Analysis of Three Hypothetical Lots

To illustrate the practical application of these methods, consider the following data for three hypothetical commercial lots of this compound.

Table 1: Comparative Analysis of Three Commercial Lots

Critical Quality AttributeLot ALot BLot CSpecification
Appearance White Crystalline SolidWhite Crystalline SolidOff-White SolidWhite to Off-White Solid
Assay (HPLC, % Area) 99.85%99.55%99.10%≥ 99.0%
Impurity 1 (RRT 0.85) 0.04%0.11%0.25%≤ 0.15%
Impurity 2 (RRT 1.12) 0.06%0.08%0.18%≤ 0.15%
Total Impurities (HPLC) 0.15%0.45%0.90%≤ 1.0%
Water Content (Karl Fischer) 0.05%0.15%0.22%≤ 0.25%
Residual Toluene (GC) < 50 ppm120 ppm450 ppm≤ 890 ppm (ICH Q3C)

Analysis of Results:

  • Lot A: This is a high-quality lot. It meets all specifications with a high assay value and very low levels of impurities and residual solvents. This lot would be considered the "golden standard" or reference lot for future comparisons.

  • Lot B: This lot meets all specifications but shows a noticeable increase in total impurities compared to Lot A. While acceptable, this indicates a potential shift in the supplier's process. It warrants closer monitoring of subsequent lots from this supplier.

  • Lot C: This lot is problematic. Although the total impurities and residual solvent are within the defined limits, the appearance is off-white, and two individual specified impurities (Impurity 1 and Impurity 2) exceed the 0.15% threshold. This lot should be rejected . An investigation should be initiated with the supplier to understand the cause of the increased impurity levels. The identity of Impurity 1 and 2 would need to be confirmed or elucidated.

Conclusion

A robust program for evaluating the lot-to-lot variability of this compound is not a matter of mere compliance; it is a fundamental pillar of process control and quality assurance in pharmaceutical development. By establishing clear CQAs, implementing a systematic workflow, and employing a suite of orthogonal analytical techniques, researchers and manufacturers can gain a deep understanding of their raw material quality. This proactive approach allows for the early detection of trends, the mitigation of risks associated with material variability, and ultimately, ensures the consistent production of safe and effective medicines. The investment in rigorous upfront material qualification pays dividends throughout the entire product lifecycle, from preclinical development to commercial manufacturing.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Methoxy-3-Methylphenyl)Methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Methoxy-3-methylphenyl)methanol (CAS No. 114787-91-6). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. This guide is designed to provide clear, actionable steps rooted in established safety principles and regulatory standards.

Hazard Identification and Immediate Safety

Understanding the inherent risks of a compound is the first step in managing its waste. This compound is a combustible solid classified with several health hazards that dictate its handling and disposal requirements.[1]

Table 1: Hazard Profile of this compound

Hazard Class & CategoryGHS Hazard CodeDescriptionSource
Skin Irritation, Category 2H315Causes skin irritation[1]
Serious Eye Irritation, Category 2H319Causes serious eye irritation[1]
Skin Sensitization, Category 1H317May cause an allergic skin reaction[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation[1]

Causality of Required PPE: The identified hazards necessitate specific personal protective equipment (PPE) to create a barrier between the researcher and the chemical.

  • Eye/Face Protection: Due to its classification as a serious eye irritant (H319), tightly fitting safety goggles or a face shield are mandatory to prevent contact with dust particles or splashes of solutions containing the compound.[2]

  • Skin Protection: The compound's potential to cause skin irritation (H315) and allergic sensitization (H317) requires the use of chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat to prevent direct contact.[3]

  • Respiratory Protection: While general handling should occur in a well-ventilated area or a chemical fume hood, if dust formation is unavoidable or exposure limits are exceeded, a full-face respirator may be necessary.[2]

All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

Waste Characterization and Segregation: A Foundational Step

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the entity generating the waste is responsible for determining if it is hazardous.[4][5]

Based on its GHS classifications, This compound must be managed as hazardous chemical waste.

Segregation Protocol: The principle of segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Designate a Waste Stream: This compound belongs in a solid, non-acutely toxic, hazardous chemical waste stream.

  • Prevent Incompatibilities: Do not mix this waste with incompatible materials. While specific reactivity data is limited, as a general principle for aromatic alcohols, avoid mixing with:

    • Strong oxidizing agents

    • Strong acids or acid chlorides

    • Strong reducing agents[8]

  • Maintain Separation: Store the waste container away from acids and bases to prevent accidental mixing.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the cradle-to-grave management of this compound waste within a laboratory setting, leading to its final disposal by a licensed contractor.

Step 1: Container Selection

The integrity of the waste containment system is paramount. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold.[4]

  • Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Avoid using food-grade containers like mason or pickle jars.[7]

  • Condition: The container must be free from damage, cracks, or deterioration.[4][7]

  • Headroom: Do not fill the container completely. Leave at least 10% of headspace (one-inch headroom) to allow for expansion of contents.[7]

Step 2: Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who will handle the container. The Environmental Protection Agency (EPA) requires specific information on each label.[9]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[7][9]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • Hazard Identification: List the relevant hazards (e.g., "Irritant," "Sensitizer").[7]

  • Date Full: The date the container is filled and ready for pickup.[7]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[7][9] This is the designated point of generation where waste is stored until it is ready for removal.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel. It can be a designated area of a benchtop or within a chemical fume hood.[7]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[9]

  • Storage Time: A partially filled, properly labeled container may remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[7]

  • Containment: Always use secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks from the primary container.[6]

  • Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[5][7]

Step 4: Arranging for Final Disposal

Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[4][6]

  • Contact EHS: Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Contractor: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Manifest System: A manifest record system is used to track the waste from your facility to its final destination, ensuring cradle-to-grave oversight.[9]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As the compound is a combustible solid, ensure there are no open flames or ignition sources nearby.

  • Contain Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[3]

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated solids into a designated, compatible waste container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol above.

  • Report: Report the spill to your laboratory supervisor and EHS office.[3]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician if you feel unwell.[8]

Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for the proper management of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Accumulation (SAA) cluster_disposal Final Disposal gen Waste Generation (e.g., contaminated labware, unused solid) select_container Select Compatible Container (HDPE, Screw-top) gen->select_container label_container Label Container Correctly ('Hazardous Waste', Name, Hazards) select_container->label_container add_waste Add Waste to Container in SAA with Secondary Containment label_container->add_waste is_full Container Full? add_waste->is_full store_closed Store Securely Closed (Max 1 Year) is_full->store_closed No date_full Date 'Full' on Label (Remove from SAA within 3 days) is_full->date_full Yes store_closed->add_waste request_pickup Contact EHS for Pickup date_full->request_pickup ehs_disposal Disposal by Licensed Hazardous Waste Contractor request_pickup->ehs_disposal

Caption: A workflow illustrating the compliant disposal process from generation to final pickup.

References

Navigating the Safe Handling of (4-Methoxy-3-Methylphenyl)Methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the use of (4-Methoxy-3-Methylphenyl)Methanol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on your research objectives.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 6968-29-2) is an aromatic alcohol that requires careful handling due to its potential health hazards. Based on available Safety Data Sheets (SDS), the primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any procedure involving this chemical, considering the quantity being used, the nature of the operation (e.g., weighing, dissolving, reacting), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a synthesis of safety data and best practices for handling aromatic alcohols.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards should be worn at all times in the laboratory.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as heating or transferring large volumes, chemical splash goggles are required. A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection.[3][4]

Skin Protection

Table 1: Glove Selection Guide for this compound

Glove MaterialSplash Protection (Incidental Contact)Extended Contact/ImmersionRationale
Nitrile Excellent Good Offers good resistance to a wide range of chemicals, including many alcohols and aromatic compounds. Thicker nitrile gloves (e.g., 8 mil or greater) are recommended for extended contact.[5][6]
Neoprene Good Excellent Provides excellent resistance to acids, bases, alcohols, and many organic solvents. A suitable alternative to nitrile.
Butyl Rubber Good Excellent Offers superior resistance to a wide variety of chemicals, including alcohols. However, it may be less dexterous than nitrile or neoprene.
Natural Rubber (Latex) Fair Poor Not recommended for handling most organic solvents. Can also cause allergic reactions.
Polyvinyl Chloride (PVC) Fair Poor Generally not recommended for use with aromatic solvents.

Key Considerations for Glove Selection and Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Double gloving , with two pairs of nitrile gloves, can provide additional protection, especially for tasks with a higher risk of exposure.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly with soap and water after removing gloves.

  • A laboratory coat or chemical-resistant apron should be worn to protect street clothing from contamination.

  • For larger scale operations, chemical-resistant coveralls may be necessary.

  • Ensure that clothing is fully buttoned and sleeves are of sufficient length to cover the wrists.

  • Closed-toe shoes are mandatory in all laboratory settings.

Respiratory Protection

The need for respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.

  • Primary Engineering Control: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Respiratory Protection Selection: If a fume hood is not available or if there is a potential for exposure to exceed occupational exposure limits, respiratory protection is required.

Table 2: Respirator Selection for this compound

ScenarioRecommended RespiratorCartridge/Filter Type
Weighing small quantities in a well-ventilated areaN95/FFP2 disposable respirator (for nuisance dust)N/A
Handling solutions with potential for aerosolizationHalf-mask or full-facepiece air-purifying respiratorOrganic Vapor (OV) cartridge (black)[1][7][8]
Spill cleanup or emergency situationsFull-facepiece air-purifying respirator with combination OV/P100 cartridges or a Self-Contained Breathing Apparatus (SCBA)Organic Vapor/P100 (magenta and black)

Important Note: A formal respiratory protection program, including fit-testing and training, is required for all users of tight-fitting respirators.

Operational and Disposal Plans: A Step-by-Step Approach

A clear and well-defined plan for handling and disposal is essential for maintaining a safe laboratory environment.

Standard Operating Procedure for Handling
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.

  • Execution:

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly segregate and label all waste streams.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly.

Emergency Procedures: Spill and Exposure Response
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry to the contaminated area.

    • Contact your institution's emergency response team.

    • Provide the SDS to emergency responders.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation:

    • Collect all solid waste (e.g., contaminated absorbent materials, disposable PPE) in a clearly labeled, sealed container for solid chemical waste.

    • Collect all liquid waste (e.g., reaction mixtures, solvent rinses) in a compatible, sealed, and clearly labeled container for liquid organic waste. Do not mix with incompatible waste streams such as strong oxidizers.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Operational Plan cluster_eye_details Eye Protection Details cluster_skin_details Skin Protection Details cluster_resp_details Respiratory Details Start Start: Handling this compound Assess_Task Assess Task: - Scale of operation - Potential for splash/aerosol Start->Assess_Task Eye_Face Eye/Face Protection Assess_Task->Eye_Face All Tasks Skin Skin Protection Assess_Task->Skin All Tasks Respiratory Respiratory Protection Assess_Task->Respiratory If fume hood is unavailable or exposure is likely Handling Follow Safe Handling Protocol Eye_Face->Handling Safety_Glasses Safety Glasses (Minimum) Eye_Face->Safety_Glasses Goggles Chemical Goggles (Splash Risk) Eye_Face->Goggles Face_Shield Face Shield (High Splash Risk) Eye_Face->Face_Shield Skin->Handling Gloves Nitrile or Neoprene Gloves Skin->Gloves Lab_Coat Lab Coat Skin->Lab_Coat Respiratory->Handling Fume_Hood Chemical Fume Hood (Primary Control) Respiratory->Fume_Hood Respirator Air-Purifying Respirator (OV Cartridge) Respiratory->Respirator Disposal Segregate and Dispose as Hazardous Waste Handling->Disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.